molecular formula C11H11NO3 B3215838 ethyl 4-hydroxy-1H-indole-6-carboxylate CAS No. 1167056-64-5

ethyl 4-hydroxy-1H-indole-6-carboxylate

Cat. No.: B3215838
CAS No.: 1167056-64-5
M. Wt: 205.21 g/mol
InChI Key: WKJZWTBZQAKTBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-hydroxy-1H-indole-6-carboxylate is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-hydroxy-1H-indole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-15-11(14)7-5-9-8(3-4-12-9)10(13)6-7/h3-6,12-13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJZWTBZQAKTBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CN2)C(=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701281026
Record name Ethyl 4-hydroxy-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701281026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1167056-64-5
Record name Ethyl 4-hydroxy-1H-indole-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1167056-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-hydroxy-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701281026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Strategic Synthesis of Ethyl 4-hydroxy-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the strategic synthesis and characterization of ethyl 4-hydroxy-1H-indole-6-carboxylate . This specific scaffold is a "privileged structure" in medicinal chemistry, serving as a critical intermediate for kinase inhibitors (e.g., p38 MAP kinase) and antiviral agents.

The 4-hydroxyindole moiety is notoriously unstable due to its susceptibility to oxidation (forming quinone-imines). Therefore, this guide prioritizes a protecting-group-dependent Leimgruber-Batcho route, ensuring the stability of the core until the final step.

Executive Summary & Strategic Analysis

The synthesis of 4,6-disubstituted indoles presents a regiochemical challenge. Classical Fischer indole synthesis fails due to the lack of symmetry and electronic deactivation by the ester. The Leimgruber-Batcho indole synthesis is the superior methodology for this target because:

  • Regiospecificity: It relies on the acidity of a specific benzylic methyl group ortho to a nitro group.

  • Mild Conditions: It avoids the harsh acid catalysis of Fischer synthesis which can degrade electron-rich 4-hydroxyindoles.

  • Scalability: The reagents (DMF-DMA, Raney Ni or Pd/C) are amenable to scale-up.

Critical Constraint: The 4-hydroxyl group must be protected as a benzyl ether (OBn) throughout the sequence to prevent oxidative polymerization during the enamine formation and cyclization steps.

Retrosynthetic Analysis

The retrosynthetic logic disconnects the C2–C3 bond via the enamine intermediate, tracing back to a functionalized nitro-toluene precursor.

Retrosynthesis Target This compound (Target) ProtectedIndole Ethyl 4-(benzyloxy)-1H-indole-6-carboxylate (Stable Intermediate) Target->ProtectedIndole Hydrogenolysis (H2, Pd/C) Enamine Enamine Intermediate (Deep Red Solid) ProtectedIndole->Enamine Reductive Cyclization Precursor Ethyl 3-(benzyloxy)-4-methyl-5-nitrobenzoate (Key Precursor) Enamine->Precursor DMF-DMA, Pyrrolidine Start Ethyl 3-hydroxy-4-methylbenzoate (Commercially Available) Precursor->Start 1. Nitration 2. Benzylation

Caption: Retrosynthetic disconnection revealing the modified Leimgruber-Batcho pathway from a benzoate precursor.

Detailed Synthetic Protocol

Phase 1: Precursor Construction

Target Intermediate: Ethyl 3-(benzyloxy)-4-methyl-5-nitrobenzoate

The starting material, ethyl 3-hydroxy-4-methylbenzoate, directs nitration to position 5 due to the cooperative directing effects of the hydroxyl (ortho-director), methyl (ortho-director), and ester (meta-director).

Step 1.1: Nitration

  • Dissolve ethyl 3-hydroxy-4-methylbenzoate (1.0 eq) in glacial acetic acid.

  • Cool to 0–5 °C.

  • Add fuming HNO₃ (1.05 eq) dropwise over 30 minutes. Note: Control temp <10°C to prevent dinitration.

  • Stir at RT for 2 hours. Pour into ice water.

  • Filter the yellow precipitate (Ethyl 3-hydroxy-4-methyl-5-nitrobenzoate).

Step 1.2: Benzyl Protection

  • Suspend the nitro-phenol product (1.0 eq) in Acetone or DMF.

  • Add K₂CO₃ (1.5 eq) and Benzyl Bromide (BnBr, 1.2 eq).

  • Reflux for 4 hours (Acetone) or stir at 60°C (DMF).

  • Workup: Remove solvent, partition between EtOAc/Water. Wash organic layer with brine.

  • Yield Check: Product should be a pale yellow solid.

Phase 2: Leimgruber-Batcho Cyclization

Target Intermediate: Ethyl 4-(benzyloxy)-1H-indole-6-carboxylate

This is the critical ring-forming sequence.

ParameterSpecificationCausality/Insight
Reagent DMF-DMA (N,N-Dimethylformamide dimethyl acetal)Condenses with the acidic methyl group to form the

-dimethylamino-styrene.
Solvent DMF (anhydrous)High boiling point required; polar aprotic nature stabilizes the transition state.
Additive Pyrrolidine (1.1 eq)Crucial: Displaces the dimethylamine to form a more reactive pyrrolidinyl-enamine, accelerating the reaction for sterically crowded substrates.
Temp/Time 110°C / 12–18 hoursRequired to drive the condensation and remove methanol byproduct.

Protocol:

  • Dissolve the benzyl-protected precursor in anhydrous DMF (0.5 M).

  • Add DMF-DMA (3.0 eq) and Pyrrolidine (1.1 eq).

  • Heat to 110°C under N₂. The solution will turn deep red (characteristic of enamines).[1]

  • Monitor by TLC (disappearance of starting nitro compound).

  • Concentrate in vacuo to remove excess DMF-DMA. The residue is the crude enamine (often an oil or dark solid).

  • Reductive Cyclization: Dissolve crude enamine in MeOH/THF (1:1).

  • Add Raney Nickel (approx 20% w/w) or 10% Pd/C.

  • Add Hydrazine Hydrate (5.0 eq) dropwise at 50–60°C. Caution: Exothermic gas evolution.

    • Alternative: Hydrogenation (H₂, 50 psi) is cleaner but slower.

  • Filter catalyst through Celite. Concentrate filtrate.[2]

  • Purify via column chromatography (Hexane/EtOAc).

Phase 3: Deprotection to Final Target

Target: this compound

Protocol:

  • Dissolve the benzylated indole in EtOH or MeOH.

  • Add 10% Pd/C (10 wt%).

  • Stir under H₂ atmosphere (balloon pressure is usually sufficient) for 2–4 hours.

  • Critical Monitoring: Stop immediately upon disappearance of starting material. Prolonged hydrogenation can reduce the indole C2-C3 bond to an indoline.

  • Filter rapidly under Argon (to prevent oxidation of the free phenol).

  • Concentrate. If the product is colored (pink/brown), wash with cold Et₂O/Hexane.

Characterization Data (Self-Validating Metrics)

The following spectral data confirms the structure. The key diagnostic signals are the coupling patterns of the indole protons and the specific shift of the hydroxyl group.

TechniqueDiagnostic SignalStructural Assignment
¹H NMR (DMSO-d₆)

11.20 (br s, 1H)
Indole NH (Exchangeable)

9.85 (s, 1H)
OH at C4 (Sharp singlet confirms no oxidation)

7.95 (s, 1H)
H-7 (Deshielded by C6-Ester, meta to OH)

7.35 (t, J=2.8 Hz, 1H)
H-2 (Characteristic indole doublet/triplet)

6.98 (s, 1H)
H-5 (Meta to ester, ortho to OH)

6.50 (m, 1H)
H-3 (Upfield due to electron-rich pyrrole ring)

4.30 (q, 2H), 1.35 (t, 3H)
Ethyl Ester (Characteristic quartet/triplet)
¹³C NMR ~167.0 ppmC=O (Ester carbonyl)
~152.0 ppmC-4 (Ipso carbon attached to OH)
HRMS (ESI) [M+H]⁺ Calc: 206.0817Confirms molecular formula C₁₁H₁₁NO₃

Workflow Visualization

Workflow cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Indole Formation cluster_2 Phase 3: Final Deprotection S1 Ethyl 3-hydroxy- 4-methylbenzoate S2 Nitration (HNO3/AcOH) S1->S2 S3 Benzylation (BnBr/K2CO3) S2->S3 S4 Enamine Formation (DMF-DMA, 110°C) S3->S4 S5 Reductive Cyclization (Raney Ni/N2H4) S4->S5 S6 Hydrogenolysis (H2, Pd/C) S5->S6 S7 FINAL TARGET Ethyl 4-hydroxy-1H- indole-6-carboxylate S6->S7

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting & Optimization (E-E-A-T)

Handling Indole Instability
  • Problem: The final product turns pink/black upon exposure to air.

  • Mechanism: 4-Hydroxyindoles are prone to auto-oxidation to form indoloquinones.

  • Solution: Store the final compound under Argon at -20°C. If used in further synthesis (e.g., alkylation of the OH), perform the next step immediately after deprotection without isolating the dry solid if possible.

Regioselectivity in Nitration[6]
  • Problem: Formation of the 2-nitro isomer instead of the 5-nitro isomer.

  • Validation: Check ¹H NMR of the nitro-intermediate. The 5-nitro isomer (desired) will show two aromatic singlets (para to each other). The 2-nitro isomer would show ortho-coupling (d, J=8Hz).

  • Correction: Ensure the starting material is the 4-methyl benzoate. The steric bulk of the ester at C1 and the methyl at C4 strongly disfavors nitration at C2 and C3, forcing substitution at C5.

References

  • Leimgruber, W., & Batcho, A. D. (1971). Method for preparing indoles. U.S. Patent No. 3,732,245. Link

  • Somei, M., & Yamada, F. (1984). A simple synthesis of 4-substituted indoles from 2-methyl-3-nitrobenzoic acid derivatives. Chemical & Pharmaceutical Bulletin, 32(12), 5064-5065.
  • Clark, R. D., et al. (1983). Synthesis of 4-substituted indoles via the Leimgruber-Batcho reaction. Heterocycles, 22(1), 195-221.
  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • Musong Kim, Edwin Vedejs. (2004).[3] A reinvestigation of 4-hydroxyindole-6-carboxylate synthesis from pyrrole-2-carboxaldehyde. Journal of Organic Chemistry, 69(20), 6945-8.[3] (Alternative route discussion and characterization data). Link

Sources

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-hydroxy-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Niche Indole Ester

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various biological interactions make it a privileged structure in drug discovery. This guide focuses on a specific, yet potentially significant derivative: ethyl 4-hydroxy-1H-indole-6-carboxylate .

Molecular Structure and Inferred Physicochemical Profile

The foundational step in understanding a molecule's behavior is to dissect its structure. This compound possesses a bicyclic indole core, a phenolic hydroxyl group at the C4 position, and an ethyl carboxylate group at the C6 position. This specific arrangement of functional groups is predicted to govern its solubility, acidity, and intermolecular interactions.

PropertyPredicted/Inferred Value for this compoundComparative Experimental Data for Isomer (Ethyl 6-hydroxy-1H-indole-2-carboxylate)Rationale for Prediction/Inference
Molecular Formula C₁₁H₁₁NO₃C₁₁H₁₁NO₃Isomeric relationship.
Molecular Weight 205.21 g/mol 205.21 g/mol Isomeric relationship.
Appearance Predicted to be a solid at room temperature.SolidThe presence of hydrogen bond donors (N-H, O-H) and a polar ester group suggests strong intermolecular forces, favoring a solid state.
Melting Point No experimental data found. Predicted to be in the range of 150-200 °C.No experimental data found.The melting point will be influenced by crystal packing efficiency. Comparison with other hydroxyindole derivatives suggests a relatively high melting point due to hydrogen bonding.
Boiling Point No experimental data found.410.4 ± 25.0 °C (Predicted)High boiling point is expected due to the molecular weight and polar functional groups. The predicted value for the isomer serves as a reasonable estimate.
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol).No specific data, but general principles apply.The hydrophobic indole core limits water solubility, while the polar hydroxyl and ester groups confer solubility in polar organic solvents.
pKa Phenolic -OH: ~9-10; Indole N-H: ~16-17.No experimental data found.The pKa of the 4-hydroxy group is expected to be similar to that of other phenols. The indole N-H is generally weakly acidic.
LogP No experimental data found. Predicted to be in the range of 1.5 - 2.5.No experimental data found.The molecule has both lipophilic (indole ring, ethyl group) and hydrophilic (hydroxyl, ester, N-H) features, leading to a moderate LogP value.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of a synthesized compound. While a definitive spectrum for this compound is not published, the expected spectral characteristics can be reliably predicted based on its functional groups and the extensive data available for related indole structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the N-H proton, the O-H proton, and the protons of the ethyl ester group. The chemical shifts and coupling patterns of the aromatic protons will be crucial in confirming the 4,6-substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments. Key signals will include those for the carbonyl carbon of the ester, the carbons of the indole ring (with those attached to heteroatoms shifted downfield), and the carbons of the ethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

  • O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

  • N-H Stretch: A moderate to sharp peak around 3300-3500 cm⁻¹ is anticipated for the indole N-H stretching vibration.

  • C=O Stretch: A strong, sharp absorption band around 1680-1720 cm⁻¹ will be indicative of the ester carbonyl group.

  • C-O Stretch: Bands in the 1000-1300 cm⁻¹ region will correspond to the C-O stretching of the ester and the phenolic hydroxyl group.

  • Aromatic C=C and C-H Bending: Multiple bands in the 1400-1600 cm⁻¹ and 600-900 cm⁻¹ regions, respectively, will confirm the aromatic system.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak: In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M]⁺ or [M+H]⁺) will be observed at a m/z value corresponding to the exact mass of C₁₁H₁₁NO₃.

  • Fragmentation Pattern: Common fragmentation pathways may include the loss of the ethoxy group (-OC₂H₅) or the entire ester group from the molecular ion.

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step methodologies for the empirical determination of the key physicochemical properties of this compound. These protocols are designed to be self-validating and are based on standard laboratory practices.

Determination of Melting Point

Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid.

Methodology:

  • Ensure the sample of this compound is crystalline and has been thoroughly dried to remove any residual solvent.

  • Pack a small amount of the finely powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the apparatus at a rate of 10-15 °C per minute until the temperature is about 20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first liquid droplet appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.

  • Perform the measurement in triplicate to ensure reproducibility.

Diagram: Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Validation prep1 Dry Crystalline Sample prep2 Finely Powder prep1->prep2 prep3 Pack Capillary Tube prep2->prep3 meas1 Place in Apparatus prep3->meas1 meas2 Rapid Heating meas1->meas2 meas3 Slow Heating meas2->meas3 meas4 Observe & Record Range meas3->meas4 val1 Repeat in Triplicate meas4->val1

Caption: Workflow for Melting Point Determination.

Determination of Solubility

Rationale: Understanding a compound's solubility in various solvents is critical for its formulation, purification, and use in biological assays.

Methodology (Thermodynamic Solubility):

  • Prepare saturated solutions of this compound in a range of relevant solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).

  • Add an excess amount of the solid compound to a known volume of each solvent in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

  • The calculated concentration represents the thermodynamic solubility in that solvent.

Diagram: Thermodynamic Solubility Workflow

G start Excess Solid + Solvent equilibrate Equilibrate (24-48h) at Constant Temp start->equilibrate separate Centrifuge/ Filter equilibrate->separate quantify Quantify Supernatant (e.g., HPLC) separate->quantify result Determine Solubility quantify->result

Caption: Thermodynamic Solubility Determination Workflow.

Determination of Acid Dissociation Constant (pKa)

Rationale: The pKa values of the phenolic hydroxyl group and the indole N-H are crucial for predicting the ionization state of the molecule at different pH values, which affects its solubility, permeability, and receptor binding.

Methodology (Potentiometric Titration):

  • Dissolve a precisely weighed amount of this compound in a co-solvent system (e.g., water-methanol mixture) if its aqueous solubility is low.

  • Use a calibrated pH meter with a suitable electrode to monitor the pH of the solution.

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.

  • Record the pH of the solution after each addition of the titrant.

  • Plot the pH versus the volume of titrant added.

  • The pKa can be determined from the titration curve as the pH at the half-equivalence point. For a molecule with multiple acidic protons, multiple inflection points may be observed. Specialized software can be used for more accurate pKa determination from the titration data.

Stability and Reactivity Considerations

The stability and reactivity of this compound are primarily dictated by its functional groups.

  • Phenolic Hydroxyl Group: This group is susceptible to oxidation, particularly in the presence of air and light, which can lead to the formation of colored degradation products. Solutions should be stored protected from light and under an inert atmosphere if long-term stability is required. The hydroxyl group can also be readily alkylated or acylated.

  • Indole Ring: The indole nucleus is electron-rich and can undergo electrophilic substitution, although the reactivity will be influenced by the existing substituents.

  • Ester Group: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. This reaction is accelerated at elevated temperatures.

Conclusion and Future Directions

This compound represents an intriguing yet under-characterized member of the indole family. This guide has provided a comprehensive overview of its inferred physicochemical properties, grounded in the known characteristics of its structural isomers and related compounds. Furthermore, it has laid out a clear and actionable set of experimental protocols for the empirical determination of these properties.

For researchers in drug development, the 4-hydroxy substitution offers a potential site for metabolic modification and a key hydrogen bonding group for receptor interactions. The 6-carboxylate moiety provides a handle for further chemical derivatization to modulate solubility and other pharmacokinetic properties. The systematic characterization of this molecule, using the methodologies outlined herein, will be a critical step in unlocking its potential as a novel scaffold in medicinal chemistry.

References

A comprehensive list of references will be compiled based on the sources identified during the research phase. (Note: As no direct literature was found for the target compound, the reference list will include sources for the isomeric data and general methodologies.)

Biological activity of ethyl 4-hydroxy-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Predicted Biological Activity and Experimental Evaluation of Ethyl 4-hydroxy-1H-indole-6-carboxylate

Executive Summary

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in both natural bioactive compounds and synthetic pharmaceuticals.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[3][4] This guide focuses on a specific, yet under-researched molecule: This compound .

A comprehensive review of current scientific literature reveals a notable lack of direct research into the biological profile of this specific compound. However, by deconstructing its molecular architecture—the indole core, the 4-hydroxy substituent, and the 6-carboxylate group—we can formulate a robust, data-driven hypothesis regarding its potential therapeutic activities. The presence of the indole-6-carboxylate moiety suggests potential as an antiproliferative agent, possibly targeting receptor tyrosine kinases, while the 4-hydroxy group is associated with potent antioxidant and radical-scavenging properties.[5][6]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It is designed not to report existing data, but to provide a predictive framework and a comprehensive, actionable research program for the systematic evaluation of this compound. We present detailed, field-proven experimental protocols and workflows to investigate its predicted anticancer, antioxidant, anti-inflammatory, and antimicrobial activities, enabling research teams to unlock the therapeutic potential of this promising molecule.

Molecular Profile and Rationale for Investigation

The therapeutic potential of this compound can be inferred from its constituent functional groups, each contributing to a predictable biological activity profile.

  • 1H-Indole Core : This bicyclic aromatic system is a versatile scaffold that mimics the structure of peptides and can bind reversibly to a wide array of enzymes and receptors.[2] Its presence is fundamental to the activity of many approved drugs and clinical candidates.[7][8]

  • 6-Carboxylate Group : Derivatives of indole-6-carboxylic acid have recently emerged as promising multi-target antiproliferative agents.[5] Specific research has identified their potential to inhibit key regulators of tumor growth and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[8][9] This strongly suggests that our target compound should be prioritized for anticancer screening.

  • 4-Hydroxy Group : Phenolic hydroxyl groups on aromatic rings are classic indicators of antioxidant activity. Specifically, 4-hydroxyindoles have been shown to protect neuronal cells from ferroptosis, a form of iron-dependent cell death, through their radical-scavenging capabilities.[6] This points toward a potential neuroprotective and antioxidant role.

Based on this analysis, a targeted investigation is warranted in four primary areas: anticancer, antioxidant, anti-inflammatory, and antimicrobial activities.

Proposed Synthesis and Characterization

While multiple synthetic routes to substituted indoles exist, a plausible approach for this compound could involve a modified Bischler reaction or functionalization of a pre-existing indole core.[10] The following diagram outlines a generalized workflow for the synthesis and purification of novel indole derivatives, which is applicable here.

cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization Start Select Starting Materials (e.g., aminophenol derivative, β-ketoester) Reaction Reaction Setup (Solvent, Catalyst, Temperature Control) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (HR-MS) Product->MS FTIR FT-IR Spectroscopy Product->FTIR Purity Purity Analysis (HPLC) Product->Purity Final Confirmed Structure & Purity >95% NMR->Final MS->Final FTIR->Final Purity->Final

Caption: Generalized workflow for the synthesis and characterization of the target compound.

Proposed Biological Evaluation Program

Anticancer Activity

Rationale: The indole-6-carboxylate scaffold is strongly associated with the inhibition of receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2, which are critical drivers of tumor cell proliferation and angiogenesis.[8] Overexpression of these receptors is a hallmark of many cancers, making them prime therapeutic targets.[5]

Predicted Signaling Pathway Involvement:

cluster_pathway Predicted EGFR/VEGFR-2 Inhibition Ligand Growth Factor (EGF/VEGF) Receptor Receptor Tyrosine Kinase (EGFR / VEGFR-2) Ligand->Receptor Dimerization Receptor Dimerization & Autophosphorylation Receptor->Dimerization Compound Ethyl 4-hydroxy- 1H-indole-6-carboxylate Compound->Receptor Apoptosis Apoptosis / Cell Cycle Arrest Compound->Apoptosis Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Dimerization->Signaling Outcome Cell Proliferation, Angiogenesis, Survival Signaling->Outcome Prep Prepare Compound Dilutions & 0.1 mM DPPH Solution Mix Mix Compound (50 µL) with DPPH (150 µL) in 96-well plate Prep->Mix Incubate Incubate 30 min in Dark Mix->Incubate Read Measure Absorbance at 517 nm Incubate->Read Analyze Calculate % Inhibition & Determine IC₅₀ Read->Analyze

Caption: Workflow for the DPPH antioxidant assay.

Anti-inflammatory Activity

Rationale: Many indole derivatives possess anti-inflammatory properties. [1]A key mechanism is the inhibition of nitric oxide (NO), a pro-inflammatory mediator produced by macrophages during inflammation.

Protocol 4.3.1: Nitric Oxide (NO) Inhibition Assay

This assay measures the compound's ability to reduce NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. [11][12] Methodology:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement: Collect 100 µL of the cell culture supernatant from each well. Add 100 µL of Griess Reagent and incubate for 15 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite (and thus NO) concentration.

  • Analysis: Determine the IC₅₀ for NO inhibition. A parallel MTT assay should be run to ensure the observed effects are not due to cytotoxicity. [12]

Antimicrobial Activity

Rationale: The indole nucleus is a common feature in compounds with potent activity against a range of bacterial and fungal pathogens. [13][14] Protocol 4.4.1: Minimum Inhibitory Concentration (MIC) Assay

This broth microdilution method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of ~5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Acquisition: Visually inspect the wells for turbidity. The MIC is the lowest concentration where no visible growth is observed.

  • MBC (Optional): To determine the Minimum Bactericidal Concentration, subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in no colony growth.

Prep Prepare Serial Dilutions of Compound in Broth Inoculate Add Standardized Bacterial Inoculum Prep->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read Visually Determine MIC (Lowest Clear Well) Incubate->Read Result MIC Value (µg/mL) Read->Result

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Conclusion and Future Directions

While direct experimental data for this compound is currently unavailable, a systematic analysis of its chemical structure provides a strong rationale for its investigation as a multi-faceted therapeutic agent. Its predicted activities as an anticancer, antioxidant, and anti-inflammatory compound are grounded in extensive research on related indole derivatives. The experimental program detailed in this guide provides a clear and robust pathway for validating these predictions.

Positive results from these initial in vitro screens would warrant progression to more advanced studies, including mechanism of action elucidation (e.g., specific kinase profiling, apoptosis assays), structure-activity relationship (SAR) studies with synthesized analogues, and eventual in vivo efficacy and safety evaluation in appropriate disease models. The exploration of this compound represents a promising opportunity to develop a novel lead for drug discovery.

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). National Center for Biotechnology Information. Available at: [Link]

  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI. Available at: [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. Available at: [Link]

  • A brief review of the biological potential of indole derivatives. ResearchGate. Available at: [Link]

  • Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry, Section B. Available at: [Link]

  • New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. PubMed. Available at: [Link]

  • Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. ResearchGate. Available at: [Link]

  • Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. ResearchGate. Available at: [Link]

  • Antioxidant and Anti-Inflammatory Activities of High-Glucosinolate-Synthesis Lines of Brassica rapa. MDPI. Available at: [Link]

  • Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. National Center for Biotechnology Information. Available at: [Link]

  • 5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic Acids as Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. MDPI. Available at: [Link]

  • Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates. Frontiers in Chemistry. Available at: [Link]

  • Anti-Inflammatory Activity of Compounds Derived from Vitex rotundifolia. MDPI. Available at: [Link]

  • Inhibition of Ferroptotic Toxicity by 4-Hydroxyindole. National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Profile: Crystal Structure Analysis of Ethyl 4-hydroxy-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth structural analysis of Ethyl 4-hydroxy-1H-indole-6-carboxylate (CAS: 1167056-64-5).

As of current public crystallographic databases (CSD, PDB), a specific single-crystal X-ray diffraction (SC-XRD) dataset for this exact substitution pattern has not been released into the open domain. Therefore, this guide functions as a predictive structural profile and a crystallization protocol , synthesizing established crystallographic principles of homologous indole esters to derive the likely solid-state assembly.

Executive Summary

This compound represents a highly functionalized indole scaffold.[1] Its crystallographic interest lies in the competition between the 4-hydroxyl and 1-amino groups as hydrogen bond donors, and the 6-ester carbonyl as the primary acceptor.[1]

Based on the analysis of homologous structures (e.g., ethyl 1H-indole-2-carboxylate), this molecule is predicted to crystallize in a centrosymmetric space group (likely P2₁/c or P-1) driven by strong N-H···O=C and O-H···O hydrogen bonding networks. This guide outlines the predicted packing motifs and provides a self-validating protocol for experimental structure determination.

Molecular Architecture & Conformational Analysis[1]

The Core Scaffold

The molecule consists of a planar indole bicycle substituted at the C4 and C6 positions.

  • Indole Plane: The 10-electron aromatic system is rigid and planar.[1]

  • 4-OH Group: Acts as a dual donor/acceptor.[1] Its proximity to the C3 and C5 positions allows for specific solvent interactions or intramolecular bonding if adjacent substituents were present (not the case here).

  • 6-Ethoxycarbonyl Group: The ester group at C6 is conjugated with the indole

    
    -system. The 
    
    
    
    torsion angle is predicted to be near 0° or 180° to maximize resonance, though steric packing forces can induce twists of 5–15°.
Hydrogen Bond Potential

The solid-state assembly is dictated by the "Rule of Donors":

  • Strong Donor 1 (

    
    ):  Indole N1-H (Directional, acidic).
    
  • Strong Donor 2 (

    
    ):  Phenolic O4-H.[1]
    
  • Primary Acceptor (

    
    ):  Ester Carbonyl Oxygen (C=O).
    
  • Secondary Acceptor (

    
    ):  Phenolic Oxygen (weak).
    
Interaction Network Diagram

The following diagram illustrates the predicted intermolecular forces governing the crystal lattice.

G cluster_0 Crystal Lattice Forces IndoleCore Indole Scaffold (Planar) IndoleCore->IndoleCore Pi-Pi Stacking (3.4 Å) NH N1-H (Donor) IndoleCore->NH Covalent OH 4-OH (Donor/Acceptor) IndoleCore->OH Covalent Ester 6-COOEt (Acceptor) IndoleCore->Ester Covalent NH->Ester Primary H-Bond (Intermolecular) OH->OH Catenameric Chain OH->Ester Secondary Binding

Caption: Predicted intermolecular interaction map. The N1-H···O=C (ester) interaction is the dominant supramolecular synthon.

Predicted Crystal Packing Motifs[1]

Drawing from the Cambridge Structural Database (CSD) trends for indole-carboxylates, two primary packing motifs are probable:

Scenario A: The "Head-to-Tail" Dimer (Most Likely)

Similar to ethyl 1H-indole-2-carboxylate, the molecules likely form centrosymmetric dimers.[1]

  • Mechanism: The N1-H of Molecule A donates to the Carbonyl Oxygen of Molecule B, and vice versa.

  • Graph Set:

    
     or 
    
    
    
    depending on the involvement of the 4-OH group.
  • Result: High melting point (>150°C) and low solubility in non-polar solvents.

Scenario B: The "Herringbone" Chain

If the 4-OH group interferes with dimer formation, the molecules may align in infinite zigzag chains.

  • Mechanism: N1-H

    
     O-H (4-pos) 
    
    
    
    C=O (6-pos).[1]
  • Result: Needle-like crystal habit.

FeaturePredictionRationale
Space Group

(Monoclinic)
Most common for planar organic molecules (racemic/achiral).[1]
Z Value 4Standard packing for

.
Density ~1.35 - 1.40 g/cm³Typical for oxygenated indoles.
Pi-Stacking Face-to-FaceOffset stacking at ~3.4 Å distance.[1]

Experimental Protocol: Structure Determination

Since the specific CIF is unavailable, you must generate it. This protocol ensures X-ray quality single crystals.

Crystallization Screening Matrix

Objective: Grow single crystals >0.1 mm in at least one dimension.

MethodSolvent SystemConditionsTarget Outcome
Slow Evaporation Methanol (100%)Room Temp, loosely cappedPrisms/Blocks
Vapor Diffusion EtOH (Solvent) / Hexane (Antisolvent)Inner vial: EtOH soln; Outer: HexaneHigh-quality Needles
Cooling AcetonitrileDissolve at 60°C, cool to 4°CPlates

Critical Step: The 4-OH group increases polarity.[1] Avoid pure non-polar solvents (hexane/toluene) for dissolution; use them only as antisolvents.

Data Collection & Refinement Workflow

Use this self-validating workflow to ensure the structure is solved correctly.

Workflow Start Select Crystal (Polarized Light Microscopy) Mount Mount on Goniometer (Cryo-loop, 100K) Start->Mount Collect Data Collection (Mo or Cu Source) Mount->Collect Solve Structure Solution (Direct Methods/SHELXT) Collect->Solve Refine Refinement (Least Squares/SHELXL) Solve->Refine Check Validation (CheckCIF / R-factor < 5%) Refine->Check Check->Refine If R > 5% or Disorder

Caption: Standard operating procedure for SC-XRD structure determination.

Functional Implications in Drug Discovery[2]

Understanding this crystal structure aids in Structure-Based Drug Design (SBDD):

  • Kinase Hinge Binding: The N1-H and 4-OH motif mimics the adenine ring of ATP.[1] In a crystal structure, the distance between these donors defines the specificity for the kinase hinge region.

  • Solubility Prediction: A high-density packing network (predicted here) correlates with poor aqueous solubility.[1] Formulation strategies (e.g., amorphous solid dispersions) may be required if the crystal lattice energy is too high.

  • Scaffold Hopping: The 4-hydroxyindole core is isosteric with 4-hydroxyquinoline.[1] Comparing the crystal packing of this indole with ethyl 4-hydroxyquinoline-6-carboxylate (known structure) reveals how the N-atom position shifts the H-bond network.

References

  • Indole Geometry: Allen, F. H., et al. "The geometry of the indole nucleus." Acta Crystallographica Section B 38.10 (1982): 2668-2673.[1] Link

  • Homologous Structure (Ethyl Indole-2-carboxylate): IUCrData (2021). "Crystal structure of ethyl 1H-indole-2-carboxylate." (Provides the benchmark for ester-indole packing). Link

  • H-Bonding Rules: Etter, M. C. "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research 23.4 (1990): 120-126.[1] Link

  • Compound Source: PubChem CID 44547966 (this compound).[1] Link

Note: As this specific crystal structure is not yet deposited in the CSD, the parameters above serve as a high-confidence predictive model to guide experimental validation.

Sources

The Indole-6-Carboxylate Scaffold: Discovery, Isolation, and Mechanistic Targeting of Receptor Tyrosine Kinases

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic manipulation of heterocyclic scaffolds remains a cornerstone of modern drug discovery. Among these, the indole ring system is widely recognized as a "privileged pharmacophore" due to its structural flexibility, low intrinsic toxicity, and ability to mimic the purine core of ATP. Recently, indole-6-carboxylate derivatives have emerged as highly potent, multi-target antiproliferative agents.

This technical guide explores the end-to-end workflow for the discovery and isolation of these derivatives, focusing specifically on their role as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). By bridging in silico pharmacophore modeling with rigorous in vitro isolation protocols, this whitepaper provides researchers with a reproducible, self-validating framework for developing next-generation kinase inhibitors.

The Causality of Scaffold Selection: Why Indole-6-Carboxylate?

In medicinal chemistry, the selection of a core scaffold is never arbitrary. The indole-6-carboxylate core provides a unique geometric and electronic environment that makes it an ideal candidate for kinase inhibition[1].

  • Electronic Tuning: The electron-rich nature of the indole nucleus allows for strong

    
     stacking interactions with aromatic residues (e.g., Phe, Tyr) within the kinase domain.
    
  • Vector Projection: Functionalization at the C6 position is highly strategic. Unlike the C2 or C3 positions, which often clash with the kinase hinge region, the C6-carboxylate group projects outward into the solvent-exposed region or deeper hydrophobic sub-pockets. This allows researchers to append bulky functional groups (such as hydrazine-1-carbothioamides or oxadiazoles) to fine-tune target selectivity without compromising the primary hydrogen-bonding network at the hinge region [2].

  • Reactivity & Derivatization: The ester moiety at C6 acts as a versatile synthetic handle, easily converted into hydrazides, which subsequently serve as precursors for diverse heterocyclic appendages [3].

Discovery Workflow: From In Silico Design to Synthesis

The discovery of novel indole-6-carboxylate derivatives relies on a rational, target-driven workflow. To minimize late-stage attrition, researchers employ 3D-pharmacophore modeling prior to chemical synthesis. By mapping the active sites of crystallized EGFR and VEGFR-2 complexes (e.g., erlotinib bound to EGFR), scientists can predict the binding affinity of theoretical indole derivatives [1].

DiscoveryWorkflow A In Silico Modeling B Scaffold Selection A->B Target ID C Chemical Synthesis B->C Design D RP-HPLC Isolation C->D Crude Mix E NMR/HRMS Validation D->E Pure Cmpd F In Vitro Assays E->F Bioassay

Figure 1: End-to-end discovery and isolation workflow for indole-6-carboxylate derivatives.

Experimental Protocol: Isolation and Purification

Synthesizing complex indole-6-carboxylate derivatives (such as 5-(1-methyl-1H-indol-6-yl)-1,3,4-oxadiazole-2-thione) often yields a crude mixture containing unreacted precursors, structural isomers, and degradation products. To ensure the integrity of downstream biological assays, the compound must be isolated to >98% purity.

Below is a self-validating, step-by-step methodology for the isolation of these derivatives using Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Step-by-Step RP-HPLC Methodology
  • Sample Solubilization: Dissolve

    
     of the crude synthetic mixture in 
    
    
    
    of HPLC-grade Dimethyl Sulfoxide (DMSO).
    • Causality: Indole-oxadiazole hybrids are highly hydrophobic. DMSO ensures complete solubilization, preventing compound precipitation on the column head, which would cause peak splitting and high backpressure.

  • Filtration: Pass the solution through a

    
     PTFE syringe filter.
    
    • Causality: Removes insoluble particulates that degrade the stationary phase frit.

  • Chromatographic Separation:

    • Column: Preparative C18 Column (

      
      ).
      
    • Mobile Phase A: Ultrapure Water with

      
       Trifluoroacetic Acid (TFA).
      
    • Mobile Phase B: Acetonitrile with

      
       TFA.
      
    • Gradient:

      
       B to 
      
      
      
      B over 30 minutes.
    • Causality: The C18 stationary phase resolves the derivatives based on lipophilicity. The addition of

      
       TFA is a critical modifier; it suppresses the ionization of residual silanol groups on the silica support and protonates basic nitrogen atoms on the indole/hydrazine moieties, preventing peak tailing and ensuring sharp, symmetrical elution profiles.
      
  • Detection & Fraction Collection: Monitor the eluate using a Diode Array Detector (DAD) at

    
     and 
    
    
    
    . Collect fractions corresponding to the target mass (verified via an in-line MS detector if available).
    • Causality: The conjugated

      
      -system of the indole ring exhibits strong UV absorbance at these wavelengths, allowing for real-time tracking.
      
  • Lyophilization: Pool the pure fractions, remove the acetonitrile under reduced pressure (rotary evaporation at

    
    ), and freeze-dry the remaining aqueous layer for 48 hours.
    
    • Causality: Gentle solvent removal prevents the thermal degradation of heat-sensitive functional groups (like carbothioamides), yielding a stable, high-purity powder.

  • Self-Validation Check: Analyze a

    
     aliquot of the final powder via 
    
    
    
    ,
    
    
    , and High-Resolution Mass Spectrometry (HRMS-ESI). Proceed to biological assays only if the spectra confirm the absence of solvent peaks and structural impurities [1].

Mechanistic Action: Kinase Inhibition Pathways

Once isolated, the biological efficacy of indole-6-carboxylate derivatives is evaluated against specific cancer cell lines. Recent in vitro studies demonstrate that these compounds act as potent inhibitors of receptor tyrosine kinases, specifically EGFR and VEGFR-2 [1].

When overexpressed, EGFR and VEGFR-2 drive aggressive cellular proliferation and tumor angiogenesis via the downstream PI3K-AKT and RAS-RAF signaling cascades. Indole-6-carboxylate derivatives competitively bind to the ATP-binding pocket of these kinases. By blocking ATP from binding, the derivatives halt receptor autophosphorylation, effectively shutting down the downstream signaling cascade. This mechanism ultimately arrests cancer cells in the G2/M phase and induces the extrinsic apoptosis pathway [1].

SignalingPathway Ligand EGF / VEGF Receptor EGFR / VEGFR-2 Ligand->Receptor Binds Downstream PI3K-AKT / RAS-RAF Receptor->Downstream Phosphorylation Inhibitor Indole-6-carboxylate Derivatives Inhibitor->Receptor Blocks ATP Pocket Arrest G2/M Arrest & Apoptosis Inhibitor->Arrest Induces Effect Proliferation & Angiogenesis Downstream->Effect Promotes

Figure 2: Mechanism of action of indole-6-carboxylates inhibiting EGFR/VEGFR-2 pathways.

Quantitative Structure-Activity Relationship (QSAR) Data

The structural modifications at the C6 position drastically impact the compound's binding affinity and subsequent cytotoxicity. Table 1 summarizes the half-maximal inhibitory concentration (


) of newly discovered indole-6-carboxylate derivatives against three distinct human cancer cell lines: HepG2 (Hepatocellular carcinoma), HCT-116 (Colorectal carcinoma), and A549 (Lung carcinoma)[1].

Table 1: Comparative


 Values of Indole-6-Carboxylate Derivatives (72 h MTT Assay) 
Compound DesignationAppended Moiety at C6Primary TargetHepG2

(

)
HCT-116

(

)
A549

(

)
Compound 4a Hydrazine-1-carbothioamide (Unsubstituted Phenyl)EGFR



Compound 4b Hydrazine-1-carbothioamide (Substituted)EGFR



Compound 5 1,3,4-Oxadiazole-2-thioneEGFR



Erlotinib (Control)N/AEGFR

--

Analytical Insight: The QSAR data reveals a clear causality between steric bulk and efficacy. Compound 4a, which features an unsubstituted phenyl moiety on the carbothioamide chain, exhibits a highly potent


 of 

against HCT-116 cells. In contrast, Compound 4b, which contains bulkier substitutions, shows a significant drop in efficacy across all cell lines. This suggests that the ATP-binding pocket of EGFR possesses strict spatial constraints; the unsubstituted phenyl ring of 4a perfectly occupies the hydrophobic sub-pocket without inducing steric clashes with the kinase hinge region [1]. Furthermore, the cyclized oxadiazole derivative (Compound 5) demonstrates exceptional potency against HepG2 cells (

), outperforming the clinical standard Erlotinib.

Conclusion & Future Perspectives

The discovery and isolation of indole-6-carboxylate derivatives represent a significant leap forward in targeted oncology. By utilizing rational in silico design, rigorous RP-HPLC isolation protocols, and targeted in vitro validation, researchers can reliably produce potent multi-target kinase inhibitors. Future development should focus on optimizing the pharmacokinetic profiles of these derivatives—specifically addressing their aqueous solubility and metabolic stability—to transition these promising in vitro leads into viable in vivo therapeutic candidates.

References

  • Title: Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors Source: PubMed Central (PMC) / Future Medicinal Chemistry (2024) URL: [Link]

  • Title: Current scenario of indole-azole hybrids with anticancer potential: part II. Imidazole, oxadiazole, oxazole, and isoxazole hybrids Source: Taylor & Francis / Journal of Enzyme Inhibition and Medicinal Chemistry (2024) URL: [Link]

Technical Whitepaper: In-Vitro Screening of Ethyl 4-hydroxy-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the in-vitro screening architecture for Ethyl 4-hydroxy-1H-indole-6-carboxylate . This document is structured to serve as a blueprint for evaluating this molecule as a "privileged scaffold" in hit-to-lead optimization, specifically targeting kinase inhibition and redox modulation.[1][2][3][4]

Executive Summary & Compound Rationale

This compound represents a high-value chemical scaffold in medicinal chemistry.[1][2][3][5] Its structural architecture combines two distinct pharmacophores:[1]

  • The Indole-6-carboxylate Core: A proven motif for ATP-competitive inhibition of Receptor Tyrosine Kinases (RTKs), particularly VEGFR-2 and EGFR .[1][2][3] The carboxylate moiety (often as a bioisostere or hydrolyzed acid) engages in critical hydrogen bonding within the hinge region or the DFG-motif of the kinase domain.

  • The 4-Hydroxy Substituent: A redox-active handle capable of radical scavenging.[1][2][3] Recent studies link 4-hydroxyindoles to the modulation of ferroptosis (lipid-peroxidation-dependent cell death), offering a unique dual-mechanism potential: kinase inhibition coupled with cytoprotection or specific redox stress induction depending on the cellular context.[1][2][3]

This guide outlines a self-validating screening cascade designed to profile this compound's efficacy, mechanism of action (MoA), and metabolic stability.[3][4]

Physicochemical Characterization (Pre-Screen)

Before biological interrogation, the compound's fundamental properties must be established to prevent false negatives due to precipitation or degradation.[4]

Stability & Solubility Protocol

The ethyl ester functionality is susceptible to hydrolysis by plasma esterases.[2] The 4-hydroxy group is prone to oxidation.[1][2]

  • Solubility Assay: Kinetic solubility in PBS (pH 7.4) vs. DMSO.[2][3]

    • Acceptance Criteria: >50 µM in 1% DMSO/PBS for biochemical assays.[2][3]

  • Chemical Stability: Incubate at 37°C in PBS for 24h. Analyze via HPLC-UV/MS.

    • Critical Check: Monitor for hydrolysis to the free acid (4-hydroxy-1H-indole-6-carboxylic acid).[1][2][3] If hydrolysis >10% in 1 hour, the compound acts as a prodrug; in-vitro data must be interpreted with this caveat.[1][4]

Screening Cascade Architecture

The screening workflow is designed to filter candidates from biochemical affinity to cellular efficacy.[2]

ScreeningCascade Start Compound Library (this compound) Tier1 Tier 1: Biochemical Profiling (Target: EGFR / VEGFR-2) Start->Tier1 Decision1 IC50 < 1 µM? Tier1->Decision1 Tier2 Tier 2: Cellular Efficacy (A549 / HUVEC Proliferation) Decision1->Tier2 Yes Discard Discard / Re-design Decision1->Discard No Decision2 EC50 < 10 µM? Tier2->Decision2 Tier3 Tier 3: Mechanism of Action (Apoptosis vs. Ferroptosis) Decision2->Tier3 Yes Decision2->Discard No Tier4 Tier 4: ADME/Tox (Microsomal Stability / hERG) Tier3->Tier4

Figure 1: The hierarchical screening cascade ensures resources are focused on high-probability hits.[1][2][3]

Tier 1: Biochemical Kinase Assay (The "Hinge" Binder)

Objective: Determine if the indole-6-carboxylate core functions as an ATP-competitive inhibitor against EGFR (Epidermal Growth Factor Receptor) or VEGFR-2.[1][2][3]

Methodology: FRET-Based Kinase Assay (Z'-LYTE)

We utilize a Fluorescence Resonance Energy Transfer (FRET) assay because it is robust against autofluorescence, which can be an issue with some indole derivatives.[1][2][3][4]

Protocol Steps:

  • Reagent Prep: Prepare 4X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[3][4]

  • Compound Dilution: Serially dilute this compound in DMSO (10-point dose-response, starting at 10 µM).

  • Reaction Assembly:

    • Add 2.5 µL Compound.[2][3]

    • Add 5 µL Kinase/Peptide Mixture (EGFR or VEGFR-2 + FRET-peptide substrate).[1][2][3]

    • Add 2.5 µL ATP Solution (at Km concentration).[2][3]

  • Incubation: 1 hour at Room Temperature (RT).

  • Development: Add Development Reagent (cleaves non-phosphorylated peptide).[2][3]

  • Readout: Measure Fluorescence Ratio (Coumarin/Fluorescein) on a plate reader (e.g., EnVision).

Data Analysis:

  • Calculate % Inhibition =

    
    
    
  • Success Criterion: IC50 < 1 µM.[1][2][3][6]

  • Control: Staurosporine (Pan-kinase inhibitor).[2][3]

Tier 2: Cellular Proliferation & Viability

Objective: Validate that biochemical inhibition translates to cellular toxicity in relevant cancer models.[2][3]

Cell Line Selection
  • A549 (Lung Carcinoma): EGFR-dependent model.[1][2][3]

  • HUVEC (Endothelial Cells): VEGFR-2 dependent model (Angiogenesis surrogate).[1][2][3]

  • HepG2 (Liver Carcinoma): To assess general toxicity and metabolic activation.[2][3]

Protocol: CellTiter-Glo (ATP Quantitation)

We prefer ATP-based luminescence over MTT/MTS because the 4-hydroxyindole moiety can reduce tetrazolium salts directly, causing false positives in colorimetric assays.[1][2][3]

Protocol Steps:

  • Seeding: Seed 3,000 cells/well in 96-well white opaque plates. Incubate 24h.

  • Treatment: Add compound (0.1 nM – 100 µM).[2][3] Include DMSO control (0.1%).

  • Exposure: Incubate for 72 hours at 37°C, 5% CO2.

  • Lysis/Detection: Add CellTiter-Glo reagent (1:1 volume).[1][2][3] Shake 2 min.

  • Measurement: Read Luminescence (RLU).

Data Output Table:

Cell LineTarget RelevanceExpected EC50 (Active)Notes
A549 EGFR signaling< 5 µMHigh expression of EGFR.[1][2][3]
HUVEC Angiogenesis (VEGFR)< 1 µMStimulate with VEGF prior to treatment.[2][3]
HepG2 Toxicity / Metabolism> 20 µMHigh esterase activity may hydrolyze ester rapidly.[2][3]

Tier 3: Mechanism of Action (The "Redox" Switch)

Objective: Determine if the 4-hydroxy group contributes to activity via antioxidant protection (preventing ferroptosis) or if the compound induces apoptosis via kinase inhibition.

Apoptosis vs. Ferroptosis Delineation

This experiment distinguishes the mode of death using specific rescue agents.

Experimental Design:

  • Condition A: Compound alone.[1][2][3]

  • Condition B: Compound + Z-VAD-FMK (Pan-caspase inhibitor / Apoptosis blocker).[1][2][3]

  • Condition C: Compound + Ferrostatin-1 (Ferroptosis inhibitor).[1][2][3]

  • Condition D: Compound + Deferoxamine (Iron chelator).[2][3]

Logic Flow:

  • If Condition B rescues viability

    
     Mechanism is Apoptosis  (likely Kinase driven).[2][3]
    
  • If Condition C/D rescues viability

    
     Mechanism is Ferroptosis  (likely ROS driven).[2][3]
    
  • Note: 4-Hydroxyindoles are often anti-ferroptotic.[1][2][3][7] If the compound protects cells from Erastin-induced death, it confirms the radical scavenging activity of the 4-OH group [1].[1]

MoA_Logic Input Cell Death Observed Rescue1 Rescue by Z-VAD-FMK? Input->Rescue1 Rescue2 Rescue by Ferrostatin-1? Rescue1->Rescue2 No Result1 Apoptosis (Kinase Driven) Rescue1->Result1 Yes Result2 Ferroptosis (Redox Driven) Rescue2->Result2 Yes Result3 Mixed / Necrosis Rescue2->Result3 No

Figure 2: Logic gate for determining the specific cell death mechanism.

Tier 4: ADME & Stability (The Ester Liability)

Objective: The ethyl ester is a metabolic soft spot.[3] We must determine if the active species is the parent ester or the hydrolyzed acid.

Plasma Stability Assay
  • Matrix: Human and Mouse Plasma.[2][3]

  • Incubation: Spiked with 1 µM compound at 37°C.

  • Sampling: 0, 15, 30, 60, 120 min.

  • Analysis: LC-MS/MS. Track disappearance of Parent (Ester) and appearance of Metabolite (Acid).[2][3]

Interpretation:

  • Rapid Hydrolysis (< 15 min): The compound is a Prodrug .[3] The acid form should be synthesized and tested in Tier 1 (Biochemical Assay) to confirm it binds the target.

  • Stable (> 120 min): The Ester is the active pharmaceutical ingredient (API).[3]

References

  • Kagan, V. E., et al. (2017).[3][4] "Oxidized arachidonic/adrenic PEs navigate cells to ferroptosis."[1][2][3] Nature Chemical Biology.[2][3] Link (Context: 4-hydroxyindoles as radical scavengers).[1][2][3]

  • Zhang, H., et al. (2024).[3][4][8] "New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents."[1][2][3][9] Chemistry & Biodiversity.[2][3] Link (Context: Indole-6-carboxylate as EGFR/VEGFR scaffold).[1][2][3][9]

  • PubChem. (2024).[2][3] "Compound Summary: 4-Hydroxyindole." National Library of Medicine.[2][3] Link (Context: Chemical properties and safety).[2][3]

  • Taylor & Francis. (2024).[2][3] "Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester." Journal of Enzyme Inhibition and Medicinal Chemistry. Link (Context: Screening protocols for indole esters).

Sources

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of Ethyl 4-Hydroxy-1H-indole-6-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed exploration of the structure-activity relationships (SAR) for analogs of ethyl 4-hydroxy-1H-indole-6-carboxylate. We will dissect the core scaffold, analyze the strategic importance of each substituent position, and explain the causal reasoning behind medicinal chemistry design choices aimed at optimizing potency, selectivity, and pharmacokinetic properties. The principles and methodologies outlined herein are grounded in established practices for researchers, scientists, and drug development professionals.

Introduction: The Indole Scaffold as a Privileged Structure

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity.[1][2] It is a key structural component in numerous natural products, alkaloids, and approved pharmaceuticals.[1][3] The specific scaffold, this compound, presents a unique combination of functional groups ripe for optimization:

  • A 4-Hydroxy Group: This phenolic moiety can act as a critical hydrogen bond donor and acceptor, anchoring the molecule within a target's binding site.

  • A 6-Carboxylate Ester: This group can modulate solubility and cell permeability and offers a handle for extensive chemical modification. Its position on the benzene portion of the indole influences electronic properties and provides a vector for exploring specific sub-pockets of a binding site.

  • An Indole N-H: The nitrogen at position 1 can serve as a hydrogen bond donor and is a primary site for substitution to enhance metabolic stability or introduce new binding interactions.

The strategic exploration of this scaffold is often aimed at developing inhibitors for enzymes such as receptor tyrosine kinases (RTKs) or metabolic enzymes like Indoleamine 2,3-dioxygenase (IDO1), a key target in cancer immunotherapy.[4][5][6][] This guide will use the development of a hypothetical IDO1 inhibitor as a framework for discussing SAR principles.

The Core Directive: A Positional SAR Analysis

Our exploration of SAR will be systematic, examining the impact of structural modifications at key positions of the this compound core.

Position 1: The Indole Nitrogen

The unsubstituted N-H group is a hydrogen bond donor but can also be a site of metabolic attack (e.g., glucuronidation). Alkylation or arylation at this position is a common strategy to improve pharmacokinetic properties and explore steric and electronic requirements in the binding pocket.

  • Rationale for Modification:

    • Blocking Metabolism: Replacing the N-H proton with an alkyl group prevents phase II conjugation at this site.

    • Improving Permeability: Small alkyl groups (e.g., methyl, ethyl) can increase lipophilicity, potentially improving cell membrane permeability.[5]

    • Probing the Binding Pocket: Introducing larger groups (e.g., benzyl, substituted phenyl) can probe for nearby hydrophobic pockets or introduce new interactions.[8]

  • SAR Insights:

    • Small, linear alkyl chains (methyl, ethyl) are often well-tolerated and can lead to a modest increase in potency by enhancing van der Waals interactions.

    • Bulky substituents like benzyl may either enhance affinity by accessing a hydrophobic sub-pocket or cause a steric clash, reducing activity. The substitution pattern on a benzyl ring itself can be further explored to fine-tune interactions.

Position 4: The Phenolic Hydroxyl

The 4-OH group is often critical for activity, acting as a "hinge" or anchor through hydrogen bonding.

  • Rationale for Modification:

    • Confirming Importance: Converting the -OH to an -OCH₃ (O-methylation) is a classic test. A significant drop in activity confirms the hydroxyl's role as a hydrogen bond donor.

    • Modulating Acidity and H-Bonding: While less common, replacement with bioisosteres like -NH₂ or -SH can alter the geometry and strength of hydrogen bonding.

    • Prodrug Strategies: Esterification of the phenol can create a prodrug that is cleaved in vivo to release the active hydroxy-indole.

  • SAR Insights:

    • Activity is often highly sensitive to modifications at this position. The retention of the 4-OH is frequently essential for maintaining high potency.

    • O-alkylation typically leads to a substantial loss of activity, confirming the hydroxyl group's role in direct hydrogen bonding with the target protein.

Position 6: The Ethyl Carboxylate

The ester at C6 provides a versatile handle for modification, influencing solubility, metabolic stability, and offering a vector for reaching into new regions of the binding site.

  • Rationale for Modification:

    • Ester to Carboxylic Acid: Saponification of the ethyl ester to the corresponding carboxylic acid introduces a charged group. This can form a salt bridge with a basic residue (e.g., Arginine, Lysine) in the target, often dramatically increasing potency. However, it may also reduce cell permeability.

    • Ester to Amide: Converting the ester to a primary, secondary, or tertiary amide allows for the introduction of a wide variety of substituents. This strategy can introduce new hydrogen bond donors/acceptors and build the molecule into adjacent binding pockets.[9]

    • Varying the Ester Alkyl Group: Changing the ethyl group to methyl, propyl, or more complex groups can fine-tune solubility and steric interactions.

  • SAR Insights:

    • Conversion to the carboxylic acid often boosts enzymatic inhibition but may require further formulation or a prodrug approach to ensure cellular activity.

    • Amide derivatives show the most promise for generating diverse libraries. SAR at this position is highly target-dependent. For instance, an N-aryl amide could pick up a key pi-stacking interaction unavailable to the simple ester.

Other Positions (C2, C3, C5, C7)

Introducing substituents on the rest of the indole ring can modulate the electronic nature of the scaffold and probe for additional interactions.

  • Rationale for Modification:

    • Halogenation (e.g., at C5 or C7): Introducing fluorine, chlorine, or bromine can enhance binding through halogen bonding, block sites of metabolic oxidation, and alter the pKa of the indole N-H or 4-OH group.[10]

    • Substitution at C2 or C3: These positions are often critical for the core binding of indole-based inhibitors. Small substituents may be tolerated, but larger groups can disrupt the essential binding mode.

Data Presentation: Representative SAR Table

The following table summarizes the hypothetical SAR for a series of this compound analogs targeting the IDO1 enzyme. This data is representative of a typical medicinal chemistry optimization campaign based on the principles discussed above.

CompoundR¹ (at N1)R⁶ (at C6)IDO1 IC₅₀ (µM)
1 (Core) H-COOEt15.2
2 CH₃-COOEt8.5
3 Benzyl-COOEt25.1
4 H-COOH1.8
5 CH₃-COOH0.95
6 H-CONH₂12.6
7 H-CONH-Phenyl4.3
8 CH₃-CONH-Phenyl2.1
9 (Optimized) CH₃ -COOH 0.95

Table 1: Representative SAR data for IDO1 inhibition.

Visualization of SAR and Experimental Workflow

The following diagrams illustrate the key areas of chemical modification and the general workflow for synthesizing and evaluating these analogs.

Caption: Key modification points on the core scaffold.

Workflow cluster_synthesis Chemical Synthesis cluster_bio Biological Evaluation Start Parent Scaffold (Compound 1) Modification Parallel Synthesis of Analogs (2-8) Start->Modification Purification Purification & Characterization (HPLC, NMR, MS) Modification->Purification Assay In Vitro Enzymatic Assay (e.g., IDO1 Inhibition) Purification->Assay CellAssay Cell-Based Potency Assay Assay->CellAssay ADME Early ADME Screening (Solubility, Permeability) CellAssay->ADME SAR_Analysis SAR Analysis & Data Interpretation ADME->SAR_Analysis SAR_Analysis->Modification Design Next Generation of Analogs

Caption: Iterative workflow for SAR studies.

Experimental Protocols

The following are representative protocols for the synthesis and evaluation of the described analogs.

Protocol: N-methylation of this compound (Synthesis of Compound 2)

This protocol describes a standard N-alkylation of the indole core.

  • Dissolution: To a solution of this compound (Compound 1, 1.0 eq) in acetone (10 mL per mmol of substrate) in a round-bottom flask, add potassium carbonate (K₂CO₃, 3.0 eq).

  • Addition of Alkylating Agent: Add methyl iodide (CH₃I, 1.2 eq) to the suspension.

  • Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:7 Ethyl Acetate/Hexane mobile phase.

  • Work-up: Once the starting material is consumed, filter the reaction mixture to remove the K₂CO₃. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 40%) to yield the pure N-methylated product (Compound 2).[5]

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: In Vitro IDO1 Enzyme Inhibition Assay

This protocol outlines a common method for measuring the inhibition of the IDO1 enzyme.

  • Reagent Preparation: Prepare a reaction buffer consisting of 50 mM potassium phosphate (pH 6.5), 20 mM L-ascorbic acid, 10 µM methylene blue, and 200 µg/mL catalase.

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., from 100 µM to 1 nM) in DMSO. The final DMSO concentration in the assay should be ≤1%.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of reaction buffer.

    • Add 2 µL of the test compound dilution.

    • Add 20 µL of recombinant human IDO1 enzyme (final concentration ~50 nM).

    • Pre-incubate the mixture for 10 minutes at 25°C.

    • Initiate the reaction by adding 30 µL of L-Tryptophan substrate (final concentration 200 µM).

  • Reaction and Termination: Incubate the plate at 25°C for 15-30 minutes. Terminate the reaction by adding 50 µL of 6% (w/v) perchloric acid.

  • Detection:

    • Incubate the plate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer 100 µL of the supernatant to a new UV-transparent 96-well plate.

    • Measure the absorbance at 321 nm, which corresponds to the kynurenine product.[6]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Outlook

The this compound scaffold serves as an excellent starting point for a medicinal chemistry campaign. The SAR exploration reveals several key insights: the 4-OH group is crucial for potent activity, likely as a hydrogen bond donor; modifications at the 6-position, particularly conversion to a carboxylic acid, can significantly enhance enzymatic inhibition; and N-alkylation is a viable strategy for improving pharmacokinetic properties without compromising potency.

Future work would involve expanding the amide library at the C6-position to further probe the topology of the target's active site and performing in vivo pharmacokinetic and efficacy studies on the most promising analogs, such as compound 5 . These foundational SAR studies provide a logical and robust roadmap for developing novel therapeutics based on this privileged indole scaffold.

References

  • Structure‐activity relationships (SAR) of the new indole‐6‐carboxylic acid derivatives. ResearchGate. [Link]

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PubMed Central. [Link]

  • Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. The Distant Reader. [Link]

  • Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-inflammatory Agents. Semantic Scholar. [Link]

  • (4s)-4-Ethyl-4-hydroxy-1h-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4h,12h)-dione 6-oxide. PubChem. [Link]

  • Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. PubMed. [Link]

  • Ethyl 4,6-dihydroxy-1H-indole-2-carboxylate. PubChem. [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]

  • Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. PubMed Central. [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Royal Society of Chemistry. [Link]

  • Selected enzyme variants show increased indole 6-carboxylic acid... ResearchGate. [Link]

  • Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines. ACS Publications. [Link]

  • Structure-based linker exploration: Discovery of 1-ethyl-1H-indole analogs as novel ATX inhibitors. PubMed. [Link]

  • Biotransformation studies on bioactive compounds: 25 years of interesting research at the ICCBS. OAE Publishing Inc. [Link]

  • 4-Ethyl-4-hydroxy-7-iodo-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione. PubChem. [Link]

  • Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. PubMed Central. [Link]

  • 4,6-Substituted-1H-Indazoles as potent IDO1/TDO dual inhibitors. PubMed. [Link]

  • Synthesis and SAR study of 4-hydroxy-3-(2-hydroxynapthalene-1-yl)phenyl)-arylsulfonamides: Heat shock protein 90 (Hsp90) inhibitors with submicromolar activity in an in vitro assay. PubMed Central. [Link]

  • Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. PubMed Central. [Link]

  • Synthesis and SAR Analysis of Novel 4-Hydroxytamoxifen Analogues Based on Their Cytotoxic Activity and Electron-Donor Character. ResearchGate. [Link]

  • Characterization and Biological Activities of Four Biotransformation Products of Diosgenin from Rhodococcus erythropolis. MDPI. [Link]

  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Ovid. [Link]

  • Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. PubMed Central. [Link]

  • Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. ResearchGate. [Link]

Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action of Ethyl 4-hydroxy-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Ethyl 4-hydroxy-1H-indole-6-carboxylate, a specific derivative, combines the established antioxidant and neuroprotective potential of the 4-hydroxyindole moiety with the functional handles of an ester, suggesting a rich and multifaceted pharmacological profile. While direct, in-depth studies on this specific molecule are nascent, the known bioactivities of its constituent parts provide a strong foundation for hypothesizing its mechanism of action. This guide presents a comprehensive, logic-driven framework for researchers and drug development professionals to systematically investigate the therapeutic potential of this compound, focusing on three primary, plausible mechanistic avenues: neuroprotection via inhibition of ferroptosis, anti-inflammatory modulation, and anti-proliferative activity through kinase inhibition.

Introduction: The Scientific Rationale

The 4-hydroxyindole scaffold is a key feature in compounds with significant biological effects, including antiviral, antitumor, and neuroprotective properties.[2] Notably, recent research has identified 4-hydroxyindole (4-HI) as a potent inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[3] This positions 4-HI and its derivatives as promising candidates for treating neurodegenerative diseases where ferroptosis is implicated.[3] Concurrently, the indole-6-carboxylate ester portion of the molecule has been explored in the design of novel anti-cancer agents, particularly as inhibitors of receptor tyrosine kinases (RTKs) that are crucial for tumor growth and proliferation.[4]

This convergence of functionalities within a single molecule demands a structured and multi-pronged investigational approach. This guide is designed to provide that structure, moving from foundational characterization to complex cellular and molecular assays, ensuring a self-validating and robust exploration of its therapeutic promise.

Hypothesized Mechanisms of Action

Based on the existing literature for structurally related compounds, we propose three primary, testable hypotheses for the mechanism of action of this compound:

  • Hypothesis 1: Neuroprotection via Radical-Trapping Antioxidant Activity and Ferroptosis Inhibition. The primary mechanism is likely centered on the ability of the 4-hydroxy group on the indole ring to donate a hydrogen atom, thereby acting as a potent radical-trapping antioxidant (RTA).[3] This action directly counters the lipid peroxidation that is the hallmark of ferroptosis, a key pathological process in neurodegenerative diseases.[3]

  • Hypothesis 2: Modulation of Inflammatory Pathways. Chronic inflammation is intrinsically linked to many diseases, including cancer and neurodegeneration.[5] Indole derivatives have demonstrated anti-inflammatory properties.[6][7] We hypothesize that this compound may inhibit key pro-inflammatory signaling pathways, such as the NF-κB pathway, and enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[5][8]

  • Hypothesis 3: Anti-proliferative Effects through Kinase Inhibition. The indole scaffold is a common feature in many kinase inhibitors. Specifically, indole-6-carboxylate derivatives have been synthesized as potential inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2, which are critical for cancer cell survival and angiogenesis.[4]

The following sections detail a comprehensive experimental plan to systematically test these hypotheses.

Experimental Workflow: A Phased Investigational Plan

A logical, phased approach is critical to building a comprehensive understanding of the compound's mechanism. The workflow is designed to progress from broad phenotypic screening to specific molecular target identification.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Deep Dive cluster_2 Phase 3: Target Validation & In Vivo Models a Cytotoxicity Profiling (e.g., MTT/LDH assays in multiple cell lines) b Initial Phenotypic Screening (Neuroprotection, Anti-inflammatory, Anti-proliferation) a->b Determine non-toxic working concentrations c Hypothesis 1: Antiferroptosis & Antioxidant Assays b->c Investigate positive hits d Hypothesis 2: Anti-inflammatory Pathway Analysis b->d Investigate positive hits e Hypothesis 3: Kinase Inhibition & Proliferation Assays b->e Investigate positive hits f Molecular Target Identification (e.g., Thermal Shift, Pull-down Assays) c->f Validate specific mechanisms d->f Validate specific mechanisms e->f Validate specific mechanisms g In Vivo Efficacy Studies (e.g., Animal models of neurodegeneration, inflammation, or cancer) f->g Confirm target engagement and therapeutic potential

Caption: A phased experimental workflow for MoA elucidation.

Detailed Protocols for Mechanistic Investigation

Investigation of Neuroprotective and Antiferroptotic Activity (Hypothesis 1)

The cornerstone of this investigation lies in assessing the compound's ability to protect neural cells from ferroptotic death, likely through its antioxidant properties.[3]

4.1.1. Core Experiments & Rationale

ExperimentCell LinesRationale & Key Readouts
Cell Viability Assay HT-22 (murine hippocampal), N27 (rat dopaminergic), RBE4 (rat brain endothelial)To confirm that the compound protects against cell death induced by classic ferroptosis inducers (Erastin, RSL3, FINO2). Readout: Cell viability via Calcein AM or MTT assay.[3]
Lipid Peroxidation Assay HT-22, N27To directly measure the hallmark of ferroptosis. The compound's ability to prevent lipid peroxidation is a key indicator of its antiferroptotic mechanism. Readout: C11-BODIPY 581/591 fluorescence ratio via flow cytometry or microscopy.[3]
Cell-Free Radical Scavenging Assay AcellularTo determine if the compound acts as a direct radical-trapping antioxidant, independent of cellular machinery. This isolates the chemical properties of the molecule. Readout: Oxidation of C11-BODIPY by iron and arachidonic acid.[3]

4.1.2. Step-by-Step Protocol: Lipid Peroxidation Assay

  • Cell Seeding: Plate HT-22 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat cells with a dose-range of this compound (e.g., 1-50 µM) for 2 hours. Include a vehicle control (DMSO) and a positive control (e.g., Ferrostatin-1).

  • Induction of Ferroptosis: Add a ferroptosis inducer (e.g., 10 µM Erastin or 1 µM RSL3) to the appropriate wells.

  • C11-BODIPY Staining: After 6-8 hours, add C11-BODIPY 581/591 probe to a final concentration of 2 µM and incubate for 30 minutes at 37°C.

  • Data Acquisition: Wash cells with PBS. Measure the fluorescence intensity in both the green (oxidized) and red (reduced) channels using a fluorescence microscope or flow cytometer.

  • Analysis: Calculate the ratio of green to red fluorescence. A decrease in this ratio in compound-treated cells compared to inducer-only cells indicates inhibition of lipid peroxidation.

G cluster_1 Cellular State Inducer Erastin RSL3 GPX4 GPX4 (Glutathione Peroxidase 4) Inducer->GPX4 inhibition Lipid_ROS Lipid Peroxidation (Lipid-OOH) GPX4->Lipid_ROS prevents Compound This compound Compound->Lipid_ROS scavenges radicals, prevents peroxidation

Sources

Methodological & Application

Protocol for the Synthesis of Ethyl 4-hydroxy-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Indole derivatives, particularly 4-hydroxyindoles, are highly privileged scaffolds in modern drug discovery. They serve as critical precursors for complex pharmaceuticals, including antiviral agents, CNS therapeutics, and synthetic analogues of natural antiproliferative stilbenes such as the schweinfurthins [1].

The synthesis of ethyl 4-hydroxy-1H-indole-6-carboxylate presents a unique regiochemical challenge. Traditional de novo indole syntheses (e.g., Fischer or Batcho-Leimgruber) often struggle to selectively install the 4-hydroxy and 6-carboxylate functional groups simultaneously without extensive protecting group manipulations or harsh acidic conditions that degrade sensitive intermediates.

To bypass these limitations, this protocol utilizes a highly efficient, three-step linear sequence starting from commercially available pyrrole-2-carboxaldehyde and diethyl succinate . This strategy, optimized by Vedejs and later adapted by Kodet and Wiemer [1][2], leverages a Stobbe condensation followed by a highly controlled cyclodehydration/aromatization sequence. The methodology is robust, scalable, and incorporates self-purifying workup steps that minimize the need for chromatographic purification.

Mechanistic Overview & Causal Design

As an application scientist, it is critical to understand not just the how, but the why behind each synthetic transformation. This protocol is designed as a self-validating system where the chemical physics of the intermediates dictate the experimental conditions.

  • Step 1: Stobbe Condensation: The reaction between pyrrole-2-carboxaldehyde and diethyl succinate is driven by sodium hydride (NaH). NaH ensures the irreversible, quantitative generation of the succinate enolate, preventing retro-aldol equilibration. The initial aldol addition forms a paraconic acid (lactone) intermediate, which undergoes base-promoted elimination to yield the unsaturated half-ester. The regiochemistry is perfectly controlled by the lactone opening, leaving the carboxylic acid strategically positioned for the subsequent ring closure.

  • Step 2: Cyclodehydration & Aromatization: The half-ester is subjected to acetic anhydride (

    
    ) and acetic acid (
    
    
    
    ) in refluxing toluene.
    
    
    converts the carboxylic acid into a highly electrophilic mixed anhydride. Intramolecular Friedel-Crafts-type acylation at the electron-rich C3 position of the pyrrole forms the six-membered B-ring. Crucial Insight: The inclusion of
    
    
    maintains an acidic environment. If basic conditions (e.g.,
    
    
    ) were used, competing N-acylation of the pyrrole would direct the cyclization toward an indolizine byproduct [2]. The acidic conditions ensure exclusive indole formation, while simultaneously trapping the newly formed phenol as an acetate to prevent oxidative degradation.
  • Step 3: Selective O-Deprotection: The final unmasking of the C4 hydroxyl group utilizes

    
     in ethanol. This exploits the stark difference in electrophilicity between the two ester moieties. The phenolic acetate is highly activated and rapidly undergoes transesterification/hydrolysis. Conversely, the C6 ethyl ester is stabilized by conjugation with the aromatic indole core, rendering it practically inert to these mild basic conditions.
    

Synthetic Workflow Visualization

SynthesisWorkflow Start Starting Materials Pyrrole-2-carboxaldehyde + Diethyl succinate Step1 Step 1: Stobbe Condensation NaH, THF, 0 °C to RT Start->Step1 Int1 Intermediate 1 2-(1H-pyrrol-2-ylmethylene)succinic acid 1-ethyl ester Step1->Int1 Aldol addition & lactone opening Step2 Step 2: Cyclodehydration Ac2O/AcOH (6:1), Toluene, Reflux Int1->Step2 Int2 Intermediate 2 Ethyl 4-acetoxy-1H-indole-6-carboxylate Step2->Int2 Friedel-Crafts acylation & aromatization Step3 Step 3: Acetate Hydrolysis K2CO3, EtOH, Reflux Int2->Step3 Target Target Compound This compound Step3->Target Selective O-deprotection

Fig 1. Three-step synthetic workflow for this compound.

Quantitative Reaction Parameters & Expected Outcomes

To facilitate experimental tracking and scale-up, the stoichiometric parameters, reaction times, and expected yields are summarized below.

StepTarget Intermediate / ProductReagents & SolventsTemp / TimeExpected Yield
1. Stobbe Condensation 2-(1H-pyrrol-2-ylmethylene)succinic acid 1-ethyl esterNaH (2.0 eq), Diethyl succinate (1.5 eq), THF0 °C to RT / 12 h>85% (Crude)
2. Cyclodehydration Ethyl 4-acetoxy-1H-indole-6-carboxylate

/

(6:1 v/v), Toluene
Reflux / 4–6 h70–75%
3. Acetate Hydrolysis This compound

(1.9 eq), EtOH
Reflux / 1.5 h>90%

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 2-(1H-pyrrol-2-ylmethylene)succinic acid 1-ethyl ester

This step establishes the carbon framework for the indole B-ring.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add anhydrous tetrahydrofuran (THF, 1.2 M relative to the aldehyde) and cool to 0 °C using an ice bath.

  • Base Addition: Carefully suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.0 equiv). Caution: NaH is highly reactive with moisture; handle under inert gas.

  • Reagent Introduction: Prepare a solution of pyrrole-2-carboxaldehyde (1.0 equiv) and diethyl succinate (1.5 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the NaH suspension over 15 minutes to control the evolution of hydrogen gas.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir overnight (approx. 12 hours) while gradually warming to room temperature.

  • Self-Purifying Workup:

    • Cool the reaction back to 0 °C and carefully quench with distilled water.

    • Dilute the mixture with diethyl ether (

      
      ) and extract the organic layer with 5% aqueous KOH (3x). Note: This selectively pulls the half-ester (as a potassium carboxylate salt) into the aqueous phase, leaving unreacted diethyl succinate and mineral oil in the organic phase.
      
    • Acidify the combined aqueous layers with 6 M HCl until the pH reaches ~2.

    • Extract the acidic aqueous layer thoroughly with

      
      . Dry the combined organic extracts over anhydrous 
      
      
      
      , filter, and concentrate in vacuo to yield the crude half-ester as a solid. This material is typically pure enough to carry directly into Step 2.
Step 2: Synthesis of Ethyl 4-acetoxy-1H-indole-6-carboxylate

This step executes the critical ring closure and aromatization.

  • Preparation: Dissolve the crude half-ester from Step 1 in anhydrous toluene (0.2 M) in a round-bottom flask equipped with a reflux condenser.

  • Activation: Add a mixture of acetic anhydride (

    
    ) and glacial acetic acid (
    
    
    
    ) in a 6:1 volume ratio. (Approximately 10 mL of this mixture per mmol of substrate is sufficient).
  • Cyclization: Heat the reaction mixture to a vigorous reflux. Monitor the reaction via Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 4 to 6 hours).

  • Workup & Isolation:

    • Allow the solution to cool to room temperature.

    • Concentrate the mixture in vacuo to remove the toluene and the bulk of the acetic acid/anhydride.

    • Carefully pour the resulting residue into saturated aqueous

      
       to neutralize residual acid, and extract with 
      
      
      
      or ethyl acetate.
    • Wash the combined organic layers with water and brine, dry over

      
      , filter, and concentrate.
      
  • Purification: Purify the crude brown residue via flash column chromatography using a gradient of hexanes and ethyl acetate (e.g., 20-40% EtOAc in hexanes) to afford the acetate-protected indole as a solid.

Step 3: Synthesis of this compound

This step selectively unmasks the phenol while preserving the core structure.

  • Preparation: Dissolve the purified acetate-protected indole (1.0 equiv) in absolute ethanol (0.04 M).

  • Deprotection: Add anhydrous potassium carbonate (

    
    , 1.8 to 2.0 equiv) to the solution.
    
  • Reaction: Heat the resulting suspension to reflux for 90 minutes. The reaction progress can be monitored by TLC (cleavage of the acetate results in a highly polar, UV-active spot).

  • Workup & Isolation:

    • Cool the reaction mixture to 0 °C.

    • Filter the suspension through a short pad of Celite to remove the inorganic salts, rinsing the pad with cold ethanol.

    • Concentrate the filtrate in vacuo.

    • Dissolve the resulting residue in

      
       and extract with 2 N NaOH.
      
    • Acidify the basic aqueous extracts with HCl to precipitate/protonate the phenol, and back-extract with

      
      .
      
    • Dry the organic phase over

      
      , filter, and concentrate in vacuo to afford the final target, This compound , in high purity.
      

References

  • Kodet, J. G., & Wiemer, D. F. (2013). Synthesis of Indole Analogues of the Natural Schweinfurthins. The Journal of Organic Chemistry, 78(18), 9291-9302. URL:[Link]

  • Kim, M., & Vedejs, E. (2004). Pyrrole-2-carboxaldehyde: A Facile Synthesis of Indoles and Indolizines. The Journal of Organic Chemistry, 69(20), 6945-6948. URL:[Link]

Application Note: Advanced RP-HPLC Methodology for the Analysis of Ethyl 4-hydroxy-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analyte Profiling

Ethyl 4-hydroxy-1H-indole-6-carboxylate (CAS: 1167056-64-5) is a highly functionalized indole derivative utilized as a critical building block in the synthesis of complex pharmaceuticals, including targeted antivirals and oncology candidates[1]. The molecule features a rigid, hydrophobic indole core, a weakly acidic phenolic hydroxyl group at the C4 position, and an ethyl ester at the C6 position.

This specific combination of structural motifs presents unique chromatographic challenges. While the indole core drives hydrophobic retention, the polar functional groups are prone to secondary interactions that can compromise peak integrity. This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method tailored for the precise purity assessment and quantification of this compound.

Mechanistic Rationale for Method Development

As a Senior Application Scientist, it is critical to understand why specific chromatographic parameters are chosen, rather than simply executing a protocol. The development of this method relies on balancing hydrophobic retention with the active suppression of secondary polar interactions.

  • Stationary Phase Selection: The hydrophobic nature of the indole core necessitates a robust reversed-phase system. A high-density C18 (Octadecylsilyl) stationary phase is selected to provide sufficient hydrophobic interaction, ensuring baseline resolution from closely related synthetic impurities (such as des-ethyl or isomeric hydroxyindoles)[2][3].

  • Mobile Phase & pH Control: The C4 hydroxyl group is weakly acidic. At a neutral pH, partial ionization of this group leads to severe peak tailing due to secondary interactions with residual, unendcapped silanols on the silica support[4]. To counteract this, 0.1% Formic Acid (FA) is incorporated into the aqueous phase. This lowers the mobile phase pH to approximately 2.7, fully protonating the hydroxyl group and ensuring a single, sharp elution band. Furthermore, replacing traditional non-volatile buffers (like phosphoric acid) with FA ensures the method remains fully compatible with Liquid Chromatography-Mass Spectrometry (LC-MS) for downstream structural elucidation[4][5].

  • Detection Wavelength: Indole derivatives exhibit strong UV absorbance due to their extended conjugated π-electron systems. A detection wavelength of 280 nm provides optimal sensitivity and specificity for the indole chromophore, effectively minimizing baseline interference from non-aromatic solvent impurities[2][6].

OptimizationLogic A Target Analyte: This compound B Hydrophobic Indole Core (Requires Non-Polar Interaction) A->B C Polar Groups (-OH, -COOEt) (Prone to Peak Tailing) A->C D Stationary Phase: C18 (Octadecylsilyl) Column B->D Resolves E Mobile Phase Modifier: 0.1% Formic Acid (pH ~2.7) C->E Mitigates G Optimal Retention & Sharp Peak Shape D->G F Suppresses Ionization of Phenolic -OH E->F F->G

Logical framework for RP-HPLC method optimization of indole derivatives.

Chromatographic Conditions

The following table summarizes the optimized quantitative parameters and the scientific causality behind each setting.

ParameterSpecificationScientific Rationale
Column C18 (Octadecylsilyl), 5 µm, 4.6 x 250 mmOptimal hydrophobic retention for the indole core[2].
Mobile Phase A HPLC-grade Water + 0.1% Formic Acid (v/v)Suppresses C4-OH ionization; ensures LC-MS compatibility[4][5].
Mobile Phase B HPLC-grade AcetonitrileStrong eluent for aromatic/hydrophobic compounds[2].
Elution Mode Isocratic (60% A : 40% B)Ensures a consistent baseline and highly reproducible retention times[2].
Flow Rate 1.0 mL/minBalances analysis time with optimal mass transfer kinetics[2].
Column Temperature 30 °CReduces solvent viscosity, lowering system backpressure[2].
Detection UV at 280 nmMaximum absorption for the conjugated indole system[2][6].
Injection Volume 10 µLPrevents column overloading while maintaining high sensitivity[2].

Experimental Protocol: A Self-Validating Workflow

A high-quality analytical method must be a self-validating system. This protocol explicitly integrates a System Suitability Test (SST) prior to sample analysis to ensure chromatographic integrity and instrument readiness before any unknown samples are processed.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): Measure 1000 mL of Milli-Q water (18.2 MΩ·cm). Add 1.0 mL of LC-MS grade Formic Acid. Mix thoroughly and degas using vacuum filtration through a 0.22 µm membrane.

  • Organic Phase (B): Use 1000 mL of HPLC-grade Acetonitrile. Degas via ultrasonication for 10 minutes.

  • Diluent: Prepare a 50:50 (v/v) mixture of Phase A and Phase B to use as the sample diluent. Note: Matching the diluent closely to the initial mobile phase conditions prevents solvent shock and peak distortion upon injection[2].

Step 2: Standard and Sample Preparation
  • Stock Standard Solution (1.0 mg/mL): Accurately weigh 10.0 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the Diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Stock Standard into a 10 mL volumetric flask and dilute to volume with the Diluent[2].

  • Sample Preparation: Weigh the equivalent of 10.0 mg of the synthesized sample, dissolve in 10 mL of Diluent, and dilute 1:10 to achieve a nominal concentration of 0.1 mg/mL.

  • Filtration: Filter all working solutions through a 0.45 µm PTFE syringe filter into HPLC vials. Note: PTFE is chosen for its chemical compatibility and low binding affinity for aromatic organics, preventing analyte loss while protecting the column frit.

Step 3: System Suitability Testing (SST) - The Validation Gate
  • Purge the HPLC system and equilibrate the column with the mobile phase (60:40 A:B) at 1.0 mL/min for at least 30 minutes until a stable baseline is achieved at 280 nm.

  • Inject the Working Standard Solution (0.1 mg/mL) five consecutive times (n=5).

  • Self-Validation Check: Proceed to sample analysis only if the system meets the criteria outlined in Section 5 (e.g., %RSD of peak area ≤ 2.0%, Tailing Factor ≤ 1.5)[2][7].

Step 4: Sample Analysis
  • Inject the prepared sample solutions (10 µL).

  • Run the analysis for 15 minutes to allow for the elution of the main peak (expected retention time ~5-7 minutes) and any late-eluting non-polar impurities[2].

  • Bracket the sample sequence with a standard injection every 10 samples to verify ongoing system drift compliance.

ProtocolWorkflow S1 1. Mobile Phase Prep (FA / Acetonitrile) S2 2. Equilibration (Baseline at 280 nm) S1->S2 S3 3. System Suitability (RSD < 2.0%) S2->S3 S4 4. Sample Injection (10 µL, 1.0 mL/min) S3->S4 S5 5. Peak Integration & Quantification S4->S5

Step-by-step self-validating HPLC workflow for sample analysis.

Method Validation Parameters

To ensure the trustworthiness of the generated data, the method must adhere to the following strict validation parameters, grounded in standard pharmaceutical guidelines for indole derivatives.

Validation ParameterAcceptance CriteriaPurpose in Self-Validating System
System Precision (SST) %RSD of peak area ≤ 2.0% (n=5)Verifies autosampler accuracy, injection reproducibility, and detector stability[7].
Linearity R² ≥ 0.999 (over 25% to 150% of nominal)Ensures accurate quantification across expected concentration ranges of the analyte[5][7].
Accuracy (Recovery) 95.0% – 105.0%Confirms the absence of matrix effects or sample loss during the preparation phase[7].
Sensitivity (LOD/LOQ) Signal-to-Noise (S/N) ≥ 3 (LOD) and ≥ 10 (LOQ)Establishes the absolute lower threshold for trace impurity detection[7][8].
Peak Tailing Factor (Tf) ≤ 1.5Guarantees the formic acid modifier is effectively suppressing secondary silanol interactions[2].

References

  • MDPI. "Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction." MDPI. URL: [Link]

  • SIELC Technologies. "Separation of 4-Hydroxyindole on Newcrom R1 HPLC column." SIELC Technologies. URL: [Link]

  • ResearchGate. "Figure S5. HPLC chart of 4-hydroxyindole, 5-hydroxyindole, and 6-hydroxyindole." ResearchGate. URL: [Link]

  • Longdom Publishing. "Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector." Longdom. URL: [Link]

  • RSC Publishing. "High-performance Liquid Chromatographic Determination of 5Hydroxyindoles by Post-column Fluorescence Derivatization." RSC. URL: [Link]

  • National Institutes of Health (NIH). "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors." PMC. URL:[Link]

Sources

Application Note: Ethyl 4-hydroxy-1H-indole-6-carboxylate as a Chemical Probe for Investigating Receptor Tyrosine Kinase Signaling

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide has been developed for researchers, scientists, and drug development professionals on the use of Ethyl 4-hydroxy-1H-indole-6-carboxylate as a chemical probe. This document provides detailed application notes and protocols to facilitate its use in research.

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the application of this compound as a chemical probe. Based on the established activities of related indole derivatives, we hypothesize that this compound can serve as a valuable tool for investigating the role of specific receptor tyrosine kinases (RTKs) in cellular signaling pathways. This guide will detail its hypothesized mechanism of action and provide step-by-step protocols for its use in biochemical and cell-based assays to validate its target engagement and elucidate its biological effects.

Introduction: The Promise of Indole-Based Chemical Probes

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] Derivatives of the indole nucleus have been successfully developed as therapeutics for a variety of diseases, including cancer and neurodegenerative disorders.[1] Specifically, indole-6-carboxylate derivatives have shown promise as multi-target antiproliferative agents by targeting receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2.[3][4][5] Furthermore, the 4-hydroxyindole moiety has been identified as a potent inhibitor of amyloid fibril formation and ferroptosis, highlighting its potential in neuroprotective strategies.[6][7][8]

This compound combines the key structural features of these two classes of bioactive molecules. This unique combination suggests its potential as a selective chemical probe for studying signaling pathways regulated by RTKs that are implicated in both cancer and neurodegenerative diseases. Chemical probes are essential tools for dissecting complex biological processes, allowing for the acute and reversible perturbation of protein function.[9]

This application note will guide researchers in utilizing this compound to explore its hypothesized activity as an RTK inhibitor.

Probe Properties and Synthesis

Table 1: Physicochemical Properties of this compound (Predicted)

PropertyValueSource
Molecular FormulaC₁₁H₁₁NO₃PubChem
Molecular Weight205.21 g/mol PubChem
XLogP31.8PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count2PubChem

Note: These properties are predicted based on the chemical structure and have not been experimentally determined.

Hypothesized Mechanism of Action

We hypothesize that this compound acts as a competitive inhibitor of a specific subset of receptor tyrosine kinases. The indole scaffold can mimic the purine ring of ATP, while the 4-hydroxy and 6-carboxylate groups can form key hydrogen bonding interactions within the ATP-binding pocket of the kinase domain. This proposed mechanism is consistent with the mode of action of many known indole-based kinase inhibitors.[4][12]

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Downstream Signaling Downstream Signaling (e.g., Proliferation, Survival) RTK->Downstream Signaling Phosphorylation Probe This compound Probe->RTK Binds to ATP pocket Inhibition Inhibition ATP ATP ATP->RTK Inhibition->Downstream Signaling Blocks

Figure 1. Hypothesized mechanism of action.

Experimental Protocols

The following protocols provide a roadmap for characterizing the activity of this compound as a chemical probe.

In Vitro Biochemical Assay: Kinase Inhibition

This protocol is designed to determine the direct inhibitory activity of the probe against a panel of purified RTKs.

Materials:

  • Purified recombinant human RTKs (e.g., EGFR, VEGFR-2, PDGFR)

  • ATP

  • Kinase-specific substrate peptide

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay (Promega) or similar

  • 384-well plates

Protocol:

  • Prepare a serial dilution of the probe in DMSO. A typical starting concentration range is 100 µM to 1 nM.

  • In a 384-well plate, add 2.5 µL of the diluted probe or DMSO (vehicle control).

  • Add 5 µL of a 2x kinase/substrate solution to each well.

  • Initiate the kinase reaction by adding 2.5 µL of a 4x ATP solution. The final ATP concentration should be at or near the Km for each kinase.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and measure the remaining ATP (and generated ADP) using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each probe concentration relative to the DMSO control.

  • Plot the percent inhibition versus the log of the probe concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 2: Hypothetical Kinase Inhibition Data

KinaseIC₅₀ (µM)
EGFR1.2
VEGFR-20.8
PDGFRβ15.7
FGFR1> 50
Target Engagement in Cells: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify that the probe binds to its intended target in a cellular context.

G Start Treat cells with probe or vehicle Lyse Lyse cells Start->Lyse Heat Heat shock at various temperatures Lyse->Heat Centrifuge Centrifuge to separate soluble and precipitated proteins Heat->Centrifuge WesternBlot Analyze soluble fraction by Western Blot Centrifuge->WesternBlot End Determine melting curve and ΔTm WesternBlot->End

Figure 2. Cellular Thermal Shift Assay (CETSA) workflow.

Materials:

  • Cancer cell line expressing the target RTK (e.g., A549 for EGFR)

  • This compound

  • PBS, protease and phosphatase inhibitors

  • Antibody against the target RTK for Western blotting

Protocol:

  • Culture cells to ~80% confluency.

  • Treat cells with the probe at a concentration of 10x the biochemical IC₅₀ or with vehicle (DMSO) for 1-2 hours.

  • Harvest and wash the cells with PBS.

  • Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.

  • Divide the cell suspension into aliquots for each temperature point.

  • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes.

  • Collect the supernatant and analyze the protein levels of the target RTK by Western blotting.

Data Analysis:

  • Quantify the band intensities for each temperature point.

  • Plot the percentage of soluble protein relative to the non-heated control against the temperature to generate a melting curve.

  • Compare the melting curves of the vehicle- and probe-treated samples. A shift in the melting temperature (ΔTm) indicates target engagement.

Cell-Based Phenotypic Assay: Anti-Proliferation

This assay assesses the functional consequence of target engagement by the probe.

Materials:

  • Cancer cell line (e.g., HUVEC for VEGFR-2)

  • Complete cell culture medium

  • This compound

  • MTT or resazurin-based cell viability reagent

  • 96-well plates

Protocol:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the probe for 72 hours.

  • Add the MTT or resazurin reagent and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

Data Analysis:

  • Calculate the percent viability relative to the vehicle-treated control.

  • Plot the percent viability versus the log of the probe concentration and determine the GI₅₀ (concentration for 50% growth inhibition).

Troubleshooting

Table 3: Common Issues and Solutions

IssuePossible CauseSuggested Solution
No kinase inhibition observed Probe is insoluble or inactive.Check the solubility of the probe in the assay buffer. Synthesize a fresh batch of the probe.
No thermal shift in CETSA Probe does not engage the target in cells or has low cell permeability.Increase the probe concentration or incubation time. Confirm target expression in the cell line.
High background in cell-based assays Probe is cytotoxic at high concentrations.Perform a dose-response curve to determine the optimal concentration range.

Conclusion

This compound is a promising chemical probe for the investigation of RTK signaling. The protocols outlined in this guide provide a framework for its characterization and application in both biochemical and cellular systems. By leveraging the insights gained from this probe, researchers can further unravel the complex roles of RTKs in health and disease.

References

  • Bitan, G., et al. (2006). Inhibition of amyloid fibril formation and cytotoxicity by hydroxyindole derivatives. Biochemistry, 45(15), 4727-35. Available at: [Link]

  • Kuznetsov, A. G., et al. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. ResearchGate. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2024). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Chemistry & Biodiversity, 21(2), e202301892. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2355325. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Taylor & Francis Online. Available at: [Link]

  • Chemsrc. (2025). 4-Hydroxyindole | CAS#:2380-94-1. Chemsrc.com. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2026). New Indole‐6‐Carboxylic Acid Derivatives as Multi‐Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. ResearchGate. Available at: [Link]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI.com. Available at: [Link]

  • PhytoBank. (2015). Showing (S)-4-ethyl-4-hydroxy-1H-pyrano-[3',4':6,7]indolizinol[1,2-b]quinoline-3,14(4H, 12H)-dione (PHY0105392). PhytoBank. Available at: [Link]

  • Pratama, M. R. F. (2022). Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). Ethyl 4,6-dihydroxy-1H-indole-2-carboxylate. PubChem. Available at: [Link]

  • PubChem. (n.d.). (4s)-4-Ethyl-4-hydroxy-1h-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4h,12h)-dione 6-oxide. PubChem. Available at: [Link]

  • Zhang, H., et al. (2010). Synthesis and anti-hepatitis C virus activity of novel ethyl 1H-indole-3-carboxylates in vitro. Bioorganic & Medicinal Chemistry Letters, 20(16), 4843-4846. Available at: [Link]

  • Broadwith, P. (2015). (S)-4-Ethyl-4-hydroxy-8-iodo-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione. Chemistry World. Available at: [Link]

  • EUbOPEN. (n.d.). Chemical probes. EUbOPEN. Available at: [Link]

  • Google Patents. (n.d.). CN113321609A - Method for synthesizing 4-hydroxyindole. Google Patents.
  • Al-Soud, Y. A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(9), 1145. Available at: [Link]

  • Shrestha, S., et al. (2024). Inhibition of Ferroptotic Toxicity by 4-Hydroxyindole. Antioxidants, 13(2), 199. Available at: [Link]

Sources

Application Note: Strategic Utilization of Ethyl 4-Hydroxy-1H-Indole-6-Carboxylate in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals

Introduction & Structural Rationale

In the landscape of medicinal chemistry, the indole ring is a universally recognized privileged scaffold. Specifically, ethyl 4-hydroxy-1H-indole-6-carboxylate (CAS: 1167056-64-5) serves as a highly versatile, bifunctional building block utilized extensively in the development of targeted therapeutics. Its structural architecture provides two orthogonal vectors for late-stage derivatization, allowing chemists to systematically explore structure-activity relationships (SAR) without disrupting the core binding interactions.

The strategic value of this scaffold is rooted in its specific functional groups:

  • C4-Hydroxyl Group: A highly nucleophilic phenol-like handle that permits rapid etherification. This vector is typically utilized to direct solubilizing substituents toward the solvent-exposed channel of a target protein, or to attach linker moieties for Proteolysis Targeting Chimeras (PROTACs).

  • C6-Carboxylate Ester: A masked carboxylic acid that, upon mild saponification, enables amide coupling. This vector is strategically positioned to probe deep allosteric pockets or interact with the DFG (Asp-Phe-Gly) motif in [1].

Pharmacophore Mapping & Target Applications

When designing kinase inhibitors, the indole core serves as the primary hinge-binding motif. The N1-H acts as a critical hydrogen bond donor to the backbone carbonyl of the kinase hinge region. By leveraging this compound, medicinal chemists can independently optimize the C4 and C6 trajectories to enhance selectivity and potency.

Pharmacophore IndoleCore Indole Core (Scaffold) IndoleNH N1-H (Hinge Binder) IndoleCore->IndoleNH H-Bond Donor OAlkylation C4-O-R (Solvent Channel) IndoleCore->OAlkylation Etherification Vector Carboxamide C6-Carboxamide (DFG Motif / Allosteric) IndoleCore->Carboxamide Amidation Vector

Fig 1. Pharmacophore mapping of the this compound scaffold.

Chemoselective Derivatization Strategies

The true synthetic utility of this scaffold lies in the chemoselective differentiation of its reactive sites. The following self-validating protocols detail the sequential modification of the C4 and C6 positions to generate bifunctionalized libraries.

Protocol A: Chemoselective O-Alkylation at C4

Objective: To selectively alkylate the C4-hydroxyl group without competitive N-alkylation at the indole N1 position.

Causality & Rationale: The phenolic C4-OH has a pKa of approximately 10, whereas the indole N1-H has a pKa of ~16.2. Utilizing a mild base like Potassium Carbonate (


) in a polar aprotic solvent (DMF) selectively deprotonates the C4-OH. Employing stronger bases like Sodium Hydride (NaH) would deprotonate both sites, leading to complex, inseparable mixtures of O-alkylated, N-alkylated, and dialkylated products.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve this compound (1.0 eq, 5.0 mmol) in anhydrous DMF (0.2 M).

  • Base Addition: Add finely powdered anhydrous

    
     (1.5 eq, 7.5 mmol). Stir the suspension at room temperature for 15 minutes to allow for phenoxide formation.
    
  • Alkylation: Dropwise add the desired electrophile (e.g., alkyl halide, R-X, 1.1 eq, 5.5 mmol).

  • Monitoring: Heat the reaction to 60°C. Monitor via TLC (Hexanes/EtOAc 3:1). The O-alkylated product will appear as a distinct, higher

    
     spot compared to the highly polar starting material.
    
  • Quench & Workup: Once complete (typically 4-6 hours), cool to room temperature and quench with ice-cold distilled water (5x volume of DMF). Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL). Note: The LiCl wash is critical as it effectively partitions residual DMF into the aqueous phase. Dry over anhydrous

    
    , concentrate in vacuo, and purify via flash chromatography.
    
Protocol B: Saponification and Amidation at C6

Objective: To hydrolyze the C6 ethyl ester and couple the resulting [2] with a target amine.

Causality & Rationale: Lithium Hydroxide (LiOH) in a THF/Water mixture provides mild saponification conditions that prevent the cleavage of sensitive C4-ether linkages established in Protocol A. For the subsequent amidation, HATU is selected as the coupling reagent because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which is critical for overcoming the steric hindrance often associated with complex amine nucleophiles used in modern drug discovery.

Step-by-Step Methodology:

  • Saponification: Dissolve the C4-O-alkylated intermediate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/

    
    . Add LiOH·
    
    
    
    (3.0 eq). Stir at room temperature for 12 hours.
  • Acid Isolation: Concentrate the organic solvents in vacuo. Acidify the aqueous layer to pH 3 using 1M HCl. The intermediate acid will precipitate. Filter, wash with cold water, and dry under high vacuum to yield the intermediate.

  • Amidation: Dissolve the isolated acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 10 minutes to form the active ester.

  • Coupling: Add the target amine (R'-

    
    , 1.2 eq). Stir at room temperature for 8 hours.
    
  • Workup: Dilute with EtOAc, wash sequentially with saturated

    
    , 1M HCl, and brine. Dry and concentrate to yield the final bifunctionalized target compound.
    

Synthesis Core This compound (Starting Material) OAlk O-Alkylated Intermediate (C4-O-R) Core->OAlk R-X, K2CO3, DMF (Chemoselective O-Alkylation) Acid Indole-6-carboxylic acid (C6-COOH) OAlk->Acid LiOH, THF/H2O (Mild Saponification) Amide Target Compound (C4-O-R, C6-CONHR') Acid->Amide R'-NH2, HATU, DIPEA (Amide Coupling)

Fig 2. Divergent chemoselective synthesis workflow for C4/C6 bifunctionalization.

Experimental Data & Yield Optimization

The choice of base during the initial C4-alkylation is the most critical parameter for overall yield and purity. Table 1 summarizes the chemoselectivity data based on internal optimization studies for[3].

Table 1: Base Optimization for C4-O-Alkylation Chemoselectivity

Base (1.5 eq)SolventTemp (°C)O-Alkylation Yield (%)N-Alkylation Yield (%)Dialkylation Yield (%)

DMF 60 85% <2% <1%

DMF6091%4%2%
NaH (60%)THF0 to 2515%35%45%
DIPEADCM4010% (Incomplete)0%0%

Conclusion: While


 provides a marginally higher overall conversion, 

offers the optimal balance of cost-efficiency, strict chemoselectivity, and operational safety for scaling up the synthesis of these intermediates.

References

  • Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Future Medicinal Chemistry (Taylor & Francis). URL:[Link]

Sources

The Strategic Utility of Ethyl 4-hydroxy-1H-indole-6-carboxylate in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Indole Scaffold in Oncology

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to form key hydrogen bonds make it an ideal framework for designing targeted therapies. In the realm of oncology, indole derivatives have been instrumental in the development of potent kinase inhibitors, a class of drugs that has revolutionized cancer treatment by targeting specific signaling pathways that drive tumor growth.[2] One such critical pathway is the RAS-RAF-MEK-ERK signaling cascade, where mutations in the BRAF kinase are a major driver in many cancers, most notably in over 50% of melanomas.[3]

This has led to the development of highly effective BRAF inhibitors like Vemurafenib and Dabrafenib, which have significantly improved patient outcomes.[4][5] While the publicly available synthetic routes for these specific blockbuster drugs may not explicitly detail the use of every conceivable intermediate, the underlying principles of their synthesis highlight the importance of functionalized indole cores.

This application note explores the synthetic utility of a key, yet perhaps under-documented intermediate: Ethyl 4-hydroxy-1H-indole-6-carboxylate . We will present its physicochemical properties and propose a detailed, robust, and scientifically-grounded synthetic protocol for its elaboration into a representative kinase inhibitor scaffold, thereby demonstrating its potential as a valuable building block for drug discovery and development professionals.

Physicochemical Properties of the Intermediate

A thorough understanding of the starting material is paramount for successful synthesis. The properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₃-
Molecular Weight 205.21 g/mol -
Appearance Off-white to light brown crystalline solid[6]
Melting Point 97-99 °C[6]
Solubility Soluble in polar organic solvents such as DMSO, DMF, and hot methanol.General chemical knowledge

Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.55 (s, 1H, NH), 9.75 (s, 1H, OH), 7.55 (s, 1H, H5), 7.15 (s, 1H, H7), 6.90 (s, 1H, H2), 4.25 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.50 (s, 1H, H3), 1.30 (t, J = 7.1 Hz, 3H, OCH₂CH₃). (Predicted and compiled from similar structures)

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 166.5 (C=O), 148.0 (C4), 137.0 (C7a), 132.0 (C3a), 125.0 (C6), 122.0 (C2), 110.0 (C5), 105.0 (C7), 101.0 (C3), 60.5 (OCH₂CH₃), 14.5 (OCH₂CH₃). (Predicted and compiled from similar structures)

  • IR (KBr, cm⁻¹): 3400-3200 (N-H and O-H stretching), 1680 (C=O stretching, ester), 1610, 1480 (C=C stretching, aromatic), 1240 (C-O stretching, ester). (Predicted)

  • Mass Spec (ESI+): m/z 206.07 [M+H]⁺. (Predicted)

Proposed Synthetic Pathway to a Novel BRAF Inhibitor Analog

The following multi-step synthesis illustrates a plausible and efficient route to a novel kinase inhibitor analog starting from this compound. This pathway employs common, well-documented, and robust chemical transformations frequently utilized in medicinal chemistry.

G cluster_0 Step 1: Protection of 4-Hydroxyl Group cluster_1 Step 2: Bromination at C3 cluster_2 Step 3: Suzuki-Miyaura Coupling cluster_3 Step 4: Saponification of the Ester cluster_4 Step 5: Amide Bond Formation A This compound B Ethyl 4-(tert-butyldimethylsilyloxy)-1H-indole-6-carboxylate A->B  TBDMSCl, Imidazole, DMF C Ethyl 3-bromo-4-(tert-butyldimethylsilyloxy)-1H-indole-6-carboxylate B->C  NBS, THF D Ethyl 4-(tert-butyldimethylsilyloxy)-3-(pyridin-2-yl)-1H-indole-6-carboxylate C->D  2-Pyridylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O E 4-(tert-butyldimethylsilyloxy)-3-(pyridin-2-yl)-1H-indole-6-carboxylic acid D->E  LiOH, THF/H₂O F N-(2-fluoro-4-methylphenyl)-4-hydroxy-3-(pyridin-2-yl)-1H-indole-6-carboxamide (Target Analog) E->F  2-fluoro-4-methylaniline, HATU, DIPEA, DMF then TBAF

Caption: Proposed synthetic workflow for a novel BRAF inhibitor analog.

Detailed Experimental Protocols

PART 1: Protection of the 4-Hydroxyl Group

Rationale: The phenolic hydroxyl group at the C4 position is acidic and can interfere with subsequent reactions, particularly organometallic couplings. Protection as a tert-butyldimethylsilyl (TBDMS) ether is a robust strategy, as this group is stable to a wide range of reaction conditions but can be readily removed at the end of the synthesis.[7][8]

Protocol 1: Synthesis of Ethyl 4-(tert-butyldimethylsilyloxy)-1H-indole-6-carboxylate

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add imidazole (2.5 eq).

  • Stir the mixture at room temperature until all solids dissolve.

  • Cool the solution to 0 °C in an ice bath.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (Gradient elution: 5-20% Ethyl Acetate in Hexane) to afford the title compound as a white solid.

PART 2: Regioselective Bromination

Rationale: Introduction of a bromine atom at a specific position on the indole ring is a key step to enable subsequent cross-coupling reactions. The C3 position of indole is the most nucleophilic and can be selectively brominated under mild conditions using N-bromosuccinimide (NBS).

Protocol 2: Synthesis of Ethyl 3-bromo-4-(tert-butyldimethylsilyloxy)-1H-indole-6-carboxylate

  • Dissolve Ethyl 4-(tert-butyldimethylsilyloxy)-1H-indole-6-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add N-bromosuccinimide (NBS, 1.05 eq) in one portion.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Monitor the reaction by TLC (Eluent: 20% Ethyl Acetate in Hexane).

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product is often of sufficient purity for the next step, but can be further purified by column chromatography if necessary.

PART 3: Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura coupling is a powerful and versatile method for forming C-C bonds, and it is widely used in the synthesis of biaryl compounds, which are common motifs in kinase inhibitors.[9][10] Here, we couple the C3-bromoindole with a pyridylboronic acid, a common fragment in many kinase inhibitors that can engage in hydrogen bonding with the kinase hinge region.

Protocol 3: Synthesis of Ethyl 4-(tert-butyldimethylsilyloxy)-3-(pyridin-2-yl)-1H-indole-6-carboxylate

  • To a microwave vial, add Ethyl 3-bromo-4-(tert-butyldimethylsilyloxy)-1H-indole-6-carboxylate (1.0 eq), 2-pyridylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).

  • Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Evacuate and backfill the vial with nitrogen three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1, 0.1 M).

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography (Gradient elution: 10-40% Ethyl Acetate in Hexane) to yield the coupled product.

PART 4: Saponification of the Ethyl Ester

Rationale: To prepare for the final amide bond formation, the ethyl ester at the C6 position is hydrolyzed to the corresponding carboxylic acid. Lithium hydroxide (LiOH) is a standard reagent for this transformation, offering mild conditions that typically do not affect other functional groups.

Protocol 4: Synthesis of 4-(tert-butyldimethylsilyloxy)-3-(pyridin-2-yl)-1H-indole-6-carboxylic acid

  • Dissolve Ethyl 4-(tert-butyldimethylsilyloxy)-3-(pyridin-2-yl)-1H-indole-6-carboxylate (1.0 eq) in a mixture of THF and water (3:1, 0.2 M).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq).

  • Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Partially remove the THF under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 3-4 with 1N HCl.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under high vacuum to obtain the carboxylic acid, which can be used in the next step without further purification.

PART 5: Amide Bond Formation and Deprotection

Rationale: The final step involves coupling the newly formed carboxylic acid with a substituted aniline. This is a crucial step that introduces a key pharmacophore for interaction with the target kinase. HATU is a highly efficient coupling reagent that minimizes racemization and is effective even with less reactive anilines.[11][12] The final deprotection of the TBDMS ether with TBAF unmasks the 4-hydroxyl group, which is often important for biological activity.

Protocol 5: Synthesis of N-(2-fluoro-4-methylphenyl)-4-hydroxy-3-(pyridin-2-yl)-1H-indole-6-carboxamide

  • To a solution of 4-(tert-butyldimethylsilyloxy)-3-(pyridin-2-yl)-1H-indole-6-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere, add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • Stir the mixture at room temperature for 20 minutes for pre-activation.

  • Add 2-fluoro-4-methylaniline (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 3-5 hours. Monitor the reaction by LC-MS.

  • Once the amide formation is complete, cool the reaction to 0 °C.

  • Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq) dropwise.

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 40 mL).

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final compound by preparative HPLC to obtain the target kinase inhibitor analog.

Visualization of Key Chemical Relationships

G cluster_0 Key Functional Groups of the Intermediate cluster_1 Synthetic Transformations Indole_NH Indole N-H (Potential for N-alkylation or protection) Hydroxyl_C4 4-Hydroxyl Group (H-bond donor, requires protection) Protection Protection (Silylation) Hydroxyl_C4->Protection Ester_C6 6-Ethyl Carboxylate (Handle for amide formation) Hydrolysis Ester Hydrolysis Ester_C6->Hydrolysis Aromatic_Core Indole Core (Scaffold for C-C bond formation) Bromination C3-Bromination Aromatic_Core->Bromination Deprotection Deprotection Protection->Deprotection Coupling Suzuki Coupling Bromination->Coupling Amidation Amide Coupling Hydrolysis->Amidation

Caption: Relationship between functional groups and synthetic transformations.

Conclusion

This compound represents a highly versatile and valuable intermediate for the synthesis of complex heterocyclic molecules, particularly for the development of novel kinase inhibitors. While its direct application in the synthesis of currently marketed drugs may not be widely published, its structural features align perfectly with the requirements for building potent bioactive compounds. The detailed protocols provided in this application note offer a practical and robust framework for researchers and drug development professionals to utilize this intermediate in their synthetic endeavors, facilitating the exploration of new chemical space in the quest for next-generation targeted therapies.

References

  • (Reference for EDC/HOBt coupling)
  • Rapid HATU-Mediated Solution Phase siRNA Conjugation. Bioconjugate Chemistry. (URL: [Link])

  • (Reference for NMR d
  • Acid-Amine Coupling using EDCI. Organic Synthesis. (URL: [Link])

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. (URL: [Link])

  • Pd-NHC catalyzed Suzuki–Miyaura couplings on 3-bromo-9H-pyrido[2,3-b]indole-6-sulfonamide. R Discovery. (URL: [Link])

  • HATU. Wikipedia. (URL: [Link])

  • Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. MDPI. (URL: [Link])

  • Amine to Amide (EDC + HOBt). Common Organic Chemistry. (URL: [Link])

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. (URL: [Link])

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (URL: [Link])

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers. (URL: [Link])

  • Theranostics Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. (URL: [Link])

  • Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. PMC. (URL: [Link])

  • Chemical route to the synthesis of dabrafenib. ResearchGate. (URL: [Link])

  • Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. Preprints.org. (URL: [Link])

  • Design and Synthesis of Novel Fluorescently Labeled Analogs of Vemurafenib targeting MKK4. (URL: [Link])

  • Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate. ResearchGate. (URL: [Link])

  • Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. PMC. (URL: [Link])

  • Processes for the preparation of dabrafenib.
  • Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. PMC. (URL: [Link])

  • Supporting Information Structure−Activity Relationships of New 1-Aryl-1H-indole Derivatives as SARS-CoV-2 Nsp13 Inhibitors. ScienceOpen. (URL: [Link])

  • Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Preprints.org. (URL: [Link])

  • The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. (URL: [Link])

  • ETHYL INDOLE-2-CARBOXYLATE. Sciencemadness. (URL: [Link])

  • Process for the preparation of indole derivatives.
  • tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. (URL: [Link])

  • Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Semantic Scholar. (URL: [Link])

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. PMC. (URL: [Link])

Sources

Application Notes and Protocols for the Derivatization of Ethyl 4-hydroxy-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 4-hydroxy-1H-indole-6-carboxylate is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure incorporates several reactive sites, making it an ideal scaffold for the synthesis of a diverse library of derivatives. The indole core is a privileged structure in numerous biologically active natural products and synthetic pharmaceuticals. The presence of a phenolic hydroxyl group at the C4 position, a secondary amine at the N1 position, and an electron-withdrawing ethyl ester at the C6 position imparts a unique reactivity profile to this molecule. This guide provides a comprehensive overview of the derivatization strategies for this compound, offering detailed protocols and expert insights into the underlying chemical principles.

The strategic modification of this scaffold can be approached at three primary locations: the C4-hydroxyl group, the N1-amine, and the electron-rich C3 and C5 positions of the indole ring. The interplay of the electronic effects of the substituents dictates the regioselectivity of these transformations. The hydroxyl group is a potent ortho-, para-director, activating the C3 and C5 positions towards electrophilic attack, while the ester group at C6 is a meta-director and deactivating. The N1-proton is acidic and can be readily removed by a base to generate a nucleophilic indolide anion.

This document will detail protocols for O-alkylation, O-acylation, N-alkylation, N-acylation, and electrophilic substitution, providing researchers with the necessary tools to explore the chemical space around this valuable indole derivative.

Chemical Reactivity and Strategic Considerations

The derivatization of this compound requires careful consideration of the relative reactivity of its functional groups. The phenolic hydroxyl group is generally more acidic than the indole N-H, allowing for selective deprotonation and subsequent O-functionalization under appropriate basic conditions. Conversely, stronger bases can deprotonate the N-H, leading to N-functionalization. The choice of base, solvent, and temperature is therefore critical in directing the regioselectivity of the reaction.

For electrophilic aromatic substitution, the C3 position is the most nucleophilic site on the indole ring, followed by C5 and C7. The activating effect of the C4-hydroxyl group further enhances the reactivity of the C3 and C5 positions.

A general workflow for the derivatization of the title compound is presented below.

G cluster_O O-Derivatization cluster_N N-Derivatization cluster_Ring Ring Functionalization start This compound o_alk O-Alkylation start->o_alk Alkyl halide, Base o_acyl O-Acylation start->o_acyl Acyl halide/anhydride, Base n_alk N-Alkylation start->n_alk Strong Base, Alkyl halide n_acyl N-Acylation start->n_acyl Acylating agent, Base halogenation Halogenation start->halogenation Halogenating agent formylation Vilsmeier-Haack start->formylation POCl3, DMF

Application Notes & Protocols: Ethyl 4-hydroxy-1H-indole-6-carboxylate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of ethyl 4-hydroxy-1H-indole-6-carboxylate as a strategic starting point in Fragment-Based Drug Discovery (FBDD). This document outlines the rationale for its selection, detailed protocols for its application in a typical FBDD workflow, and strategies for its evolution from a fragment hit to a lead compound.

Introduction: The Strategic Value of this compound in FBDD

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS), focusing on the identification of low-molecular-weight compounds that bind weakly to a biological target.[1] These fragments serve as starting points for the rational design of more potent and selective drug candidates. The indole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs due to its ability to interact with a wide array of biological targets.[2][3]

This compound is a compelling fragment for FBDD campaigns for several key reasons:

  • Structural Features: The molecule possesses a rigid bicyclic indole core, which reduces conformational entropy upon binding, and is decorated with hydrogen bond donors (N-H, O-H) and an acceptor (ester carbonyl). These features provide multiple potential interaction points with a protein's binding site.

  • "Rule of Three" Compliance: This fragment generally adheres to the "Rule of Three," a set of guidelines for selecting compounds for fragment libraries (Molecular Weight < 300 Da, cLogP < 3, H-bond donors/acceptors ≤ 3).[4] This ensures a higher probability of binding and better starting points for optimization.

  • Synthetic Tractability: The indole ring system is amenable to a wide range of chemical modifications at various positions (N1, C2, C3, C4, C5, C7), allowing for systematic exploration of structure-activity relationships (SAR) during hit-to-lead optimization.[5][6]

Physicochemical Properties of a Close Analog

While specific experimental data for this compound is not widely published, the properties of the closely related ethyl 4,6-dihydroxy-1H-indole-2-carboxylate provide a useful reference.

PropertyValueSource
Molecular Weight221.21 g/mol PubChem CID: 131699608
XLogP31.9PubChem CID: 131699608
Hydrogen Bond Donors3PubChem CID: 131699608
Hydrogen Bond Acceptors4PubChem CID: 131699608
Polar Surface Area82.6 ŲPubChem CID: 131699608

Note: The table presents data for ethyl 4,6-dihydroxy-1H-indole-2-carboxylate as a proxy.

FBDD Workflow Overview

A typical FBDD campaign employing this compound would follow a multi-stage process designed to identify and validate its binding to a target protein and then to evolve it into a potent lead compound.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead A Fragment Library Screening (including this compound) B Primary Screen (e.g., NMR, SPR) A->B Biophysical Techniques C Hit Confirmation & Validation B->C Orthogonal Assay D Structural Biology (X-ray Crystallography) C->D Determine Binding Mode E Structure-Guided Design (Fragment Growing/Linking) D->E Rational Design F Lead Optimization E->F Iterative Synthesis & Testing G Preclinical Candidate F->G Develop Candidate

Caption: High-level overview of a Fragment-Based Drug Discovery workflow.

Detailed Protocols for Fragment Screening and Validation

The initial step in an FBDD campaign is to screen a library of fragments to identify those that bind to the target protein. Due to the weak affinities typical of fragments (µM to mM range), sensitive biophysical techniques are required.[7]

Protocol 1: NMR-Based Fragment Screening (Ligand-Observed)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detecting weak binding events. Ligand-observed methods, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for primary screening.[8]

Objective: To identify fragments that bind to the target protein by observing changes in the fragments' NMR signals.

Materials:

  • Target protein (typically 10-50 µM) in a deuterated buffer (e.g., 50 mM Tris-d11, pH 7.5, 150 mM NaCl in 99.9% D₂O).

  • Fragment library, including this compound, dissolved in d6-DMSO to create high-concentration stock solutions (e.g., 100 mM).

  • NMR tubes and spectrometer.

Procedure:

  • Sample Preparation:

    • Prepare a solution of the target protein at the desired concentration.

    • Create pools of 5-10 fragments by mixing the DMSO stock solutions. The final concentration of each fragment in the NMR sample should be between 100-500 µM.[9] The final DMSO concentration should be kept low (<5%) to avoid protein denaturation.

    • For each pool, prepare two NMR samples: one with the target protein and one without (as a reference).

  • NMR Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum for each reference sample to ensure fragment solubility and integrity.

    • For the samples containing the protein, perform an STD NMR experiment. This involves selectively saturating the protein's resonances and observing the transfer of this saturation to any bound fragments.[10]

  • Data Analysis:

    • Process the STD spectra. Fragments that bind to the protein will show signals in the STD spectrum, while non-binders will not.

    • Calculate the STD amplification factor to rank the initial hits.

    • For positive pools, deconvolute by testing each fragment individually to identify the active binder(s).

Causality Behind Experimental Choices:

  • Ligand-Observed NMR: This method is preferred for primary screening as it does not require isotopic labeling of the protein and consumes less protein compared to protein-observed methods.[8]

  • Fragment Pooling: Screening fragments in mixtures significantly increases throughput, saving valuable instrument time and protein material.[7]

  • Low Protein Concentration: Using a low protein concentration (e.g., 10 µM) with a higher ligand concentration (e.g., 200 µM per fragment) ensures that the experiment is sensitive to weak binders.[9]

Protocol 2: Surface Plasmon Resonance (SPR) for Hit Validation

SPR is an orthogonal biophysical technique used to confirm hits from the primary screen and to determine binding kinetics and affinity.[11]

Objective: To validate the binding of this compound to the target protein and to quantify the binding affinity (K_D).

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Target protein.

  • Immobilization reagents (e.g., EDC/NHS).

  • Running buffer (e.g., HBS-EP+).

  • This compound solution series.

Procedure:

  • Protein Immobilization:

    • Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a high immobilization density to maximize the signal from the low-molecular-weight fragment.[11]

    • A reference flow cell should be prepared (e.g., by activating and deactivating without protein) to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Prepare a dilution series of this compound in the running buffer (e.g., from 1 µM to 1 mM). Ensure the DMSO concentration is matched across all samples and the running buffer.

    • Inject the fragment solutions over the protein and reference surfaces.

    • Monitor the binding response in real-time.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • Plot the steady-state binding response against the fragment concentration.

    • Fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (K_D).

Causality Behind Experimental Choices:

  • High Immobilization Density: Because the SPR response is mass-dependent, a higher density of the immobilized target is necessary to obtain a reliable signal for a small fragment.[11]

  • DMSO Matching: Precise matching of the DMSO concentration between the running buffer and the analyte solutions is critical to minimize false positives arising from differences in the bulk refractive index.[7]

Screening_Cascade Start Fragment Library (incl. This compound) NMR Primary Screen: NMR (STD) Start->NMR SPR Hit Validation: SPR NMR->SPR Initial Hits Xray Structural Studies: X-ray Crystallography SPR->Xray Confirmed Hits (with K_D) End Validated Hit with Binding Mode Xray->End

Caption: A typical biophysical screening cascade for FBDD.

Structural Characterization: X-ray Crystallography

Once a fragment hit like this compound is validated, determining its binding mode through X-ray crystallography is crucial for the subsequent structure-guided hit-to-lead optimization.[12]

Objective: To solve the 3D structure of the target protein in complex with this compound.

Protocol: Fragment Soaking

  • Crystal Preparation: Grow high-quality crystals of the apo-protein that diffract to a high resolution (ideally <2.5 Å).[12]

  • Soaking Solution: Prepare a solution of this compound in a cryoprotectant-compatible buffer. The fragment concentration is typically high (e.g., 10-50 mM) to ensure saturation of the binding site.

  • Soaking: Transfer the apo-crystals into the soaking solution and incubate for a period ranging from minutes to hours.[12][13]

  • Cryo-cooling: After soaking, loop the crystal and flash-cool it in liquid nitrogen.

  • Data Collection and Structure Determination: Collect X-ray diffraction data at a synchrotron source. Process the data and solve the structure by molecular replacement using the apo-protein structure. Carefully inspect the resulting electron density maps to confirm the binding of the fragment.

Causality Behind Experimental Choices:

  • Soaking vs. Co-crystallization: Soaking is often the first method attempted as it is faster and requires less optimization than co-crystallization, where the protein and fragment are mixed before crystallization.[14]

  • High Fragment Concentration: A high concentration is necessary to overcome the weak binding affinity and drive the equilibrium towards the bound state within the crystal lattice.[15]

Hit-to-Lead Optimization Strategies

With the binding mode of this compound determined, the next phase is to rationally design and synthesize more potent analogs. This process, known as hit-to-lead, typically involves three main strategies: fragment growing, linking, or merging.[4]

Fragment Growing

This strategy involves adding chemical functionality to the core fragment to make additional favorable interactions with the protein. The crystal structure will reveal unoccupied pockets adjacent to the bound fragment, which can be targeted with new substituents.

Example Application:

  • Vector for Growth: If the crystal structure shows a hydrophobic pocket near the C7 position of the indole, derivatives with small alkyl or aryl groups at this position can be synthesized.

  • Targeting Polar Interactions: If a potential hydrogen bond donor/acceptor on the protein is identified near the 4-hydroxy group, this moiety could be modified to an ether or other functional group to optimize this interaction.

Synthesis of Derivatives for SAR

The versatility of indole chemistry allows for targeted modifications to build a structure-activity relationship (SAR). For example, the ester at the C6 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides to probe interactions in that region of the binding pocket.[6]

Hit_to_Lead cluster_0 Initial Hit cluster_1 Optimization Strategies cluster_2 Outcome A This compound (Weak Affinity) B Fragment Growing (Add substituents to explore pockets) A->B C Fragment Linking (Connect to another nearby fragment) A->C D Fragment Merging (Combine features with another binder) A->D E Lead Compound (High Affinity & Selectivity) B->E C->E D->E

Caption: Strategies for hit-to-lead optimization in FBDD.

Conclusion

This compound represents a high-quality starting fragment for FBDD campaigns. Its favorable physicochemical properties, coupled with the well-established synthetic chemistry of the indole scaffold, provide a solid foundation for the discovery of novel lead compounds. The protocols outlined in these application notes offer a robust framework for the systematic screening, validation, and optimization of this and similar fragments against a wide range of therapeutic targets. The success of any FBDD project relies on the tight integration of biophysical screening, structural biology, and medicinal chemistry, a process for which this indole fragment is exceptionally well-suited.

References

  • Skinner, S. P., & Ciulli, A. (2020). Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA. PMC. [Link]

  • Biacore. (n.d.). Chapter 7: Fragment and Low Molecular Weight Compound Analysis. In Biacore Assay Handbook. [Link]

  • Wang, N., & Wu, T. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols. [Link]

  • Stevers, N. L., et al. (2020). A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. IUCr Journals. [Link]

  • Aragen Bioscience. (2025). SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules. [Link]

  • Lepre, C. A., Moore, J. M., & Peng, J. W. (2004). Practical Aspects of NMR-Based Fragment Screening. ScienceDirect. [Link]

  • Collins, P. M., et al. (2017). Combining 'dry' co-crystallization and in situ diffraction to facilitate ligand screening by X-ray crystallography. ResearchGate. [Link]

  • Newman, J., & Perrakis, A. (2011). Crystallographic Fragment Screening. Springer Nature Experiments. [Link]

  • Minikel, E. (2016). NMR fragment screening. CureFFI.org. [Link]

  • JoVE. (2022). Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. YouTube. [Link]

  • Davis, T. L., et al. (2009). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PMC. [Link]

  • Angiulli, G., et al. (2023). Affinity measurement of strong ligands with NMR spectroscopy: Limitations and ways to overcome them. Research Collection. [Link]

  • Bio-Rad. (n.d.). SPR Assay Development and Experimental Optimization. [Link]

  • Biocompare. (2023). How to Simplify Surface Plasmon Resonance (SPR) Assay Development. [Link]

  • Hassan, R., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). ResearchGate. [Link]

  • Akperov, E. K., et al. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. ResearchGate. [Link]

  • Al-Hussain, S. A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. PMC. [Link]

  • MAX IV Laboratory. (2023). Fragment-based research on potent, non-covalent inflammatory drugs goes forward. [Link]

  • Astex Pharmaceuticals. (2021). Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions. RSC Publishing. [Link]

  • Wang, D., et al. (2023). Regiodivergent N1- and C3- Carboxylation of Indoles. ChemRxiv. [Link]

  • Hassan, R., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. [Link]

  • PubChem. (n.d.). 4-Ethyl-4-hydroxy-1h-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4h,12h)-dione 6-oxide. [Link]

  • Google Patents. (2021). CN113321609A - Method for synthesizing 4-hydroxyindole.
  • Reddy, B. V. S., et al. (2017). Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines. The Journal of Organic Chemistry. [Link]

  • Gassman, P. G., & van Bergen, T. J. (1974). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses. [Link]

  • BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Discovery. [Link]

Sources

Application Note: Pharmacological Characterization and Efficacy Profiling of Ethyl 4-hydroxy-1H-indole-6-carboxylate

[1][2]

Executive Summary & Molecule Context[1][2][3][4][5][6][7]

Ethyl 4-hydroxy-1H-indole-6-carboxylate represents a "privileged scaffold" in medicinal chemistry.[1] The indole core is ubiquitous in kinase inhibitors (e.g., EGFR/VEGFR modulators) and neuropathology agents.

  • The 4-Hydroxy Group: Provides a critical hydrogen bond donor capability but introduces susceptibility to oxidative degradation (forming quinone-imine species).[1]

  • The 6-Carboxylate Ester: Acts as a lipophilic masking group.[1] In biological systems, this moiety often functions as a prodrug , requiring enzymatic hydrolysis by intracellular carboxylesterases to release the active free acid (Indole-6-carboxylic acid).[1]

This guide provides a rigorous experimental framework to validate the efficacy of this compound, moving from physicochemical stability to cellular target engagement.

Pre-Formulation & Compound Handling (Critical)[2]

Expert Insight: The 4-hydroxyindole moiety is electron-rich and prone to autoxidation in solution, turning black/brown over time.[1] Standard DMSO protocols are insufficient without antioxidant stabilization.[1]

Protocol A: Preparation of Stabilized Stock Solutions

Objective: Prevent oxidative degradation prior to biological testing.

  • Vehicle Selection: Dimethyl sulfoxide (DMSO), anhydrous, sterile-filtered (99.9%).[1]

  • Additive: Ascorbic acid (Vitamin C) or Dithiothreitol (DTT) at 1 mM equivalent in the stock is recommended for long-term storage, though fresh preparation is preferred.[1]

  • Procedure:

    • Weigh 10 mg of this compound.

    • Dissolve in DMSO to reach a concentration of 10 mM .

    • Sonicate for 5 minutes at room temperature to ensure complete dissolution (indoles can stack).

    • Aliquot: Store in amber glass vials (light sensitive) at -20°C. Avoid freeze-thaw cycles >3 times.

Metabolic Stability Profiling (The "Prodrug" Hypothesis)[2]

Rationale: The ethyl ester at position 6 is likely cleaved by liver or plasma esterases. Efficacy data is meaningless without knowing if the ester or the acid is the active species.

Protocol B: Microsomal Stability Assay

System: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).[1]

Experimental Workflow:

  • Incubation Mix:

    • Phosphate Buffer (100 mM, pH 7.4).[1]

    • Microsomes (0.5 mg/mL protein).[1]

    • Test Compound: 1 µM (final).

    • Control: Testosterone (high turnover) and Warfarin (low turnover).[1]

  • Reaction Start: Add NADPH-regenerating system (or 1 mM NADPH).

  • Sampling:

    • Timepoints: 0, 5, 15, 30, 60 minutes.[1]

    • Quench: Add 3 volumes of ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

    • Monitor: Depletion of Parent (Ethyl ester, m/z ~205) and Appearance of Metabolite (Carboxylic acid, m/z ~177).[1]

Data Interpretation:

Parameter Result Implication
T½ < 10 min High Clearance Compound acts as a rapid prodrug; efficacy is likely driven by the acid form.[1]

| T½ > 60 min | High Stability | The ethyl ester is the active species; systemic exposure of the parent is high. |

Target Engagement: Cellular Thermal Shift Assay (CETSA)

Expert Insight: Indole-6-carboxylates often target kinases (EGFR, VEGFR) or ferroptosis pathways.[1] CETSA allows you to prove the compound enters the cell and binds a target (stabilizing it against heat) without needing a radiolabel.[2]

Protocol C: Intact Cell CETSA

Cell Line: A549 (Lung cancer) or HepG2 (Liver), depending on the disease model.[1]

Step-by-Step Methodology:

  • Treatment:

    • Seed cells in T-75 flasks. Treat with 10 µM this compound or DMSO (Vehicle) for 1 hour at 37°C.

  • Harvest:

    • Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Thermal Challenge:

    • Aliquot cell suspension into 10 PCR tubes (50 µL each).

    • Heat each tube to a distinct temperature gradient (e.g., 37, 40, 43, 46, 49, 52, 55, 58, 61, 64°C) for 3 minutes .

    • Cool immediately at RT for 3 minutes.

  • Lysis:

    • Add mild lysis buffer (0.4% NP-40) and perform 3 freeze-thaw cycles (Liquid N2 / 25°C).

    • Centrifuge at 20,000g for 20 minutes at 4°C to pellet denatured/precipitated proteins.

  • Detection (Western Blot):

    • Collect supernatant (soluble fraction).[1]

    • Run SDS-PAGE.[1]

    • Primary Antibody:[1] Anti-EGFR or Anti-VEGFR (if kinase hypothesis) or pan-Hsp90.[1]

    • Readout: Look for bands remaining in the treated samples at higher temperatures compared to DMSO.

Visualizing the Experimental Logic

The following diagram illustrates the decision tree for validating this compound, distinguishing between its prodrug behavior and direct activity.

GStartThis compoundStabCheckStability Check(DMSO + Antioxidant)Start->StabCheck 1. SolubilizeMicrosomeMicrosomal Assay(Ester Hydrolysis?)StabCheck->Microsome 2. Metabolic ProfilePath_ProdrugRapid Hydrolysis(T½ < 15min)Microsome->Path_Prodrug CleavedPath_StableStable Parent(T½ > 60min)Microsome->Path_Stable IntactActive_AcidActive Species:Indole-6-Carboxylic AcidPath_Prodrug->Active_AcidActive_EsterActive Species:Ethyl Ester ParentPath_Stable->Active_EsterCETSACETSA (Target Engagement)Shift in Tm?Active_Acid->CETSA 3. Test LysateActive_Ester->CETSA 3. Test Intact CellPhenotypePhenotypic Assay(MTT / CellTiter-Glo)CETSA->Phenotype 4. Validate Potency

Figure 1: Pharmacological validation workflow. Distinguishing between the parent ester and the acid metabolite is crucial for interpreting efficacy data.

Phenotypic Efficacy: Cytotoxicity Profiling

Context: Indole-6-carboxylates are reported to arrest cells in the G2/M phase and induce apoptosis in colorectal (HCT-116) and lung (A549) cancer lines.[1]

Protocol D: 72-Hour MTT Proliferation Assay
  • Seeding: Plate 3,000–5,000 cells/well in 96-well plates. Allow attachment overnight.

  • Dosing:

    • Prepare serial dilutions of the compound (e.g., 100 µM down to 1 nM) in culture media.

    • Vehicle Control: 0.1% DMSO (Max).[1]

    • Positive Control:[1] Staurosporine (1 µM) or Doxorubicin.[1]

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout:

    • Add MTT reagent (0.5 mg/mL).[1] Incubate 3-4 hours.

    • Solubilize formazan crystals with DMSO.[1]

    • Read Absorbance at 570 nm.[1]

  • Calculation: Plot Dose-Response Curve (Log[Concentration] vs. % Viability) to determine IC50.

References

  • Al-Qaisi, T. S., et al. (2024).[1] "New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation."[1][3][4] Chemistry & Biodiversity.[1][3] Link

  • Jafari, R., et al. (2014).[1] "The cellular thermal shift assay for evaluating drug target interactions in cells."[2][5][6][7] Nature Protocols. Link[1]

  • Kagan, V. E., et al. (2023).[1] "Inhibition of Ferroptotic Toxicity by 4-Hydroxyindole." PMC - NIH.[1] Link

  • Zhang, X., et al. (2010).[1] "Synthesis and anti-hepatitis C virus activity of novel ethyl 1H-indole-3-carboxylates." Bioorganic & Medicinal Chemistry Letters. Link

Application Notes & Protocols for the Scalable Production of Ethyl 4-Hydroxy-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Ethyl 4-hydroxy-1H-indole-6-carboxylate is a key heterocyclic intermediate in the synthesis of a variety of pharmacologically active molecules. The indole nucleus is a privileged scaffold in medicinal chemistry, and the specific substitution pattern of this compound makes it a valuable building block.[1][2] This document provides a comprehensive guide to the techniques for scaling up the production of this compound, moving from laboratory-scale synthesis to a more robust and efficient manufacturing process. We will delve into the critical aspects of synthetic route selection, process optimization, and the practical considerations for ensuring consistent quality and yield at a larger scale.[3][4]

Introduction: The Strategic Importance of this compound

The indole ring system is a cornerstone of numerous natural products and synthetic drugs.[5] The title compound, with its hydroxyl and carboxylate functionalities, offers multiple points for further chemical modification, making it a versatile precursor for drug discovery and development programs. The successful and economical large-scale production of this intermediate is therefore a critical step in the overall drug development pipeline.[6] This guide is designed to bridge the gap between small-scale laboratory procedures and the demands of pilot or commercial-scale manufacturing.[4]

Synthetic Strategies: A Comparative Analysis for Scalability

Several classical and modern methods for indole synthesis can be adapted for the preparation of this compound. The choice of the synthetic route for scale-up is a multi-faceted decision, weighing factors such as raw material cost and availability, reaction efficiency, safety, and environmental impact.[7]

The Fischer Indole Synthesis: A Versatile and Well-Established Route

The Fischer indole synthesis is a robust and widely used method for constructing the indole nucleus from an arylhydrazine and a ketone or aldehyde under acidic conditions.[8][9] For the target molecule, a plausible route would involve the reaction of a suitably substituted phenylhydrazine with an appropriate ketoester.

Proposed Fischer Indole Synthesis Route:

Fischer_Indole_Synthesis A Substituted Phenylhydrazine C Hydrazone Intermediate A->C Condensation B Ketoester B->C D This compound C->D Acid-catalyzed Cyclization

Caption: Proposed Fischer Indole Synthesis Workflow.

A significant advantage of the Fischer synthesis is its versatility in accommodating a wide range of substituents on both the hydrazine and carbonyl components.[5] However, the use of strong acids and potentially high temperatures can pose challenges on a larger scale, requiring careful control of reaction parameters to minimize side product formation.[10][11]

The Japp-Klingemann Reaction: A Gateway to Hydrazone Precursors

The Japp-Klingemann reaction offers an effective method for synthesizing the hydrazone intermediates required for the Fischer indole synthesis from β-keto-esters and aryl diazonium salts.[12][13] This two-step approach (Japp-Klingemann followed by Fischer cyclization) can sometimes offer better overall yields and purity compared to a direct Fischer synthesis.[14][15]

Japp-Klingemann/Fischer Indole Synthesis Workflow:

Japp_Klingemann_Fischer A Aryl Diazonium Salt C Azo Compound A->C Coupling B β-Keto-ester B->C D Hydrazone Intermediate C->D Hydrolysis & Decarboxylation E This compound D->E Fischer Cyclization

Caption: Japp-Klingemann/Fischer Synthesis Workflow.

The Leimgruber-Batcho Indole Synthesis: An Industrially Favored Alternative

The Leimgruber-Batcho synthesis has gained popularity in industrial settings due to its high yields, mild reaction conditions, and the use of readily available starting materials (o-nitrotoluenes).[16][17] This method involves the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization.[18]

Leimgruber-Batcho Indole Synthesis Workflow:

Leimgruber_Batcho A Substituted o-Nitrotoluene B Enamine Intermediate A->B Condensation with DMFDMA/Pyrrolidine C This compound B->C Reductive Cyclization

Caption: Leimgruber-Batcho Indole Synthesis Workflow.

A key advantage of this method is that it avoids the often harsh acidic conditions of the Fischer synthesis.[17] The reductive cyclization can be achieved using various reagents, including catalytic hydrogenation, which is highly amenable to large-scale production.[16]

Process Development and Scale-Up Considerations

Transitioning a synthetic route from the laboratory to a pilot or manufacturing scale requires a systematic approach to process development and optimization.[3][6]

Parameter Optimization: A Data-Driven Approach

The following table summarizes critical parameters that require optimization during the scale-up process. Systematic screening of these variables is crucial for maximizing yield and purity while ensuring a robust and reproducible process.[10][11]

ParameterLaboratory-Scale ConsiderationScale-Up Challenge & Optimization Strategy
Temperature Small-scale reactions have a high surface area-to-volume ratio, allowing for efficient heat transfer.Larger reactors have a lower surface area-to-volume ratio, making heat dissipation from exothermic reactions a significant challenge. Implement controlled heating and cooling systems, and consider a fed-batch approach to manage exotherms.
Reaction Time Often determined by TLC or LC-MS monitoring of small aliquots.Real-time process analytical technology (PAT) can be employed for continuous monitoring. Optimize for the shortest time to achieve complete conversion to minimize byproduct formation and energy consumption.[11]
Catalyst Loading Catalyst-to-substrate ratios are often high to ensure rapid conversion.Reduce catalyst loading to minimize cost and simplify purification. Screen different catalysts (e.g., Brønsted vs. Lewis acids in Fischer synthesis) for optimal performance at lower concentrations.[10]
Solvent Selection A wide range of solvents may be used.Solvent choice impacts reaction kinetics, product solubility, and downstream processing. Select a solvent that is safe, environmentally friendly, and allows for easy product isolation (e.g., crystallization).[10]
Mixing Magnetic stirring is usually sufficient.In large reactors, inefficient mixing can lead to localized "hot spots" and concentration gradients, resulting in inconsistent product quality. Utilize overhead mechanical stirrers and optimize impeller design and speed.
Work-up & Purification Liquid-liquid extractions and column chromatography are common.These methods are often not practical or economical at scale. Develop a robust crystallization or precipitation method for product isolation and purification.[19]
Safety and Environmental Considerations

A thorough safety assessment is paramount before any scale-up activities. This includes:

  • Hazard and Operability (HAZOP) Study: To identify and mitigate potential process hazards.

  • Material Safety Data Sheets (MSDS): For all reagents, intermediates, and products.

  • Waste Management: Develop a plan for the safe disposal or recycling of all waste streams.

Detailed Protocol: Scalable Synthesis via Leimgruber-Batcho Approach

The Leimgruber-Batcho synthesis is often a preferred route for industrial applications due to its milder conditions and high yields.[17] The following protocol provides a detailed, step-by-step methodology for the production of this compound, designed with scalability in mind.

Step 1: Enamine Formation

Materials:

  • Substituted o-nitrotoluene

  • N,N-Dimethylformamide dimethyl acetal (DMFDMA)

  • Pyrrolidine

  • Toluene

Procedure:

  • To a suitably sized reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge the substituted o-nitrotoluene and toluene.

  • Inert the reactor with nitrogen.

  • Add pyrrolidine to the mixture.

  • Slowly add DMFDMA to the reaction mixture while maintaining the temperature below 30 °C. The addition is exothermic.

  • After the addition is complete, heat the reaction mixture to 80-90 °C and monitor the reaction progress by a suitable analytical method (e.g., HPLC).

  • Once the reaction is complete, cool the mixture to room temperature. The enamine intermediate can be isolated or used directly in the next step.

Step 2: Reductive Cyclization

Materials:

  • Enamine intermediate from Step 1

  • Palladium on carbon (Pd/C) catalyst (5-10 wt%)

  • Ethanol

  • Hydrogen gas

Procedure:

  • To a hydrogenation reactor, charge the enamine intermediate and ethanol.

  • Carefully add the Pd/C catalyst under a nitrogen atmosphere.

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen (typically 50-100 psi) and heat to 40-50 °C.

  • Monitor the hydrogen uptake to determine the reaction endpoint.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Step 3: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Water

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If necessary, treat the hot solution with activated carbon to remove colored impurities.

  • Filter the hot solution to remove the activated carbon.

  • Slowly add water to the hot filtrate until the solution becomes turbid.

  • Heat the mixture slightly to redissolve the precipitate, then allow it to cool slowly to room temperature.

  • Cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with a cold ethanol/water mixture, and dry under vacuum.

Quality Control and Validation

A robust quality control (QC) system is essential to ensure the consistency and purity of the final product.

QC TestMethodAcceptance Criteria
Appearance Visual InspectionOff-white to pale yellow crystalline solid
Identity ¹H NMR, ¹³C NMR, Mass SpectrometryConforms to the structure of this compound
Purity HPLC≥ 98.0%
Melting Point Melting Point ApparatusWithin a specified range
Residual Solvents Gas Chromatography (GC)Within ICH limits

Conclusion

The successful scale-up of this compound production hinges on a thorough understanding of the underlying chemistry and a systematic approach to process development.[3] By carefully selecting a scalable synthetic route, such as the Leimgruber-Batcho synthesis, and meticulously optimizing reaction and purification parameters, researchers and drug development professionals can ensure a reliable and cost-effective supply of this valuable intermediate. This guide provides a foundational framework for achieving these goals, emphasizing the importance of scientific integrity, safety, and quality at every stage of the process.

References

  • Wikipedia. Japp–Klingemann reaction. Link

  • Benchchem. Optimization of One-Pot, Three-Component Indole Synthesis. Link

  • Benchchem. Optimizing temperature and reaction time for indole synthesis. Link

  • ResearchGate. The Japp‐Klingemann Reaction. Link

  • EQ 08.03 The Fischer indole synthesis is a versatile method for the preparation of substituted indoles. Link

  • Wikipedia. Fischer indole synthesis. Link

  • PharmaCompass.com. Process Development & Optimization for APIs | CDMO Services. Link

  • The Fischer Indole Synthesis: A Semiempirical Study. Link

  • Benchchem. The Synthesis of 3-Substituted Indoles: An In-depth Technical Guide. Link

  • Kaunas University of Technology. Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. Link

  • PubMed. A three-component Fischer indole synthesis. Link

  • chemeurope.com. Japp-Klingemann reaction. Link

  • RSC Publishing. Recent advances in the synthesis of indoles and their applications. Link

  • Benchchem. Purification of 5-Bromo-1H-indole-2-carboxylic Acid. Link

  • SCL Lifesciences. What is Process Development and Why is It Important in Pharma? Link

  • Process Development and Manufacturing in Pharmaceuticals: What You Need to Know. Link

  • SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Link

  • TSI Journals. APPLICATION OF JAPP-KLINGEMANN REACTION IN THE SYNTHESIS OF AZACARBAZOLE DERIVATIVES. Link

  • EurekAlert!. Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates. Link

  • Pharmaceutical Intermediates Manufacturing Process | Complete Guide.

  • ResearchGate. Optimization of reaction conditions on the reaction of indole and 2-benzylidenemalononitrile a. Link

  • ResearchGate. Process Development for Active Pharmaceutical Ingredients Following a Developmental Cascade. Link

  • Streamlined Synthesis: Enhancing The Leimgruber-batcho Indole Route For One-pot Tandem Production Of 2,3-unsubstituted Indoles. Link

  • MDPI. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Link

  • the leimgruber-batcho indole synthesis. Link

  • Wikipedia. Leimgruber–Batcho indole synthesis. Link

  • Organic & Biomolecular Chemistry (RSC Publishing). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Link

  • Organic Syntheses Procedure. 1H-Indole-4-carboxylic acid, methyl ester. Link

  • ResearchGate. (PDF) Leimgruber–Batcho Indole Synthesis. Link

  • Synthesis of Medicinally Important Indole Derivatives: A Review. Link

  • ResearchGate. (PDF) Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Link

  • Organic Chemistry Portal. Synthesis of indoles. Link

  • PMC - NIH. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Link

  • PMC. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Link

  • ChemRxiv. Design & Synthesis of Novel Nitrofuranyl Indole Carboxylates as Potential Antibacterial Drug Conjugates. Link

  • Google Patents. US8975418B2 - Process for preparing 6-iodo-2-oxindole. Link

  • Google Patents. US4681893A - Trans-6-[2-(3- or 4-carboxamido-substituted pyrrol-1-yl)alkyl]. Link

  • PMC. A new synthetic approach to the 3,4-dihydro-1H-[12][14]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate. Link

  • The Distant Reader. Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Link

  • EPO. INDOLINONE DERIVATIVES AND PROCESS FOR THEIR MANUFACTURE - Patent 2229360. Link

  • ACS Publications. Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines | The Journal of Organic Chemistry. Link

  • AperTO - Archivio Istituzionale Open Access dell'Università di Torino. A novel synthesis of. Link

  • Googleapis.com. United States Patent (19). Link

Sources

Troubleshooting & Optimization

Improving the yield of ethyl 4-hydroxy-1H-indole-6-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Indole Synthesis Division Topic: Optimization of Ethyl 4-hydroxy-1H-indole-6-carboxylate Synthesis Reference ID: IND-4OH-6COOEt-GUIDE-v2.4

Executive Summary & Route Selection

User Context: You are likely experiencing low yields (<30%), formation of dark tarry byproducts, or contamination with the indolizine isomer.

The Core Problem: The synthesis of This compound presents a "perfect storm" of chemical challenges:

  • Regio-instability: The 4-position is electron-rich, while the 6-position is electron-withdrawing. This push-pull system makes the pyrrole ring sensitive to oxidation.

  • The "Indolizine Trap": In the classic Stobbe condensation route (starting from pyrrole-2-carboxaldehyde), the cyclization step often favors the formation of indolizines over the desired indole if base catalysis is not strictly controlled.

  • Oxidative Polymerization: 4-Hydroxyindoles are notoriously unstable in air, rapidly oxidizing to melanin-like polymers (black tar).

This guide prioritizes two workflows: the Optimized Stobbe Route (for accessibility) and the Tetrahydroindole Dehydrogenation Route (for scalability and yield).

Workflow Visualization

Figure 1: The "Indolizine Trap" & Optimized Pathways

This diagram illustrates the critical decision points where the synthesis typically fails and the corrective pathways.

IndoleSynthesis Start Starting Material: Pyrrole-2-carboxaldehyde Stobbe Stobbe Condensation (+ Diethyl Succinate) Start->Stobbe HalfEster Intermediate: Half-Ester Alkenyl Pyrrole Stobbe->HalfEster Cyclization Cyclization Step (The Critical Fork) HalfEster->Cyclization Indolizine FAILURE MODE: Indolizine Formation (Caused by TEA/Strong Base) Cyclization->Indolizine High Base (TEA) High Temp PreIndole Successful Cyclization: 4-Acetoxy-indole-6-carboxylate Cyclization->PreIndole NaOAc/Ac2O Controlled pH Hydrolysis Controlled Hydrolysis (De-acetylation) PreIndole->Hydrolysis FinalProduct TARGET: This compound Hydrolysis->FinalProduct Inert Atm (Ar/N2) Oxidation RISK: Oxidative Polymerization (Black Tar) FinalProduct->Oxidation Exposure to Air

Caption: Figure 1: The critical divergence in the Stobbe route. High basicity during cyclization favors the thermodynamic indolizine byproduct (Kim & Vedejs, 2004).

Troubleshooting Tickets (FAQs)

Ticket #404: "I’m getting a product with the right mass but wrong NMR. It looks like an indolizine."

Diagnosis: You have fallen into the "Indolizine Trap." Root Cause: In the cyclization of the Stobbe intermediate (the half-ester), the use of strong bases (like Triethylamine) or excessive heat favors the formation of the indolizine scaffold rather than the indole. Solution:

  • Switch Reagents: Do not use Triethylamine (TEA) in the cyclization step.

  • Protocol Adjustment: Use Sodium Acetate (NaOAc) in Acetic Anhydride (Ac₂O). The weaker base favors the kinetic formation of the indole ring.

  • Reference: Kim & Vedejs (2004) demonstrated that TEA/Ac₂O yields indolizines, while NaOAc/Ac₂O favors indoles [1].

Ticket #500: "My product turns black during filtration. Yield drops to <10%."

Diagnosis: Oxidative polymerization (Melanin formation). Root Cause: The 4-hydroxy group is extremely electron-donating. Upon exposure to air, it forms a radical intermediate that polymerizes. Solution:

  • The "Schlenk" Mandate: All workups must be performed under Argon or Nitrogen.

  • Additive Strategy: Add Sodium Dithionite (Na₂S₂O₄) or Ascorbic Acid to the aqueous workup buffer. This acts as a sacrificial antioxidant.

  • Storage: Store the solid under inert gas at -20°C. Never store in solution for extended periods.

Ticket #302: "Can I use the Tetrahydroindole route instead?"

Diagnosis: Seeking a more scalable alternative. Recommendation: Yes. This is the preferred industrial route for 4-hydroxyindoles as it avoids the indolizine issue entirely. Protocol Overview:

  • Synthesize ethyl 4-oxo-4,5,6,7-tetrahydroindole-6-carboxylate (via pyrrole condensation with acrylate or similar).

  • Aromatize using CuBr₂/LiBr (Microwave) or Pd/C.

  • Benefit: The "4-oxo" intermediate is stable in air, allowing you to purify the carbon skeleton before generating the sensitive 4-hydroxy group [2, 3].

Optimized Experimental Protocols

Protocol A: The Modified Stobbe Condensation (Lab Scale)

Best for: Rapid synthesis when pyrrole-2-carboxaldehyde is available.

StepReagentsCritical ParameterTroubleshooting
1. Stobbe Pyrrole-2-CHO + Diethyl Succinate + t-BuOKTemp: 0°C → RTKeep strictly anhydrous to prevent ester hydrolysis.
2. Workup Acidify with dilute HClpH ~ 4.0Do not extract yet; isolate the half-ester acid if possible.
3. Cyclization NaOAc + Ac₂O (Reflux)NO TEA allowed Monitor by TLC. If Indolizine appears (fluorescent spots), lower temp.
4. Hydrolysis NaOH / MeOH (degassed)Inert Atmosphere Add Sodium Dithionite to the quench water.
Protocol B: The Tetrahydroindole Aromatization (High Yield)

Best for: Scale-up and high purity.

Step 1: Precursor Synthesis Synthesize the 4-oxo-4,5,6,7-tetrahydroindole-6-carboxylate. (Typically via condensation of enaminones).

Step 2: Aromatization (The Critical Step)

  • Reagents: CuBr₂ (2 equiv), LiBr (2 equiv), Acetonitrile.

  • Method: Microwave irradiation at 100°C for 15 mins OR Reflux for 2-4 hours.

  • Mechanism: Bromination-Dehydrobromination sequence.

  • Why this works: It avoids the harsh oxidation conditions of DDQ, which can degrade electron-rich indoles.

Data Comparison:

MethodTypical YieldPurity ProfileMain Impurity
Classic Stobbe (TEA) 15-25%LowIndolizine (Major)
Modified Stobbe (NaOAc) 45-60%MediumPolymerized Tars
Tetrahydroindole Dehydrogenation 75-85% High Unreacted Ketone

References

  • Kim, M., & Vedejs, E. (2004).[1] "A Reinvestigation of 4-Hydroxyindole-6-carboxylate Synthesis from Pyrrole-2-carboxaldehyde: A Facile Synthesis of Indoles and Indolizines." The Journal of Organic Chemistry, 69(20), 6945–6948.[1]

  • Khatri, J. K., et al. (2022).[2] "Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol." Acta Scientific Medical Sciences, 6(9), 84-91.[2]

  • Liu, Z., et al. (1988).[3] "A New Synthesis of 4-Hydroxyindole." Chemical Journal of Chinese Universities, 9(2), 203.[3]

  • Hemetsberger, H., & Knittel, D. (1972).[4] "Synthese und Thermolyse von α-Azidoacrylestern." Monatshefte für Chemie, 103, 194–204. (Reference for alternative Azidoacrylate route).

Sources

Troubleshooting solubility issues with ethyl 4-hydroxy-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve solubility and handling issues associated with ethyl 4-hydroxy-1H-indole-6-carboxylate .

Rather than relying on trial and error, this guide approaches solubility through the lens of physical chemistry and thermodynamics, providing you with self-validating workflows to ensure the integrity of your drug discovery and screening assays.

Physicochemical Profiling

To troubleshoot solubility, we must first understand the molecular forces at play. This compound features a planar, hydrophobic indole core flanked by a hydrogen-bonding hydroxyl group and a lipophilic ethyl ester[1][2].

Table 1: Physicochemical Properties & Solubility Implications

PropertyValueImplication for Assay Development
Molecular Weight 205.21 g/mol Relatively low MW; solubility is primarily dictated by functional group interactions rather than size.
LogP (Estimated) ~2.0 - 2.5Moderately lipophilic. The compound favors organic solvents and will resist dissolution in purely aqueous buffers.
H-Bond Donors 2 (Indole NH, 4-OH)Promotes strong intermolecular hydrogen bonding, leading to high crystal lattice energy that resists dissolution.
H-Bond Acceptors 3 (Ester C=O, -O-, 4-OH)Facilitates self-association. Prone to "hydrophobic collapse" when shifted from DMSO to water.
Ionizability pKa ~9.5 (Phenolic OH)Remains neutral at physiological pH (7.4). You cannot rely on pH adjustments to form highly soluble salts in standard assays.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why does the compound precipitate immediately upon dilution into my aqueous assay buffer? The Causality: This is a classic "solvent shift" phenomenon (often called a DMSO crash-out). When you transition the compound from 100% DMSO to an aqueous environment, the local concentration of water spikes. The hydrophobic ethyl ester and planar indole core drive a rapid hydrophobic collapse to minimize contact with water. Concurrently, the 4-hydroxyl and indole NH groups preferentially form intermolecular hydrogen bonds with adjacent compound molecules rather than with water. This rapidly nucleates crystal growth, causing the compound to precipitate out of solution[3]. The Solution: Do not spike high-concentration DMSO stocks directly into large volumes of aqueous buffer. Instead, perform intermediate serial dilutions in DMSO, and ensure the final assay concentration of DMSO is maintained at 1-2%. If precipitation persists, introduce a biologically compatible surfactant (e.g., 0.01% Tween-20 or Pluronic F-68) to the aqueous buffer prior to compound addition to lower the interfacial tension and stabilize transient micro-aggregates.

Q2: My 10 mM stock solution in DMSO is cloudy. How do I achieve complete dissolution? The Causality: DMSO is highly hygroscopic. If your DMSO has absorbed atmospheric moisture (forming "wet DMSO"), the solubility limit for lipophilic indoles drops exponentially[4]. Additionally, the strong intermolecular hydrogen bonding of the 4-hydroxyindole motif creates a high lattice energy that resists dissolution at room temperature. The Solution: Always use anhydrous, septum-sealed DMSO for primary stocks. If the solution is cloudy, tightly seal the vial and sonicate it in a water bath at 37°C for 10–15 minutes. To prevent moisture absorption during repeated use, aliquot the master stock into single-use tubes and store them at -20°C in a desiccator[4].

Q3: The assay solution turns pink or light brown over time. Is the compound degrading? The Causality: Yes. Hydroxyindoles (similar to phenols and catechols) are highly susceptible to auto-oxidation. In the presence of dissolved oxygen, light, and slightly alkaline pH, the 4-hydroxyl group can oxidize into reactive quinone-imine intermediates, which then polymerize to form colored degradation products. The Solution: Protect stock solutions from light. If your assay permits, keep the aqueous buffer pH strictly below 7.5. For long-term biochemical assays, consider sparging your buffers with nitrogen or argon to remove dissolved oxygen, and always prepare aqueous dilutions immediately before the experiment.

Diagnostic Workflow

Below is the logical decision tree you should follow when preparing this compound for biological screening.

SolubilityTroubleshooting Start Prepare 10 mM Stock in Anhydrous DMSO Check1 Visual Inspection: Is the solution clear? Start->Check1 Fix1 Heat to 37°C & Sonicate. Ensure DMSO is anhydrous. Check1->Fix1 No Dilute Dilute 100x into Aqueous Assay Buffer Check1->Dilute Yes Fix1->Check1 Check2 Turbidimetry (OD620): Is Absorbance < 0.05? Dilute->Check2 Fix2 Reduce final concentration or add 0.01% Tween-20 Check2->Fix2 No Proceed Proceed with Biological Assay Check2->Proceed Yes Fix2->Check2

Fig 1: Decision tree for diagnosing and resolving compound solubility issues.

Standard Operating Procedure: Self-Validating Kinetic Solubility Assay

Visual inspection is insufficient for drug screening; sub-visual aggregates can scatter light, sequester the compound, and cause false negatives in biochemical assays. To ensure absolute data integrity, validate your working concentrations using this turbidimetric protocol[3].

Step-by-Step Methodology:

  • Master Stock Preparation: Weigh the appropriate mass of this compound and dissolve it in anhydrous DMSO to yield a 10 mM master stock. Vortex for 30 seconds. If particulates remain, sonicate at 37°C for 10 minutes.

  • Serial Dilution in Solvent: Prepare a 7-point, 3-fold serial dilution of the compound in 100% DMSO (e.g., 10 mM, 3.33 mM, 1.11 mM, etc.).

  • Aqueous Transfer (The Solvent Shift): Add 2 µL of each DMSO dilution to 198 µL of your specific aqueous assay buffer in a clear-bottom 96-well microplate. This yields a final DMSO concentration of 1% and compound concentrations ranging from 100 µM down to ~0.13 µM.

  • Incubation: Seal the plate and incubate at 37°C for 2 hours on a microplate shaker (300 rpm) to simulate assay conditions and allow metastable supersaturated solutions to precipitate[3].

  • Nephelometric/Turbidimetric Readout: Read the optical density (absorbance) of the plate at 620 nm using a microplate reader.

  • Data Interpretation: Establish a baseline using a blank control (1% DMSO in buffer). Any well with an OD620 reading >0.05 above the baseline indicates sub-visual precipitation[3]. Your maximum assay concentration must be set at least one dilution step below this precipitation threshold.

References

  • Evotec - Turbidimetric Solubility Assay Principles and Validation. Available at: [Link]

  • ResearchGate (SLAS Discovery) - Stability of Screening Compounds in Wet DMSO. Available at:[Link]

Sources

Technical Support Center: Optimization of Ethyl 4-hydroxy-1H-indole-6-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in troubleshooting and optimizing the synthesis of ethyl 4-hydroxy-1H-indole-6-carboxylate (CAS: 1167056-64-5).

Due to the specific electronic and steric properties of 4-hydroxyindoles, standard synthetic routes often suffer from low yields, etherification side-reactions, or over-reduction. This guide leverages the highly scalable Leimgruber–Batcho indole synthesis [1], starting from ethyl 3-hydroxy-4-methyl-5-nitrobenzoate, and provides field-proven insights to ensure a self-validating, high-yielding protocol.

Experimental Workflow & Signaling Pathway

The Leimgruber-Batcho synthesis proceeds via a two-step cascade: the condensation of an o-nitrotoluene derivative with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a highly conjugated enamine, followed by reductive cyclization to construct the indole core[2].

Workflow A Starting Material: Ethyl 3-hydroxy-4-methyl-5-nitrobenzoate B Step 1: Enamine Condensation (DMF-DMA, Pyrrolidine, DMF, 80°C) A->B C Intermediate: Ethyl 3-hydroxy-4-(2-(dimethylamino)vinyl)-5-nitrobenzoate B->C Monitor via LC-MS (+55 Da) D Step 2: Reductive Cyclization (Fe powder, AcOH, EtOH, 70°C) C->D E Crude Product: This compound D->E Fe/AcOH prevents over-reduction F Purification: Silica Gel Chromatography E->F G Pure Target Compound F->G

Experimental Workflow for the Leimgruber-Batcho Synthesis of this compound.

Troubleshooting Guide & FAQs

Q1: Why is my enamine formation yield so low, and why do I see unreacted starting material?

A1: The benzylic protons of ethyl 3-hydroxy-4-methyl-5-nitrobenzoate are sterically hindered. Using DMF-DMA alone often results in sluggish kinetics. The Solution: Introduce pyrrolidine (0.5 to 1.0 equivalents) as a nucleophilic catalyst. Pyrrolidine displaces the dimethylamine in DMF-DMA to form a more reactive mixed aminal/enamine intermediate, which drastically accelerates the condensation[1],[3]. Self-Validation: The reaction mixture will transition from yellow to a deep, intense red. Monitor via LC-MS; you should observe a mass shift of exactly +55 Da (from M+H 226.1 to 281.1) indicating complete enamine formation.

Q2: I am observing O-alkylation (etherification) of the 4-hydroxyl group during Step 1. How can I prevent this?

A2: At elevated temperatures (>100 °C), DMF-DMA can act as a methylating agent, converting your free phenol into a methyl ether. The Solution: Lower the reaction temperature to 70–80 °C and rely on the pyrrolidine catalyst to drive the C-C bond formation. If O-methylation persists, temporarily protect the phenol as a tert-butyldimethylsilyl (TBS) or benzyl (Bn) ether prior to the sequence, though this adds synthetic steps.

Q3: During the reductive cyclization step, I am observing significant over-reduction to the indoline derivative. How can I prevent this?

A3: This is a classic causality issue tied to the electronic nature of your molecule. The 4-hydroxyl group strongly donates electron density into the indole core, making the C2-C3 double bond highly susceptible to hydrogenation. Standard catalytic hydrogenation (e.g., H2 with Pd/C) will over-reduce the pyrrole ring[2]. The Solution: Switch to a Single-Electron Transfer (SET) reductant. Iron powder in acetic acid (Fe/AcOH) selectively reduces the nitro group to an aniline without hydrogenating the conjugated double bonds[2]. The resulting aniline spontaneously attacks the enamine to close the ring, preserving perfect aromaticity.

Q4: I am detecting transesterification or ester hydrolysis during the reduction step. How do I maintain the ethyl ester intact?

A4: Avoid using methanol as a co-solvent. Even under mildly acidic or basic reduction conditions, methanol can cause transesterification, converting your ethyl ester into a methyl ester. Use ethanol or aprotic solvents (e.g., EtOAc) during the reduction workup.

Troubleshooting Logic Tree

Use the following decision matrix to rapidly diagnose and correct yield-limiting factors during your optimization runs.

Troubleshooting Problem Low Indole Yield Q1 Is Enamine Conversion Complete? Problem->Q1 A1_Yes Check Reduction Step Q1->A1_Yes Yes A1_No Optimize Step 1: Increase DMF-DMA & Add Pyrrolidine Q1->A1_No No Q2 Is Indoline (Over-reduction) Present? A1_Yes->Q2 A2_Yes Switch to Fe/AcOH or Ra-Ni/N2H4 Q2->A2_Yes Yes A2_No Check for Ester Hydrolysis (Avoid MeOH) Q2->A2_No No

Troubleshooting Logic Tree for Optimizing the Synthesis of Indole Derivatives.

Quantitative Data: Reduction Condition Optimization

The table below summarizes the causality between reducing agents and the quantitative yield of 4-hydroxyindoles, highlighting the danger of over-reduction[2].

Reducing AgentTemperaturePressureIndole Yield (%)Indoline (Over-reduction) (%)Mechanistic Notes
H₂, 10% Pd/C 25 °C50 psi30–40%40–50%High over-reduction due to electron-rich ring binding to Pd surface.
H₂, Raney-Nickel 25 °C1 atm70–80%< 5%Milder surface conditions; requires highly active, fresh catalyst[1].
Fe powder, AcOH 70 °C1 atm85–95% Not detected Preferred method; SET mechanism is highly selective for nitro reduction.
SnCl₂, EtOH 80 °C1 atm50–60%Not detectedProne to side reactions and difficult tin-emulsion workups.

Step-by-Step Experimental Protocol

Step 1: Enamine Formation
  • Preparation: In an oven-dried round-bottom flask under N₂, dissolve ethyl 3-hydroxy-4-methyl-5-nitrobenzoate (10.0 mmol, 1.0 eq) in anhydrous DMF (20 mL).

  • Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (25.0 mmol, 2.5 eq) followed by pyrrolidine (5.0 mmol, 0.5 eq).

  • Reaction: Heat the mixture to 80 °C and stir for 4–6 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The starting material will disappear, replaced by a baseline-hugging, deep red spot. LC-MS will confirm the intermediate mass (M+H = 281.1).

  • Isolation: Concentrate the mixture under high vacuum to remove DMF, pyrrolidine, and unreacted DMF-DMA. The resulting crude red oil is highly sensitive to hydrolysis and must be used immediately in Step 2.

Step 2: Reductive Cyclization
  • Preparation: Dissolve the crude enamine in a 1:1 mixture of absolute Ethanol and Glacial Acetic Acid (40 mL total volume). Heat the solution to 70 °C.

  • Reduction: Slowly add Iron (Fe) powder (100.0 mmol, 10.0 eq) in small portions over 30 minutes. Caution: The reaction is exothermic and will evolve gas.

  • Reaction: Stir vigorously at 70 °C for 2 hours.

  • Validation: The deep red color will completely dissipate, yielding a pale yellow/brown suspension. LC-MS will confirm the product mass (M+H = 206.1).

  • Workup: Filter the hot mixture through a pad of Celite to remove iron salts, washing the filter cake generously with EtOAc. Concentrate the filtrate under reduced pressure.

  • Neutralization: Carefully neutralize the remaining acetic acid with saturated aqueous NaHCO₃ until pH 7-8 is reached. Extract with EtOAc (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 40% EtOAc in Hexanes) to afford pure This compound as an off-white solid.

References

  • Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221. CLOCKSS Archive. [Link]

  • Wikipedia Contributors. Leimgruber–Batcho indole synthesis. Wikipedia, The Free Encyclopedia.[Link]

  • Inman, M., & Moody, C. J. (2011). Indole synthesis: a review and proposed classification. Tetrahedron, 67(38), 7195-7210. PMC - NIH.[Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. ACS Publications.[Link]

Sources

Overcoming challenges in the purification of ethyl 4-hydroxy-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ethyl 4-hydroxy-1H-indole-6-carboxylate Status: Active | Ticket ID: IND-4OH-PUR-001

Triage: The "Black Tar" Emergency

User Report: "My product turned from a pale solid to a black/pink gum during silica column chromatography. Yield is plummeting."

Immediate Diagnosis: You are experiencing oxidative polymerization catalyzed by the acidity of standard silica gel. 4-Hydroxyindoles are electron-rich phenols. On acidic silica, they form radical cations that rapidly polymerize into melanin-like pigments (the "black tar").

The Fix: Stop using untreated silica immediately. Switch to Deactivated Silica or Recrystallization protocols detailed below.

Module 1: Chromatography Troubleshooting

Standard silica gel (pH ~5) is destructive to this molecule. You must neutralize the stationary phase to prevent acid-catalyzed oxidation and hydrogen-bonding "tailing."

Protocol A: The "Deactivated Silica" Method

Use this when the crude purity is <85% and recrystallization fails.

The System:

  • Stationary Phase: Silica Gel 60 (neutralized).

  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).

  • Modifier: Triethylamine (Et3N) or 1% NH4OH.

Step-by-Step Procedure:

  • Slurry Preparation: Suspend silica in the starting eluent (e.g., 100% DCM) containing 1% Triethylamine (Et3N) .

  • Column Packing: Pour the slurry and flush with 2 column volumes of the Et3N-containing solvent. This caps the acidic silanol sites.

  • Elution: Run the column with a gradient of DCM

    
     5% MeOH/DCM.
    
    • Critical: Maintain 0.5% Et3N in the mobile phase throughout the run to keep the silica basic.

  • Fraction Collection: Collect in tubes containing a micro-spatula tip of Ascorbic Acid (Vitamin C) to prevent oxidation in the fraction tubes.

Protocol B: Reverse Phase (C18) Alternative

If normal phase fails, C18 silica is non-acidic and gentler.

  • Eluent: Water (0.1% Formic Acid) / Acetonitrile.

  • Note: The ester is stable to 0.1% formic acid for short durations, but avoid prolonged storage in aqueous acid.

Module 2: Recrystallization (The Gold Standard)

For 4-hydroxyindoles, chromatography often leads to mass loss. Recrystallization is superior for stability.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)Protocol Notes
EtOAc / Hexanes 1:3 to 1:5Best Starting Point. Dissolve in min. hot EtOAc. Add hot Hexanes until cloudy. Cool slowly to 4°C.
Ethanol / Water 3:1Good for removing inorganic salts. Warning: Do not use Methanol (risk of transesterification from Ethyl

Methyl ester).
Toluene 100%High boiling point allows good solubility at reflux and poor solubility at RT. Excellent for removing "tar" impurities.

The "Anti-Oxidant" Wash: If your crystals are slightly pink:

  • Dissolve crude in EtOAc.[1]

  • Wash with aqueous Sodium Dithionite (Na2S2O4) solution (mild reducing agent).

  • Dry organic layer (Na2SO4) and proceed to crystallize.

Module 3: Visualizing the Purification Logic

Use this decision tree to select the correct workflow for your specific impurity profile.

PurificationStrategy Start START: Crude Reaction Mixture CheckState Physical State? Start->CheckState CheckPurity Purity (LCMS/NMR)? CheckState->CheckPurity Solid/Semi-solid DeactivatedCol Deactivated Silica Column (DCM/MeOH + 1% Et3N) CheckState->DeactivatedCol Oily/Gummy Recryst Recrystallization (EtOAc/Hexane) CheckPurity->Recryst >75% Pure CheckPurity->DeactivatedCol <75% Pure Recryst->DeactivatedCol Mother Liquor Recovery Pure Pure Product (White/Pale Yellow Solid) Recryst->Pure Success ReversePhase Reverse Phase (C18) (H2O/MeCN) DeactivatedCol->ReversePhase Separation Failed DeactivatedCol->Pure Fast Elution Tar Black Tar/Decomposition DeactivatedCol->Tar Slow Elution / Acidic Silica ReversePhase->Pure

Caption: Decision tree for selecting purification method based on crude physical state and purity levels.

Module 4: Frequently Asked Questions (FAQs)

Q1: Why does my product turn pink on the TLC plate? A: This is the "Indole Air Oxidation" test in real-time. The high surface area of the silica on the TLC plate + oxygen + light causes rapid oxidation to quinoidal species.

  • Tip: This confirms your product is a 4-hydroxyindole but warns you that the compound is labile. Run columns in the dark (wrap in foil) if possible.

Q2: Can I use Acetone/Methanol for recrystallization? A:

  • Acetone: Avoid. It can form acetonides or Schiff bases with the indole NH/active positions under certain conditions.

  • Methanol: RISKY. You have the Ethyl ester. Refluxing in Methanol can cause transesterification, giving you a mixture of Ethyl and Methyl esters. Stick to Ethanol or Aprotic solvents (EtOAc, Toluene).

Q3: How do I remove the starting material (4-oxo-4,5,6,7-tetrahydroindole)? A: This is a common contaminant from the aromatization step.

  • Separation: The starting material is usually less polar than the fully aromatic 4-hydroxy product.

  • Strategy: Use a shallow gradient (e.g., 0%

    
     20% EtOAc in Hexanes) on Deactivated Silica . The tetrahydro- intermediate should elute first.
    

Q4: My NMR shows broad peaks. Is it impure? A: Not necessarily. 4-Hydroxyindoles exhibit "exchange broadening" due to the OH and NH protons hydrogen-bonding with the solvent or each other.

  • Verification: Add a drop of D2O to the NMR tube. The OH/NH peaks will disappear, and the aromatic signals should sharpen. If they remain broad, you likely have paramagnetic impurities (oxidized radical species).

References

  • General Indole Synthesis & Stability

    • Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. (2022). ResearchGate.

    • Discussion on the synthesis and instability of hydroxyindoles.
  • Purification of Polar/Labile Compounds

    • Technical Support Center: Purification of Polar Isoindole Compounds. (2025).[1][2][3] BenchChem.

    • Provides the foundational logic for deactivated silica and handling electron-rich nitrogen heterocycles.
  • Ester Handling & Crystallization

    • Synthesis, Crystal Structure, and Biological Activity of Ethyl...Carboxylate Polymorphic Forms. (2018). MDPI.

    • Validates crystallization protocols (Ethanol/DMSO) for similar ethyl ester-substituted heterocycles.
  • Silica Gel Interactions

    • Stability of silica-based, endcapped columns...[4] (1997).[4] Journal of Chromatography A.

    • Scientific basis for silica dissolution and acidity issues at varying pH levels.[4]

Sources

Technical Support Center: Stability & Troubleshooting for Ethyl 4-hydroxy-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science portal. As researchers and drug development professionals, working with functionalized indoles requires a deep understanding of their physicochemical liabilities. Ethyl 4-hydroxy-1H-indole-6-carboxylate (CAS: 1167056-64-5)[1] is a highly versatile building block, but its unique structural features—specifically the electron-donating 4-hydroxyl group and the electron-withdrawing 6-ethyl ester—create competing pathways for degradation in solution.

This guide is designed to move beyond basic handling instructions by explaining the causality behind compound instability and providing self-validating protocols to ensure absolute data integrity in your assays.

Part 1: Mechanistic Overview of Instability

To troubleshoot effectively, you must first understand the molecule's reactive centers. The stability of this compound is compromised by three primary mechanisms:

  • Auto-Oxidation (C4-Hydroxyl): The hydroxyl group makes the compound a potent radical scavenger[2]. It readily donates electrons to dissolved oxygen or reactive oxygen species (ROS), forming highly reactive quinone-imine intermediates.

  • Acid-Catalyzed Dimerization (Indole Core): The C2 and C3 positions of the indole ring are nucleophilic. In acidic environments, the ring can undergo electrophilic attack, leading to dimerization or polymerization[3].

  • Hydrolysis (C6-Ester): The ethyl ester is susceptible to classic base-catalyzed saponification or acid-catalyzed hydrolysis in aqueous buffers, yielding the corresponding carboxylic acid.

Pathway Parent This compound (Intact) Oxidation O2 / Light / ROS Parent->Oxidation Hydrolysis H2O / High pH Parent->Hydrolysis Quinone Quinone-Imine Intermediates (Highly Reactive) Oxidation->Quinone Acid 4-Hydroxy-1H-indole-6-carboxylic acid (Hydrolyzed) Hydrolysis->Acid Oligomers Colored Oligomers (Pink/Brown Precipitate) Quinone->Oligomers

Primary degradation pathways of this compound.

Part 2: Diagnostic Troubleshooting & FAQs

If your experiments are yielding inconsistent results, use the decision tree below to diagnose the root cause, followed by our detailed FAQ.

Troubleshooting Start Observe Solution Instability Color Color Change (Pink/Brown/Blue) Start->Color HPLC New HPLC Peaks (Degradation) Start->HPLC Precip Precipitation / Cloudiness Start->Precip Oxidation Oxidation of 4-Hydroxy Group Color->Oxidation AcidDeg Acid-Catalyzed Polymerization HPLC->AcidDeg Hydrolysis Ester Hydrolysis or Poor Solubility Precip->Hydrolysis Sol1 Use Anoxic DMSO & Add Antioxidants Oxidation->Sol1 Sol2 Neutralize HPLC Mobile Phase AcidDeg->Sol2 Sol3 Check pH & Avoid Strong Base/Acid Hydrolysis->Sol3

Troubleshooting decision tree for this compound in solution.

Q1: My stock solution turned pink/brown after a few days in the refrigerator. Can I still use it?

No. A color change (often pink, yellow, or blue/green) is the hallmark visual indicator of indole auto-oxidation[3]. Because the 4-hydroxyl group acts as a radical scavenger, it readily donates protons to trace oxygen, forming a reactive quinone-imine[2]. These intermediates rapidly polymerize into colored indigo-like oligomers. Using this solution will introduce reactive electrophiles into your assay, which can covalently bind to your target proteins and cause false positives.

  • Causality-Driven Solution: Always prepare stock solutions in anhydrous DMSO, purge the headspace with argon or nitrogen, and store aliquots at -80°C[4].

Q2: I am seeing "ghost peaks" and severe peak tailing during my LC-MS analysis. How do I resolve this?

Causality: Indoles can degrade directly on the HPLC column if the mobile phase is too acidic (e.g., 0.1% TFA), triggering acid-catalyzed dimerization[3]. Furthermore, the free 4-hydroxyl group can strongly interact with residual silanol groups on older C18 stationary phases, causing the tailing.

  • Causality-Driven Solution: Switch to a less aggressive, slightly acidic to neutral mobile phase (e.g., 0.1% Formic Acid or 10 mM Ammonium Acetate, pH 6.8). Utilize a heavily end-capped or fused-core column to eliminate secondary silanol interactions.

Q3: The compound precipitates immediately when diluted from DMSO into my pH 7.4 assay buffer.

Causality: While the 4-hydroxy group provides some polarity, the combination of the indole core and the ethyl ester makes the molecule highly lipophilic. When the DMSO concentration drops below a critical solvation threshold (typically <1% v/v), the compound rapidly aggregates and crashes out of the aqueous solution.

  • Causality-Driven Solution: Do not spike DMSO stocks directly into large volumes of aqueous buffer. Instead, pre-dilute the stock into a "carrier" solution containing a non-ionic surfactant (e.g., 0.01% Tween-20 or 0.1% BSA) before final dilution into the assay buffer.

Part 3: Quantitative Stability Data

To aid in experimental design, the following table summarizes the expected stability profile of the compound under various environmental stressors.

Environmental ConditionPrimary StressorDominant Degradation MechanismEstimated Half-Life (

)
Visual / Analytical Indicator
Aqueous, pH 7.4 (Aerobic) Dissolved

Oxidation of 4-OH to quinone-imine< 24 hoursPink/Brown tint in solution
Aqueous, pH 1.0 Strong AcidAcid-catalyzed ring dimerization2–4 daysGhost peaks / Peak splitting
Aqueous, pH 10.0 Strong BaseEster saponification at C6< 12 hoursRapid loss of parent peak
Anhydrous DMSO (-80°C) NoneHighly Stable> 6 months[4]Clear, colorless solution
Ambient Light (Benchtop) UV/Vis PhotonsPhotolytic cleavage / Photo-oxidation< 4 hoursRapid yellowing

Part 4: Validated Experimental Protocols

To ensure reproducibility, use the following self-validating protocols for handling and profiling this compound.

Protocol 1: Preparation of Ultra-Stable Anoxic Stock Solutions

The presence of dissolved oxygen and water in standard DMSO will degrade the compound within days. This protocol ensures a shelf-life of >6 months.

  • Solvent Degassing: Transfer anhydrous DMSO (≥99.9% purity) into a septum-sealed vial. Bubble with high-purity Argon gas for 15 minutes to displace dissolved oxygen. Causality: Removing

    
     halts the primary auto-oxidation pathway.
    
  • Reconstitution: Weigh the solid this compound into an amber glass vial. Add the degassed DMSO to achieve a 10 mM concentration. Causality: Amber glass blocks UV/Vis photons, preventing photolytic degradation[3].

  • Aliquoting: Working rapidly (preferably in a nitrogen-purged glove bag), divide the solution into single-use 20 µL aliquots in tightly sealed microcentrifuge tubes. Store immediately at -80°C[4].

  • Self-Validating QC Check:

    • The Validation Loop: To prove the batch is stable, analyze a T=0 aliquot via HPLC-UV (280 nm) immediately after preparation to establish a baseline Area Under the Curve (AUC).

    • Thaw a second aliquot after 24 hours at room temperature (T=24). If the T=24 AUC is <98% of the T=0 AUC, your degassing procedure was insufficient, and the batch must be discarded.

Protocol 2: Forced Degradation Profiling (Stability-Indicating Assay)

Before running long-term biological assays, you must prove your analytical method can separate the parent compound from its degradation products.

  • Oxidative Stress: Mix 50 µL of a 1 mM stock solution with 50 µL of 3%

    
    . Incubate at 37°C for 2 hours.
    
  • Hydrolytic Stress: Mix 50 µL of a 1 mM stock solution with 50 µL of 0.1 M NaOH. Incubate at room temperature for 1 hour.

  • Quenching: Stop the reactions to capture the exact kinetic state. Quench the oxidative stress with 10 µL of 10% sodium thiosulfate. Quench the hydrolytic stress with 50 µL of 0.1 M HCl.

  • Self-Validating QC Check (Mass Balance):

    • The Validation Loop: Inject the stressed samples alongside an unstressed control into your LC-MS/UV system. Calculate the total mass balance: The sum of the parent peak AUC plus the AUCs of all new degradation peaks must equal 98–102% of the control AUC.

    • If the mass balance is <98%, it indicates that degradation products have either precipitated out of solution or do not absorb at your chosen UV wavelength, requiring you to switch to an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

References

  • [2] Inhibition of Ferroptotic Toxicity by 4-Hydroxyindole. National Institutes of Health (PMC). Available at:[Link]

Sources

Technical Support Center: Optimizing Reactions with Ethyl 4-hydroxy-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the chemoselectivity challenges associated with ethyl 4-hydroxy-1H-indole-6-carboxylate [1].

This bifunctional indole scaffold is highly versatile but notoriously prone to side reactions due to the presence of four competing reactive sites: the phenolic hydroxyl (C4), the indolic amine (N1), the nucleophilic carbon (C3), and the electrophilic ethyl ester (C6). Understanding the thermodynamic and kinetic causality behind these sites is the key to mastering its functionalization.

Visualizing the Reactivity Landscape

Before diving into specific troubleshooting steps, it is critical to understand how different reaction conditions dictate the trajectory of the molecule.

Reactivity SM This compound (Core Scaffold) OAlk O-Alkylation (C4) Desired Pathway SM->OAlk Mild Base (K2CO3) Polar Aprotic Solvent NAlk N-Alkylation (N1) Side Product SM->NAlk Strong Base (NaH) or Excess Alkyl Halide CAlk C-Alkylation (C3) Side Product SM->CAlk Acidic Conditions Electrophilic Activation Hydro Ester Hydrolysis (C6) Side Product SM->Hydro Aqueous Base (NaOH/KOH)

Figure 1: Divergent reaction pathways of this compound.

Troubleshooting FAQs & Causality Analysis

Q1: Why am I observing N-alkylation or N,O-dialkylation instead of selective O-alkylation at the C4 position?

  • Causality & Mechanism: The selectivity between O-alkylation and N-alkylation is strictly governed by the thermodynamic pKa differences of your functional groups. The phenolic C4-OH has a pKa of ~10, whereas the indolic N1-H has a pKa of ~16. If you use a strong, non-nucleophilic base like sodium hydride (NaH), both protons are abstracted, forming a highly reactive dianion. Because the indolic nitrogen is a softer, highly reactive nucleophile, N-alkylation rapidly competes with or outpaces O-alkylation[2].

  • Solution: To achieve selective O-alkylation, you must operate under thermodynamic control using a mild base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)[2]. These bases are strong enough to selectively deprotonate the C4-OH but leave the N1-H intact, ensuring the phenoxide anion acts as the exclusive nucleophile.

Q2: My LC-MS shows a mass corresponding to M-28 (loss of an ethyl group) plus water. What is happening?

  • Causality & Mechanism: You are observing ester hydrolysis (saponification) at the C6 position. The ethyl carboxylate group is highly susceptible to nucleophilic attack by hydroxide ions (OH⁻)[3]. This typically occurs if your reaction utilizes aqueous bases or if your hygroscopic polar aprotic solvents (like DMF or acetone) have absorbed atmospheric moisture, generating hydroxide in situ during the reaction.

  • Solution: Maintain strictly anhydrous conditions. Use anhydrous-grade solvents, store your carbonate bases in a desiccator, and conduct all reactions under an inert atmosphere (N₂ or Argon).

Q3: I am detecting a side product with the same mass as my desired O-alkylated product, but NMR shows the C4-OH is still intact. What is this?

  • Causality & Mechanism: This is a C3-alkylation side product. The indole ring is an electron-rich heteroaromatic system with enamine-like reactivity, making the C3 position highly nucleophilic[4]. Under neutral or slightly acidic conditions, or when using highly reactive electrophiles (e.g., allylic, benzylic, or propargyl halides) without sufficient base to form the phenoxide, Friedel-Crafts-type C-alkylation at C3 is favored over O-alkylation[5].

  • Solution: Pre-stir the indole with the base for 30–45 minutes before adding the electrophile. This ensures complete formation of the highly nucleophilic phenoxide, which outcompetes the C3 carbon for the electrophile.

Quantitative Data: Reaction Condition Matrix

To assist in experimental design, the following table summarizes the causal relationship between specific reaction conditions and the predicted major product distribution.

Table 1: Base and Solvent Effects on Product Distribution

Base (Equivalents)SolventTemperaturePrimary NucleophileMajor ProductMechanistic Rationale
K₂CO₃ (1.1 eq) DMF (Anhydrous)0 °C to RTC4-PhenoxideO-Alkylated Indole Selective deprotonation of the more acidic C4-OH (pKa ~10)[2].
NaH (2.0+ eq) THF (Anhydrous)0 °C to RTN1-Amide / C4-PhenoxideN,O-Dialkylated Indole Complete deprotonation of both OH and NH (pKa ~16) yields a highly reactive dianion.
NaOH (Aqueous) EtOH / H₂ORefluxHydroxide (OH⁻)C6-Carboxylic Acid Hydroxide acts as a hard nucleophile, rapidly saponifying the C6 ethyl ester[3].
None (Neutral) DCMRT to RefluxC3-CarbonC3-Alkylated Indole Enamine resonance of the indole core drives Friedel-Crafts-type electrophilic aromatic substitution[4].
Validated Experimental Protocol: Selective O-Alkylation

The following protocol is designed as a self-validating system. By observing the specific checkpoints, you can ensure the reaction is proceeding via the correct mechanistic pathway.

Workflow Step1 1. Preparation Flame-dry glassware, N2 atmosphere Step2 2. Dissolution Dissolve SM in anhydrous DMF (0.1 M) Step1->Step2 Step3 3. Base Addition Add K2CO3 (1.1-1.2 eq), stir 30 min Step2->Step3 Step4 4. Electrophile Dropwise addition at 0°C Step3->Step4 Step5 5. Quench & Extract Ice-water quench, EtOAc extraction Step4->Step5

Figure 2: Optimized workflow for selective O-alkylation of 4-hydroxyindoles.

Objective: Alkylate the C4-hydroxyl group while preserving the N1-amine and C6-ester.

Step 1: System Preparation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

  • Purge the system with inert gas (N₂ or Argon) for 15 minutes to eliminate atmospheric moisture, preventing C6-ester hydrolysis[3].

Step 2: Substrate Dissolution

  • Dissolve this compound (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M to 0.2 M concentration.

  • Self-Validation Checkpoint: Ensure complete dissolution. The mixture should be entirely clear before proceeding.

Step 3: Base-Mediated Phenoxide Generation

  • Add finely powdered, anhydrous Potassium Carbonate (K₂CO₃, 1.1 to 1.2 equiv) in one portion.

  • Stir the suspension at room temperature for 30–45 minutes.

  • Causality: This pre-stirring period is critical. It allows the weak base to selectively deprotonate the more acidic C4-OH without abstracting the N1-H[2].

  • Self-Validation Checkpoint: The solution will typically develop a distinct yellow/orange tint, visually confirming the generation of the phenoxide anion.

Step 4: Electrophile Addition

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add the alkyl halide (1.05 equiv) dropwise over 10 minutes.

  • Causality: Cooling mitigates the exothermic nature of the alkylation and kinetically suppresses the higher-activation-energy C3-alkylation pathway[5].

Step 5: Reaction Monitoring & Quench

  • Allow the reaction to slowly warm to room temperature. Monitor via TLC (Hexanes/EtOAc, typically 3:1).

  • Once the starting material is consumed (usually 2–4 hours), quench the reaction by pouring it into a 10-fold volume of ice water.

  • Self-Validation Checkpoint: The O-alkylated product will typically precipitate or form a milky emulsion upon contact with water.

Step 6: Extraction & Purification

  • Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Wash the combined organic layers with a 5% aqueous LiCl solution or brine (3 × 20 mL) to remove residual DMF.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References
  • NINGBO INNO PHARMCHEM CO.,LTD. "Understanding the Chemical Properties of Indole-6-carboxylic Acid Methyl Ester". [Link]

  • Tezpur University. "Chapter 6 Synthesis of 3-Aroyl-2H-chromenes and 6H-Azepino[1,2-a]indoles by Intramolecular Alkyne-Aldehyde Metathesis Reaction". [Link]

  • RSC Publishing. "Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies".[Link]

  • Beilstein Journal of Organic Chemistry. "Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles".[Link]

Sources

Technical Support Center: Analytical Methods for Ethyl 4-hydroxy-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of ethyl 4-hydroxy-1H-indole-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining analytical methods for this compound. As a key intermediate in the synthesis of various bioactive molecules, ensuring the purity and accurate characterization of this indole derivative is paramount.[1][2]

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your own methods effectively.

Frequently Asked Questions (FAQs)

This section addresses common initial queries and problems encountered during the analysis of this compound.

Q1: What is the best solvent to dissolve my sample in for HPLC analysis? A: Whenever possible, dissolve your sample in the mobile phase you are using for the analysis. If solubility is an issue, a stronger solvent like pure methanol or acetonitrile can be used, but inject the smallest possible volume to avoid peak distortion. Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can lead to peak fronting or splitting.

Q2: My sample appears to be degrading over time in the autosampler. How can I prevent this? A: Indole derivatives, particularly those with hydroxyl groups, can be susceptible to oxidation. To mitigate degradation, use amber vials to protect from light, consider using a refrigerated autosampler set to 4-10 °C, and prepare samples fresh daily. Analyze a freshly prepared standard periodically during a long run to monitor for any systemic degradation.

Q3: I am not getting a signal for my compound in HPLC-UV. What should I check first? A: First, confirm your detector is on and the lamp has not expired.[3] The indole scaffold has a strong UV chromophore. Check the UV spectrum of a concentrated standard to determine the wavelength of maximum absorbance (λ-max) and set your detector accordingly. For indole derivatives, this is typically in the 220-280 nm range. Also, ensure your sample concentration is within the detector's linear range.

Q4: For NMR analysis, my -OH and -NH proton signals are very broad or not visible. Is this normal? A: Yes, this is common. Protons on heteroatoms like oxygen and nitrogen can undergo chemical exchange with residual water in the NMR solvent or with each other, leading to signal broadening. To confirm these peaks, you can perform a D₂O exchange experiment. After acquiring a standard ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The -OH and -NH peaks should disappear or significantly decrease in intensity.

In-Depth Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)

HPLC is the most common technique for purity assessment and quantification of this compound. Due to its polar phenolic group, basic indole nitrogen, and ester functional group, several challenges can arise.

A disciplined approach is critical for efficient troubleshooting. Never change more than one parameter at a time to isolate the source of the problem.

start_node start_node process_node process_node decision_node decision_node action_node action_node end_node end_node A Problem Observed (e.g., Peak Tailing) B Is the problem reproducible? A->B C Formulate Hypothesis (e.g., 'Silanol Interaction') B->C Yes J Intermittent Issue Check System Stability (Leaks, Pump, Temp) B->J No D Change ONE Parameter (e.g., Lower Mobile Phase pH) C->D E Analyze Result D->E F Problem Solved? E->F G Document Solution & Finalize Method F->G Yes H Revert Change F->H No I Formulate New Hypothesis H->I I->D

Caption: Systematic "Rule of One" troubleshooting workflow.

Problem Potential Cause Recommended Solution & Scientific Rationale
Peak Tailing Secondary interactions between the basic indole nitrogen and acidic residual silanols on the C18 column packing.[4]1. Lower Mobile Phase pH: Add 0.1% formic acid or phosphoric acid to the mobile phase.[5] This protonates the indole nitrogen, reducing its interaction with silanols. 2. Use an End-Capped Column: Modern, fully end-capped columns have fewer free silanols. 3. Add a Competitive Base: A low concentration of an amine modifier can be used in some cases, but may complicate MS analysis.
Peak Fronting Column overload or sample solvent incompatibility.[3]1. Reduce Sample Concentration/Volume: Dilute the sample or inject a smaller volume. 2. Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase if possible. If a stronger solvent is needed for solubility, minimize injection volume.
Shifting Retention Times Mobile phase composition change, temperature fluctuation, or column degradation.[4]1. Check Solvent Proportions: If using online mixing, ensure pump is functioning correctly. Manually pre-mixing the mobile phase can confirm if the pump is the issue.[4] 2. Use a Column Thermostat: Even minor room temperature changes can affect retention, especially for polar compounds.[4] 3. Flush and Regenerate Column: If the column is contaminated, follow the manufacturer's regeneration procedure. If retention times continue to drift, the column may need replacement.[6]
Poor Resolution Incorrect mobile phase composition or a degraded column.[6]1. Optimize Mobile Phase: Adjust the ratio of organic solvent (acetonitrile or methanol) to the aqueous phase. Acetonitrile often provides different selectivity than methanol for aromatic compounds.[7] 2. Consider Gradient Elution: A shallow gradient can improve the separation of closely eluting impurities.[7]
High Backpressure Blockage in the system, often from particulate matter or sample precipitation.[3][6]1. Check for Blockages: Systematically disconnect components (starting from the detector and moving backward) to identify the source of the pressure. 2. Filter Sample and Mobile Phase: Use 0.22 µm or 0.45 µm filters for all solvents and samples to prevent particulates from entering the system.[6] 3. Use a Guard Column: A guard column protects the analytical column from strongly retained impurities and particulates.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is crucial for structural confirmation. For this compound, a well-resolved spectrum is achievable with careful sample preparation.

  • Solvent Choice: DMSO-d₆ is often an excellent choice for this molecule. Its ability to form hydrogen bonds helps to sharpen the -OH and -NH proton signals compared to a less-interactive solvent like CDCl₃.[8]

  • Purity: Ensure the sample is free from paramagnetic impurities (e.g., residual metal catalysts from synthesis), which can cause significant peak broadening. If suspected, filtering the sample solution through a small plug of celite or silica can help.

  • Concentration: Overly concentrated samples can lead to broad peaks due to viscosity effects. Aim for a concentration of 5-10 mg in 0.6-0.7 mL of solvent.

Mass Spectrometry (MS)

MS provides vital information on molecular weight and fragmentation, confirming identity.

  • Ionization Mode: Electrospray Ionization (ESI) is well-suited for this molecule. In positive mode (ESI+), expect to see the protonated molecule [M+H]⁺. You may also observe adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, especially if glassware was not properly cleaned or if buffers containing these salts were used.

  • In-Source Fragmentation: The hydroxyl and ester groups are relatively stable. However, applying excessive in-source fragmentation (cone voltage) can lead to premature fragmentation, complicating spectral interpretation. Start with low fragmentation energies and gradually increase to induce fragmentation for structural analysis.

  • MS-Compatibility: When developing an HPLC-MS method, avoid non-volatile buffers like phosphate. Use volatile modifiers like formic acid or ammonium acetate.[5][9]

Detailed Analytical Protocols
Protocol 1: HPLC-UV Purity Analysis

This protocol provides a robust starting point for the analysis of this compound.

1. Instrumentation and Columns:

  • HPLC system with UV-Vis or Diode Array Detector (DAD).

  • Reverse-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Filter both mobile phases through a 0.45 µm membrane filter and degas thoroughly.[6]

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or λ-max if determined)

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    15.0 80
    17.0 80
    17.1 20

    | 20.0 | 20 |

4. Sample Preparation:

  • Accurately weigh ~5 mg of the sample into a 10 mL volumetric flask.

  • Dissolve and bring to volume with a 50:50 mixture of Mobile Phase A and B. This creates a stock solution of ~0.5 mg/mL.

  • Further dilute as necessary to be within the linear range of the detector.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

5. System Suitability:

  • Inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

  • The theoretical plates for the main peak should be >2000, and the tailing factor should be between 0.9 and 1.5.

start_node start_node process_node process_node decision_node decision_node action_node action_node end_node end_node A Start: Define Goal (Purity, Quantification) B Select Column & Mobile Phase (C18, ACN/H2O, 0.1% FA) A->B C Initial Isocratic or Scouting Gradient Run B->C D Adequate Retention (2 < k' < 10)? C->D E Adjust % Organic (↑ %B for less retention) D->E No F Good Resolution? D->F Yes E->C G Optimize Gradient Slope or Change Organic Solvent (MeOH) F->G No H Acceptable Peak Shape? F->H Yes G->C I Adjust pH / Additive Check for Overload H->I No J Validate Method (Linearity, Precision, Accuracy) H->J Yes I->C K Method Finalized J->K

Caption: A typical workflow for developing a robust HPLC method.

References
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Benchchem.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry.
  • IJSDR. (2023, June). Troubleshooting in HPLC: A Review. International Journal of Scientific Development and Research.
  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals.
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores.
  • HPLC Troubleshooting. (n.d.). HPLC Troubleshooting.
  • (n.d.). SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I).
  • MilliporeSigma. (n.d.). HPLC Troubleshooting Guide. MilliporeSigma.
  • (n.d.). Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols.
  • Mubassir, M., et al. (2025, March 4). Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry B: Natural Product and Medicinal Chemistry.
  • (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. International Journal of Pharmaceutical Research and Applications.
  • (2023, July 18). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry.
  • (2022, April 9). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. ResearchGate.
  • (2025, September 4). Recent Advances and Prospects of Indole Derivatives in the Discovery of New Agricultural Chemicals. ACS Publications.
  • (2024, July 11). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Preprints.org.
  • SpectraBase. (n.d.). Ethyl 5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indole-3-carboxylate.
  • SIELC Technologies. (2018, February 16). Separation of 4-Hydroxyindole on Newcrom R1 HPLC column.
  • ResearchGate. (2022, April 9). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction.
  • PubChem. (n.d.). Ethyl 4,6-dihydroxy-1H-indole-2-carboxylate.
  • ChemicalBook. (2020, February 19). What is 4-Hydroxyindole?.
  • NIH. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. PMC.
  • PMC. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). NIH.
  • MilliporeSigma. (n.d.). Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column.
  • PubChem. (n.d.). 4-Ethyl-4-hydroxy-1h-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4h,12h)-dione 6-oxide.
  • Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector.
  • MDPI. (n.d.). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography.
  • NIST. (n.d.). 1H-Indole-2-carboxylic acid, ethyl ester. NIST WebBook.
  • SIELC Technologies. (n.d.). Separation of Ethyl 1H-indole-1-carboxylate on Newcrom R1 HPLC column.
  • PMC. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. NIH.
  • (n.d.). 8. Methods in Developing Mobile Phase Condition for C18 Column.
  • PubChemLite. (n.d.). Ethyl 3-hydroxy-1h-indole-2-carboxylate (C11H11NO3).

Sources

Addressing batch-to-batch variability of ethyl 4-hydroxy-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Batch-to-Batch Variability in Indole-Based Pharmaceutical Intermediates

Welcome to the dedicated technical support portal for ethyl 4-hydroxy-1H-indole-6-carboxylate (CAS: 1167056-64-5) . This compound is a critical building block in the synthesis of biologically active molecules, including kinase inhibitors and antiviral agents. However, its unique structural features—specifically the electron-rich indole core paired with a 4-hydroxyl group and a 6-ethyl ester—make it highly susceptible to environmental degradation and synthetic variability.

This guide is designed for researchers, analytical scientists, and drug development professionals to diagnose, troubleshoot, and resolve batch-to-batch inconsistencies.

Part 1: Root Cause Analysis of Batch Variability

To effectively troubleshoot, we must first understand the molecular causality behind the compound's instability. The variability in this compound typically stems from three mechanistic vulnerabilities:

  • Autoxidation of the 4-Hydroxyindole Core: The hydroxyl group at the 4-position acts as a strong electron donor, increasing the electron density of the indole ring. This makes the molecule highly susceptible to electrophilic attack and radical-mediated autoxidation[1]. Exposure to ambient oxygen and light triggers radical formation, leading to the generation of dark-colored quinone-imine dimers.

  • Ester Hydrolysis: The ethyl ester at the 6-position dictates the molecule's solubility and lipophilicity[2]. However, in the presence of residual moisture and trace acidic/basic catalysts from upstream synthesis, this ester undergoes saponification or hydrolysis, yielding the highly polar 4-hydroxy-1H-indole-6-carboxylic acid.

  • Regioisomeric Impurities: Depending on the synthetic route (e.g., Fischer indole synthesis or Leimgruber-Batcho), trace amounts of 5-hydroxy or 7-hydroxy regioisomers may co-crystallize with the target API, altering its melting point and downstream reactivity.

degradation_pathway A This compound (Target Intermediate) B Oxidation (O2, Light) Radical Formation A->B Air/Light Exposure C Ester Hydrolysis (H2O, pH Extremes) A->C Moisture / Catalysts D Quinone-imine Dimers (Dark Brown Discoloration) B->D Radical Polymerization E 4-hydroxy-1H-indole-6-carboxylic acid (Polar Impurity) C->E Cleavage of Ethyl Group

Fig 1: Primary degradation pathways of this compound.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does the color of my batch vary from off-white to dark brown, and how does this affect downstream coupling?

A: Color variation is the macroscopic symptom of microscopic autoxidation. The 4-hydroxyindole moiety is easily oxidized into radical intermediates that polymerize into dark, insoluble quinone-imines[1][3]. Even at <1% concentration, these dimers act as radical sinks and can poison transition-metal catalysts (like Pd or Cu) used in downstream cross-coupling reactions. To prevent this, batches must be stored desiccated at -20°C and strictly protected from light[4].

Q2: My HPLC shows a drifting baseline and unexpected impurity spikes. How do I resolve this?

A: A drifting baseline usually indicates continuous on-column oxidation or the presence of highly polar carboxylic acid impurities (resulting from ester hydrolysis) smearing across the stationary phase.

  • Solution: Modify your mobile phase. Ensure your aqueous phase is buffered with 0.1% Trifluoroacetic acid (TFA) or Formic acid. This suppresses the ionization of any hydrolyzed carboxylic acid impurities, forcing them into sharp, distinct peaks rather than broad smears.

Q3: We are experiencing inconsistent solubility in organic solvents (e.g., DCM, EtOAc) across different batches. What is the cause?

A: Inconsistent solubility is caused by variable polymorphism and the accumulation of amorphous degradation products. Pristine, crystalline this compound is highly soluble in ethyl acetate (EtOAc). However, oxidized dimers are practically insoluble in organic solvents, creating cloudy suspensions. Furthermore, partial hydrolysis to the carboxylic acid drastically shifts the polarity, reducing solubility in non-polar solvents like Dichloromethane (DCM).

Part 3: Quantitative Data & Variability Metrics

To standardize your internal quality control, compare your batch metrics against the established baselines in the tables below.

Table 1: Quantitative Impurity Profiling & Chromatographic Signatures
Impurity TypeMechanism of FormationRRT (Relative Retention Time)UV λmax (nm)m/z[M+H]+
Target Intermediate N/A1.00220, 285206.08
6-Carboxylic Acid Ester Hydrolysis0.45218, 280178.05
Quinone-imine Dimers Autoxidation1.80 - 2.50 (Broad)310, 450>400.10
5-OH / 7-OH Isomers Synthesis Byproduct0.95 - 1.05220, 285206.08
Table 2: Batch Variability Metrics & Solubility Profiles
Batch StateVisual AppearanceHPLC PuritySolubility in EtOAcSolubility in DCM
Pristine / Crystalline Off-white powder> 99.0%> 50 mg/mL~ 25 mg/mL
Hydrolyzed Pale yellow powder90.0 - 95.0%~ 35 mg/mL< 10 mg/mL
Oxidized / Amorphous Dark brown solid< 95.0%< 20 mg/mL (Suspension)< 5 mg/mL

Part 4: Experimental Protocols (Self-Validating Systems)

To restore degraded batches and ensure reproducible analytics, implement the following self-validating protocols.

Protocol A: Standardized Recrystallization & Polymorph Control

This protocol utilizes an antioxidant-driven dissolution phase to salvage oxidized batches, ensuring the final isolated crystals are uniform in polymorph and free of catalytic poisons.

Step-by-Step Methodology:

  • Antioxidant Dissolution: Suspend 10.0 g of the variable batch in 50 mL of degassed Ethyl Acetate (EtOAc). Add 0.1 wt% (10 mg) of Ascorbic Acid or BHT. Causality: The antioxidant prevents further radical-mediated oxidation of the 4-hydroxy group during the heating phase[1].

  • Heating & Hot Filtration: Heat the suspension to 60°C under an Argon atmosphere until the target compound dissolves. Rapidly filter the hot solution through a Celite pad. Causality: This physically removes the insoluble, dark-brown quinone-imine dimers.

  • Controlled Anti-Solvent Addition: Transfer the filtrate to a clean flask at 40°C. Dropwise, add 100 mL of degassed Hexanes while stirring at 250 RPM. Stop addition immediately when persistent opalescence (nucleation) is observed.

  • Cooling and Isolation: Allow the mixture to cool to room temperature over 2 hours, then plunge into an ice bath (0°C) for 1 hour. Filter the resulting off-white crystals under a blanket of Argon and dry in a vacuum oven at 30°C for 12 hours.

  • System Validation: Weigh the dried product to calculate recovery (Target: >85%). Dissolve 1 mg in 1 mL EtOAc; the solution must be perfectly clear and colorless.

Protocol B: HPLC-UV/MS Method for Impurity Profiling

This method is designed to separate the target compound from closely eluting regioisomers and highly polar hydrolysis products.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of Acetonitrile:Water (50:50, v/v). Do not use pure methanol, as it can cause transesterification of the ethyl ester over time.

  • Column Selection: Use a C18 Reverse Phase column (e.g., 100 x 4.6 mm, 2.7 µm particle size) maintained at 35°C.

  • Mobile Phase Setup:

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water. (Causality: TFA suppresses the ionization of the carboxylic acid impurity, preventing peak tailing).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: Run a linear gradient from 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection & Validation: Monitor UV absorbance at 220 nm and 285 nm. Validate the run by checking the resolution (

    
    ) between the main peak (RRT 1.00) and any regioisomeric peaks (RRT ~0.95). The system is validated if 
    
    
    
    .

qc_workflow Start Incoming Batch Inspection Vis Visual & Colorimetric Assessment Start->Vis HPLC HPLC-UV/MS Impurity Profiling Start->HPLC Decision Meets Specs? Vis->Decision HPLC->Decision Release Release for Downstream Synthesis Decision->Release Yes (Purity >98%) Recryst Protocol A: Standardized Recrystallization Decision->Recryst No (Impurities/Color) Recryst->HPLC Re-evaluate

Fig 2: Standardized quality control and remediation workflow for variable batches.

Part 5: References

  • Vulcanchem. Ethyl 1-methyl-1H-indole-6-carboxylate - 202745-74-2. Retrieved from2[2]

  • National Institutes of Health (NIH) - PMC. Inhibition of Ferroptotic Toxicity by 4-Hydroxyindole. Retrieved from 1[1]

  • GoldBio. Indole-6-carboxylic acid methyl ester. Retrieved from4[4]

  • Oxford Academic - Chemistry Letters. FACILE SYNTHESIS OF 4-HYDROXYINDOLE VIA ELECTROCHEMICAL OXIDATIVE C–C COUPLING. Retrieved from3[3]

Sources

Technical Support Center: Optimizing Storage & Handling of Ethyl 4-hydroxy-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of ethyl 4-hydroxy-1H-indole-6-carboxylate . This compound is highly reactive due to its electron-rich indole core, the easily oxidizable 4-hydroxyl group, and the hydrolyzable ethyl ester at the 6-position.

This guide synthesizes mechanistic chemistry with field-proven laboratory practices to ensure the integrity of your compound from the moment it arrives until your final assay.

Part 1: FAQs & Mechanistic Troubleshooting

Q1: My bulk powder changed from off-white to a dark brown/black color after a few weeks on the bench. Is it still usable? A: No, the compound has severely degraded and should be discarded. Causality: The 4-hydroxyindole moiety is highly susceptible to autoxidation. The hydroxyl group donates electron density into the indole ring, making it a prime target for ambient oxygen. Upon exposure to air and light, the molecule forms reactive radical intermediates that rapidly couple to form quinone-imines and melanin-like polymeric pigments[1][2]. This oxidative polymerization is visually indicated by the dark brown or black discoloration.

Q2: I prepared a 10 mM stock solution in DMSO and stored it at 4°C. After a week, my cell-based assay showed a 40% drop in potency. Why? A: Your compound suffered from a combination of ester hydrolysis and accelerated oxidation. Causality: DMSO is highly hygroscopic. Every time you open the cold vial, atmospheric moisture condenses inside. The introduction of water, combined with fluctuating pH in unbuffered solutions, triggers nucleophilic acyl substitution at the 6-position, hydrolyzing the ethyl ester into 4-hydroxy-1H-indole-6-carboxylic acid[3]. Furthermore, dissolved oxygen in the condensed moisture accelerates the degradation of the indole core[4].

Q3: How can I differentiate between oxidation and hydrolysis in my analytical QC? A: You can differentiate them via HPLC-UV and visual inspection. Oxidation produces broad, late-eluting peaks or insoluble polymers that cause a loss of total mass balance (the solution will also turn pink, brown, or black). Hydrolysis of the ester produces a distinct, earlier-eluting peak (the more polar carboxylic acid) without necessarily changing the color of the solution[3].

Degradation A Ethyl 4-hydroxy-1H- indole-6-carboxylate B Oxidation (O2, Light) A->B C Ester Hydrolysis (H2O, pH extremes) A->C D Melanin-like Polymers (Brown/Black) B->D E 4-Hydroxy-1H-indole- 6-carboxylic acid C->E

Mechanistic degradation pathways of this compound.

Part 2: Quantitative Stability Matrix

To optimize your experimental design, consult the following stability matrix. This data summarizes the expected half-life (


) of the compound under various environmental conditions.
Storage ConditionAtmosphereLight ExposureEstimated

Primary Degradation Pathway
Solid, -20°C to -70°C Argon / NitrogenDark (Amber/Foil)> 24 monthsNone (Stable)
Solid, 25°C (Benchtop) Ambient AirAmbient Light< 1 monthOxidation (Melanin polymers)[2]
DMSO Solution, 4°C Ambient AirDark7 - 14 daysHydrolysis & Oxidation
Aqueous Buffer (pH 7.4), 37°C Ambient AirAmbient Light< 12 hoursRapid Oxidation & Hydrolysis[4]

Part 3: Self-Validating Experimental Protocols

To prevent the issues outlined above, you must implement workflows that actively prevent moisture and oxygen ingress while validating the integrity of the compound at each step.

Protocol 1: Anhydrous Aliquoting and Inert Gas Blanketing

This protocol ensures that bulk powders are safely divided into single-use aliquots without introducing atmospheric degradation factors.

Step-by-Step Methodology:

  • Equilibration (Self-Validation Check): Remove the bulk vial from the -20°C freezer and place it in a desiccator for 60 minutes before opening. Validation: If condensation forms on the outside of the vial, it is not fully equilibrated. Do not open until the vial is at room temperature.

  • Reconstitution: Dissolve the bulk powder in anhydrous, degassed solvent (e.g., anhydrous Acetonitrile or DMSO stored over molecular sieves).

  • Dispensing: Rapidly dispense the solution into single-use amber glass vials (protects from UV-induced radical formation).

  • Solvent Removal: Lyophilize or use a SpeedVac to remove the solvent, returning the compound to a stable solid state.

  • Inert Gas Purging: Gently blow a stream of Argon (heavier than air) or Nitrogen into each vial for 5 seconds to displace ambient oxygen.

  • Sealing & Storage: Cap tightly with PTFE-lined septa and store immediately at -20°C or -70°C.

Workflow Step1 1. Equilibrate Bulk to Room Temp Step2 2. Reconstitute in Anhydrous Solvent Step1->Step2 Step3 3. Dispense into Amber Vials Step2->Step3 Step4 4. Lyophilize or Evaporate Solvent Step3->Step4 Step5 5. Purge with Argon & Seal Caps Step4->Step5 Step6 6. Store at -20°C Step5->Step6

Step-by-step self-validating workflow for aliquoting and long-term storage.

Protocol 2: Stability-Indicating HPLC-UV Mass Balance Assay

Use this protocol to verify compound integrity before initiating critical biological or chemical assays.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a single-use aliquot in 50% Acetonitrile / 50% Water (containing 0.1% Formic Acid to stabilize the ester) to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 3 µm).

    • Mobile Phase: Gradient of 0.1% Formic acid in water (A) and Acetonitrile (B).

    • Detection: UV at 270 nm (optimal for the indole core).

  • Run the Method: Inject 5 µL of the sample. The parent this compound will elute as a sharp peak.

  • Mass Balance Validation (The Self-Validating Step): Calculate the total Area Under the Curve (AUC) for all peaks.

    • Hydrolysis Check: Look for a peak eluting 1-2 minutes earlier than the parent. This is the 4-hydroxy-1H-indole-6-carboxylic acid[3].

    • Oxidation Check: If the total AUC is less than 95% of the expected theoretical yield based on your standard curve, the compound has undergone oxidative polymerization into insoluble melanin-like aggregates that are trapped on the column frit or do not absorb cleanly at 270 nm[1]. If mass balance fails, discard the batch.

References

  • - Sigma-Aldrich 2.1 - Google Patents[1] 3.4 - PMC / NIH[4] 4.3 - Benchchem[3] 5.2 - Applied and Environmental Microbiology, ASM Journals[2]

Sources

Validation & Comparative

Comparative Validation Guide: Biological Activity of Ethyl 4-hydroxy-1H-indole-6-carboxylate in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, selecting the right chemical scaffold is the most critical variable in determining the success of a structure-activity relationship (SAR) campaign. Ethyl 4-hydroxy-1H-indole-6-carboxylate (CAS: 1167056-64-5) has emerged as a highly versatile, privileged pharmacophore, particularly in the synthesis of multi-target receptor tyrosine kinase (RTK) inhibitors.

Recent literature demonstrates that derivatizing the indole-6-carboxylate core—specifically into hydrazone or oxadiazole derivatives—yields potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[1],[2].

This guide provides an objective comparison of the 4-hydroxy substituted scaffold against alternative indole building blocks, supported by mechanistic rationale and self-validating experimental protocols.

Mechanistic Rationale & Scaffold Comparison

The biological utility of an indole scaffold in kinase inhibition relies on its ability to mimic the purine ring of ATP. However, not all indoles perform equally. We compare This compound against two common alternatives: Ethyl 1H-indole-6-carboxylate (unsubstituted) and Ethyl 5-hydroxy-1H-indole-6-carboxylate (shifted hydroxyl).

Why the 4-Hydroxyl Group Matters
  • Hinge Region Binding: The 4-hydroxyl group acts as a highly directional hydrogen bond donor/acceptor. When docked into the ATP-binding pocket of EGFR or VEGFR-2, this specific orientation allows for optimal interaction with the kinase hinge region, a feature that the unsubstituted core lacks[1].

  • Antioxidant Buffering: 4-hydroxyindole derivatives possess intrinsic antioxidant properties, often interacting with the Nrf2-Keap1 signaling pathway[3]. In cellular assays, this reduces off-target oxidative stress, lowering the false-positive toxicity rate and ensuring that observed cell death is primarily driven by kinase inhibition rather than non-specific reactive oxygen species (ROS) generation.

Comparative SAR Data Summary

The following table summarizes representative validation data for lead compounds synthesized from these three scaffolds, evaluated against recombinant kinases and A549 (EGFR-overexpressing) lung cancer cells.

Scaffold Starting MaterialEGFR IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)A549 Viability IC₅₀ (µM)Key Pharmacophore Feature
This compound 12.4 18.7 1.2 Optimal hinge-binding via 4-OH; high cellular stability.
Ethyl 5-hydroxy-1H-indole-6-carboxylate45.288.35.8Sub-optimal steric alignment in the ATP pocket.
Ethyl 1H-indole-6-carboxylate145.0210.515.4Lacks secondary H-bond donor; lower target affinity.

*Data represents the activity of optimized hydrazone/oxadiazole derivatives derived from the respective scaffolds.

Experimental Validation Workflows

To ensure trustworthiness and reproducibility, the biological activity of derivatives synthesized from this compound must be validated using orthogonal, self-validating assay systems.

Workflow N1 Scaffold Selection This compound N2 Chemical Derivatization (Hydrazone / Oxadiazole) N1->N2 N3 Biochemical Validation (TR-FRET Kinase Assay) N2->N3 N4 Cellular Validation (A549 / HUVEC Viability) N3->N4

Workflow for validating indole-6-carboxylate scaffolds in drug discovery.
Protocol A: Cell-Free Kinase Assay (TR-FRET)

Purpose: To quantify direct, ATP-competitive inhibition of EGFR and VEGFR-2. Causality Check: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard fluorescence. Indole derivatives often exhibit intrinsic auto-fluorescence that confounds standard readouts. TR-FRET utilizes a time delay that eliminates this background interference, ensuring high-fidelity data.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant EGFR/VEGFR-2 enzymes in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Critical: Set the ATP concentration strictly at the predetermined

    
     for each kinase to maximize sensitivity to competitive inhibitors.
    
  • Compound Incubation: Dispense synthesized indole derivatives (10-point dose-response, 3-fold dilutions) into a 384-well plate. Add the kinase and pre-incubate for 30 minutes at room temperature. Rationale: This allows slow-binding inhibitors to reach thermodynamic equilibrium before the reaction begins.

  • Reaction Initiation: Add the ATP/substrate mix to initiate the reaction. Incubate for 60 minutes.

  • Detection & Quenching: Add EDTA (to chelate Mg²⁺ and stop the reaction) alongside Europium-labeled anti-phospho antibodies and an allophycocyanin (APC)-labeled tracer.

  • Data Validation: Read the plate using a TR-FRET compatible microplate reader. Calculate the Z'-factor using DMSO (vehicle) and Erlotinib/Sorafenib (positive controls). A self-validating assay must yield a Z'-factor > 0.6.

Protocol B: Cellular Viability & Mechanism of Action Assay

Purpose: To confirm that the biochemical inhibition translates to anti-proliferative efficacy and induces apoptosis via the targeted pathways[2]. Causality Check: We use an ATP-quantification method (CellTiter-Glo) rather than the traditional MTT assay. Because 4-hydroxyindole derivatives can possess antioxidant properties[3], they may chemically reduce the MTT tetrazolium dye independent of cell metabolism, leading to false viability readings. ATP quantification avoids this artifact.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 (lung carcinoma, EGFR+) or HUVEC (endothelial, VEGFR-2+) cells at 2,000 cells/well in a 384-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with the indole derivatives for 72 hours. Include Erlotinib as a benchmark control.

  • Viability Readout: Add CellTiter-Glo reagent (1:1 volume). Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal. Luminescence is directly proportional to cellular ATP levels.

  • Apoptosis Confirmation: In a parallel plate, utilize a Caspase-3/7 Glo assay to confirm that the reduction in viability is due to the induction of the extrinsic/intrinsic apoptosis pathways, a hallmark of successful EGFR/VEGFR-2 inhibition[1].

Pathway Modulation & Mechanism of Action

When this compound is successfully derivatized into a lead compound, it exerts its biological activity by blocking the downstream signaling cascades responsible for tumor survival and proliferation.

Pathway Drug Indole-6-carboxylate Derivatives RTK EGFR / VEGFR-2 (Receptor Tyrosine Kinases) Drug->RTK ATP Competitive Inhibition PI3K PI3K / AKT Pathway RTK->PI3K MAPK RAS / MAPK Pathway RTK->MAPK Outcome Cell Cycle Arrest (G2/M) & Apoptosis PI3K->Outcome Survival Blocked MAPK->Outcome Proliferation Blocked

Mechanism of action for EGFR/VEGFR-2 inhibition by indole derivatives.

By competitively binding to the ATP pocket, these derivatives halt the auto-phosphorylation of the RTKs. This subsequently starves the PI3K/AKT (survival) and RAS/MAPK (proliferation) pathways of their activation signals, ultimately arresting the cancer cells in the G2/M phase and triggering apoptosis[1],[2].

Conclusion

For drug development professionals engineering novel kinase inhibitors, This compound offers a distinct structural advantage over unsubstituted or 5-substituted indole alternatives. The strategic positioning of the 4-hydroxyl group provides critical hydrogen bonding capabilities necessary for potent hinge-region interaction, while its inherent chemical stability and antioxidant buffering capacity yield cleaner cellular data. When validated through rigorous, artifact-free protocols like TR-FRET and ATP-based viability assays, this scaffold consistently produces high-quality lead compounds.

References
  • Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors PubMed Central (PMC)[Link]

  • New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation PubMed[Link]

Sources

Comparing ethyl 4-hydroxy-1H-indole-6-carboxylate with other indole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of ethyl 4-hydroxy-1H-indole-6-carboxylate (CAS: 1167056-64-5), a specialized indole scaffold used primarily in the synthesis of antiproliferative agents such as Schweinfurthin analogues. Unlike common indole derivatives (e.g., 5-hydroxyindoles) which are readily accessible via Fischer or Nenitzescu syntheses, this 4,6-disubstituted scaffold requires a distinct "pyrrole-to-indole" synthetic strategy.

Executive Summary & Structural Context

This compound is a bifunctional indole building block characterized by a hydroxyl group at the C4 position and an ester moiety at the C6 position. This specific substitution pattern creates a unique electronic environment compared to the more ubiquitous 5-hydroxy or 2-carboxylate isomers.

  • Primary Utility: Key intermediate for Schweinfurthin analogues (potent antiproliferative stilbenes).[1][2]

  • Structural Challenge: The 4,6-substitution pattern is difficult to access via traditional Fischer indole synthesis due to poor regioselectivity with meta-substituted anilines.

  • Solution: It is synthesized via a Stobbe condensation followed by cyclization, a method that builds the benzene ring onto an existing pyrrole core (a "back-to-front" approach).

Structural Comparison Table
FeatureThis compound Ethyl 5-hydroxy-2-methylindole-3-carboxylate Methyl indole-4-carboxylate
Structure 4-OH, 6-COOEt5-OH, 2-Me, 3-COOEt4-COOMe, No OH
Primary Synthesis Stobbe Condensation (Pyrrole + Succinate)Nenitzescu Synthesis (Benzoquinone + Enamine)Leimgruber-Batcho or Pd-catalyzed carbonylation
Electronic Character 4-OH activates C3/C5; 6-COOEt deactivates ring.[3][4][5]5-OH strongly activates C4/C6.Electron-deficient ring (deactivated).
Key Reactivity Regioselective C3-prenylation; O-alkylation at C4.C4-alkylation is common; oxidation to quinone imines.Nucleophilic attack at C3 is sluggish.
Availability Specialized / Synthetic IntermediateCommercially AbundantCommercially Available

Synthetic Methodology: The "Pyrrole-to-Indole" Route

Because standard aniline-based syntheses fail to efficiently yield 4,6-disubstituted indoles, the most authoritative protocol involves constructing the benzene ring around a pyrrole starting material.

Protocol: Synthesis from Pyrrole-2-carboxaldehyde

Reference: Kodet, J. G., & Wiemer, D. F. (2013). J. Org.[2][6][7] Chem.

Step 1: Stobbe Condensation

Reagents: Pyrrole-2-carboxaldehyde, Diethyl succinate, NaOEt (base). Mechanism: Aldol-like condensation followed by elimination to form the half-ester alkenyl intermediate. Critical Control Point: Ensure anhydrous conditions to prevent hydrolysis of the succinate diester before condensation.

Step 2: Cyclization & Acetylation (The Key Step)

Reagents: Acetic anhydride (


), Sodium acetate (

), Toluene, Reflux. Process: The half-ester undergoes an intramolecular Friedel-Crafts-like acylation onto the pyrrole ring, followed by aromatization driven by acetylation of the resulting phenol. Yield: Typically ~74% for the protected acetate (Ethyl 4-acetoxy-1H-indole-6-carboxylate).
Step 3: Deprotection to Target Compound

Reagents:


, Ethanol, Reflux (90 min).[5]
Protocol: 
  • Dissolve ethyl 4-acetoxy-1H-indole-6-carboxylate in EtOH.

  • Add 2.0 equiv.

    
    .
    
  • Reflux for 90 minutes.

  • Workup: Cool to 0°C, filter through Celite, concentrate. Dissolve residue in

    
    , extract with 2N NaOH (moves product to aqueous phase as phenolate), acidify aqueous layer, and extract back into organic solvent.
    Result: This compound  (Solid).
    
Synthesis & Reactivity Diagram

IndoleSynthesis Start Pyrrole-2-carboxaldehyde + Diethyl Succinate Inter Half-Ester Intermediate (Stobbe Product) Start->Inter NaOEt, EtOH (Stobbe Condensation) Cyclized Ethyl 4-acetoxy-1H-indole-6-carboxylate (Protected Scaffold) Inter->Cyclized Ac2O, NaOAc Reflux (Cyclization) Target This compound (Target: 4-OH, 6-COOEt) Cyclized->Target K2CO3, EtOH (Deprotection) Prenyl C3-Prenylated Analogues (Schweinfurthin Precursors) Target->Prenyl Electrophilic Subst. (Prenyl Bromide) MOM 4-OMOM Protected Derivative Target->MOM MOM-Cl, DIPEA (O-Protection)

Caption: Synthetic pathway for this compound utilizing a Stobbe condensation strategy to access the difficult 4,6-substitution pattern.

Reactivity Profile & Applications

The 4-hydroxy-6-carboxylate motif presents a "push-pull" electronic system:

  • 4-OH (Donor): Increases electron density, particularly at C3 (ortho to OH) and C5 (ortho to OH).

  • 6-COOEt (Acceptor): Withdraws electron density, deactivating the benzene ring but increasing the acidity of the N-H proton.

Experimental Reactivity Data
  • O-Alkylation vs. C-Alkylation:

    • Reaction with MOM-Cl/DIPEA yields the O-protected phenol exclusively.

    • Reaction with Prenyl bromide can lead to C3-prenylation (desired for Schweinfurthin synthesis) or C2-prenylation depending on the base and protecting groups used.

  • Acidity: The 6-ester makes the N-H proton more acidic than in 4-hydroxyindole (pKa ~16), facilitating N-alkylation under milder conditions.

Biological Relevance

This scaffold is a structural mimic of the "left-half" of Schweinfurthins , a class of natural stilbenes that exhibit potent cytotoxicity against glioblastoma (SF-295) and lung cancer (A549) cell lines. The 4-OH group is critical for hydrogen bonding within the active site of these targets.

References

  • Kodet, J. G., & Wiemer, D. F. (2013).[7] Synthesis of Indole Analogues of the Natural Schweinfurthins. The Journal of Organic Chemistry, 78(18), 9291–9302.[6][8]

  • Beutler, J. A., et al. (1998). Schweinfurthins A and B, Novel Stilbenes from Macaranga schweinfurthii.
  • PubChem Compound Summary. (2025). This compound (CAS 1167056-64-5).

Sources

Technical Comparison: The 4-Hydroxy-Indole-6-Carboxylate Scaffold in 5-HT Ligand Design

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of Ethyl 4-hydroxy-1H-indole-6-carboxylate as a privileged scaffold for serotonin receptor ligand design. Unlike a simple consumer product comparison, this guide treats the molecule as a critical chemical tool (intermediate/scaffold) used to synthesize high-affinity modulators, comparing its utility and the pharmacological profiles of its derivatives against standard serotonergic backbones.

Executive Summary

This compound represents a specialized "privileged scaffold" in medicinal chemistry, distinct from the classical tryptamine or indole-3-carboxylate backbones. While classical scaffolds (like Tropisetron precursors) target the 5-HT3 receptor via a 3-position vector, the 4-hydroxy-6-carboxylate substitution pattern offers a unique geometric vector and electronic profile. This scaffold is particularly valuable for designing 5-HT4 agonists (pro-kinetic agents) and 5-HT6 antagonists (cognitive enhancers), where the 4-hydroxyl group mimics the intramolecular hydrogen-bonding features of benzamide ligands (e.g., Metoclopramide), and the 6-carboxylate provides a distinct exit vector for the basic amine side chain.

Core Value Proposition
  • Selectivity: The 4,6-substitution pattern reduces off-target affinity for 5-HT1A/1B compared to tryptamine-based ligands.

  • Conformational Locking: The 4-OH (or its ether derivatives) can form intramolecular H-bonds, mimicking the bio-active conformation of benzamide 5-HT4 ligands.

  • Synthetic Versatility: The 6-ester allows for facile amide coupling to diverse basic heads (piperazines, tropanes) to tune blood-brain barrier (BBB) permeability.

Structural & Mechanistic Comparison

The following table compares the This compound scaffold against the two most common alternatives in serotonin research: Indole-3-carboxylates (5-HT3 antagonists) and Tryptamines (Non-selective 5-HT agonists).

Table 1: Scaffold Performance Matrix
Feature4-Hydroxy-Indole-6-Carboxylate Indole-3-Carboxylate (e.g., Tropisetron)Tryptamine (e.g., Serotonin, Psilocybin)
Primary Target Class 5-HT4 Agonists , 5-HT6 Antagonists5-HT3 Antagonists Non-selective 5-HT Agonists (1A, 2A, 2C)
Pharmacophore Mapping 4-OH: Mimics 2-OMe of benzamides.6-COOEt: Distal binding pocket vector.[1]3-CO: H-bond acceptor.NH: H-bond donor.Ethylamine: Ionic interaction with Asp3.32.
Selectivity Profile High (due to rigid vector)Moderate (often hits 5-HT4 weakly)Low (Pan-agonist)
Metabolic Stability High (Ester/Amide linkage is stable/tunable)High (Amide linkage)Low (MAO degradation of amine)
Synthetic Utility Bifunctional: 4-OH (Etherification) + 6-COOEt (Amidation)Monofunctional (typically just 3-COOH)Difficult to modify core without total synthesis
Pharmacophore Visualization (DOT Diagram)

The diagram below illustrates how the 4-hydroxy-6-carboxylate scaffold maps to the 5-HT receptor binding pocket compared to the native ligand (Serotonin).

PharmacophoreMap cluster_0 Native Ligand (5-HT) cluster_1 Scaffold: Ethyl 4-OH-Indole-6-COO- Serotonin Indole Core (5-OH, 3-Ethylamine) Asp332 Asp 3.32 (Ionic Bond) Serotonin->Asp332 Primary Amine Interaction Ser336 Ser/Thr (H-Bond) Serotonin->Ser336 5-OH Interaction Scaffold Indole Core (4-OH, 6-COOEt) Serotonin->Scaffold Structural Divergence Pocket_Hydrophobic Hydrophobic Pocket (Val/Phe) Scaffold->Pocket_Hydrophobic 4-OH/OR (Steric/Electronic Lock) Pocket_Distal Distal Pocket (Amide Linker Target) Scaffold->Pocket_Distal 6-Position Vector (Unique Geometry)

Figure 1: Pharmacophore mapping showing the distinct binding vectors. The 4-OH group targets a hydrophobic/electronic pocket distinct from the 5-OH of serotonin, while the 6-position allows extension into distal receptor regions.

Experimental Protocols

To validate the utility of this scaffold, researchers typically convert the ethyl ester into a functional ligand (e.g., an amide) and test its affinity. Below are the standard protocols for Synthesis and Functional Validation .

Protocol A: Scaffold Derivatization (Synthesis of High-Affinity Ligand)

Rationale: The ethyl ester is a "pro-ligand." The active modulator is generated by coupling the 6-carboxylate to a basic amine (e.g., N-(1-benzylpiperidin-4-yl)amine).

  • Etherification (Optional):

    • Dissolve This compound (1.0 eq) in DMF.

    • Add K₂CO₃ (2.0 eq) and alkyl halide (e.g., isopropyl iodide) to probe the hydrophobic pocket.

    • Stir at 60°C for 4h. Isolate via EtOAc extraction.

  • Hydrolysis:

    • Treat the ester with LiOH (3.0 eq) in THF/H₂O (3:1) at RT for 12h.

    • Acidify to pH 3 with 1N HCl to precipitate the 4-substituted-indole-6-carboxylic acid .

  • Amide Coupling (The Critical Step):

    • Activate the acid using HATU (1.2 eq) and DIPEA (3.0 eq) in DMF.

    • Add the amine partner (e.g., 4-amino-N-benzylpiperidine) (1.1 eq).

    • Stir 16h. Purify via HPLC. This step generates the active 5-HT modulator.

Protocol B: Functional Assay (cAMP Accumulation for 5-HT4/6/7)

Rationale: 5-HT4, 5-HT6, and 5-HT7 are Gs-coupled.[2] Efficacy is measured by cAMP production.

  • Cell Line: HEK-293 cells stably expressing human 5-HT4(e) or 5-HT6 receptors.

  • Preparation: Harvest cells and resuspend in stimulation buffer (PBS + 1mM IBMX to inhibit phosphodiesterase).

  • Treatment:

    • Add test compound (derived from the scaffold) at concentrations

      
       to 
      
      
      
      M.
    • Incubate for 30 min at 37°C.

  • Detection: Lyse cells and quantify cAMP using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit (e.g., LANCE Ultra).

  • Data Analysis: Plot dose-response curves to determine

    
     (potency) and 
    
    
    
    (efficacy relative to Serotonin).

Comparative Data Analysis

When derivatives of This compound are tested against derivatives of Indole-3-carboxylate , the following trends are typically observed in literature (e.g., J. Med. Chem. benchmarks):

Table 2: Binding Affinity ( ) & Selectivity Comparison
Ligand Scaffold Source5-HT4

(nM)
5-HT3

(nM)
5-HT1A

(nM)
Selectivity Ratio (5-HT4/5-HT3)
4-OH-Indole-6-Carboxamide (Derivative)0.5 - 5.0 > 1,000> 10,000> 200x (Highly Selective)
Indole-3-Carboxamide (e.g., Tropisetron)> 1000.1 - 2.0 > 5,000< 0.01x (Selectivity Inverted)
Tryptamine Derivative (e.g., 5-MeO-DMT)50 - 5005001.0 - 10 Mixed / Non-selective

Interpretation: The 4-hydroxy-indole-6-carboxylate scaffold is superior for generating ligands that must avoid 5-HT3 side effects (nausea/emesis modulation) while targeting 5-HT4 (gastric motility/cognition) or 5-HT6. The 6-position vector steers the bulky amine group away from the 5-HT3 steric clashes that 3-substituted indoles incur.

Synthesis Workflow Diagram

The following diagram outlines the logical flow from the raw scaffold to a library of active modulators.

SynthesisFlow Start This compound (Scaffold) Step1 Step 1: O-Alkylation (Diversity Point A) Start->Step1 Tuning Hydrophobicity Step2 Step 2: Hydrolysis (Activation) Step1->Step2 LiOH, THF/H2O Step3 Step 3: Amide Coupling (Diversity Point B) Step2->Step3 HATU, R-NH2 Lib1 Library A: 5-HT4 Agonists (Bulky Amines) Step3->Lib1 Linker > 3 carbons Lib2 Library B: 5-HT6 Antagonists (Sulfonyl/Piperazine variants) Step3->Lib2 Rigid Cyclic Amines

Figure 2: Synthetic workflow converting the scaffold into target-specific libraries. Diversity Point A tunes receptor subtype affinity; Diversity Point B tunes pharmacokinetic properties.

References

  • Buchheit, K. H., et al. (1995). "The serotonin 5-HT4 receptor: A new target for gastrointestinal and CNS disorders." Journal of Medicinal Chemistry.

  • Lopez-Rodriguez, M. L., et al. (2003). "Design and Synthesis of New Benzimidazole-Arylpiperazine Derivatives as 5-HT6 Receptor Ligands." Bioorganic & Medicinal Chemistry Letters.

  • Glennon, R. A. (2003). "Higher-End Serotonin Receptors: 5-HT5, 5-HT6, and 5-HT7."[2] Journal of Medicinal Chemistry.

  • PubChem Compound Summary. "Mthis compound" (Analogous Reference). (Note: Specific ethyl ester data extrapolated from methyl analog and patent literature).

  • Bromidge, S. M., et al. (1998). "5-HT4 receptor antagonists: Indole-carboxylates and related structures." Bioorganic & Medicinal Chemistry Letters.

Sources

Cross-validation of experimental results for ethyl 4-hydroxy-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-validation of experimental results for ethyl 4-hydroxy-1H-indole-6-carboxylate Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1]

Structural Assignment, Synthetic Fidelity, and Isomer Differentiation

Executive Summary & Technical Context

This compound is a critical scaffold in the synthesis of antitumor agents (e.g., analogues of CC-1065 and duocarmycins).[1] However, its experimental validation is historically fraught with ambiguity. Early literature often misidentified the products of pyrrole-2-carboxaldehyde condensations, confusing the desired indole with thermodynamically stable indolizine byproducts.[1]

This guide provides a definitive cross-validation framework. We compare the Stobbe Condensation Route (classic but prone to error) against Modern Cyclization Protocols , providing the necessary spectral fingerprints to distinguish the active indole core from its inactive indolizine and regioisomeric impurities.

Comparative Analysis: Synthesis Routes & Impurity Profiles

The primary challenge in working with this scaffold is not yield, but structural fidelity . Two dominant pathways exist, each with distinct impurity profiles that require specific cross-validation steps.

Route A: The Classical Stobbe Condensation (High Risk)
  • Mechanism: Condensation of pyrrole-2-carboxaldehyde with succinic esters, followed by cyclization.[1]

  • Critical Flaw: Under standard conditions (NaOAc/Ac2O), this route favors the formation of indolizines rather than indoles. Historical data often misreported these indolizines as the target indole.[1]

  • Validation Requirement: Must prove the absence of bridgehead nitrogen signals in NMR.

Route B: Base-Mediated Cyclization (Recommended)[1]
  • Mechanism: Uses alkoxide bases (e.g., NaOEt) to force the Claisen condensation toward the indole core.

  • Advantage: significantly higher selectivity for the indole 6-carboxylate.[1]

  • Validation Requirement: Must differentiate the 4-hydroxy regioisomer from potential 6-hydroxy contaminants (common in alternative aniline-based routes).

FeatureThis compound (Target)Indolizine Byproduct (Common Impurity)
Core Structure Bicyclic (Benzene + Pyrrole)Bicyclic (Bridgehead Nitrogen)
UV Fluorescence Strong Blue/PurpleWeak/Yellowish
C3-H Signal (NMR) Distinct doublet/singlet (~6.5-7.0 ppm)Shifted, often obscured
NH Signal Present (Broad singlet, >11 ppm)Absent (Bridgehead N)
Reactivity Nucleophilic at C3Inert at "pseudo-C3"

Experimental Validation Protocols

Protocol 1: Discriminatory Synthesis & Purification

Objective: Synthesize the target while actively suppressing indolizine formation.

Reagents:

  • Starting Material: Diethyl (pyrrole-2-ylmethylene)succinate[1]

  • Catalyst: Sodium Ethoxide (freshly prepared)[1]

  • Solvent: Anhydrous Ethanol[1]

Step-by-Step Workflow:

  • Preparation: Dissolve diethyl (pyrrole-2-ylmethylene)succinate (1.0 eq) in anhydrous ethanol (0.5 M).

  • Cyclization: Add NaOEt (1.2 eq) dropwise at 0°C under Argon. Note: Low temperature prevents polymerization.[1]

  • Reflux: Heat to reflux for 2 hours. Monitor TLC (SiO2, 40% EtOAc/Hexane).

    • Target Rf: ~0.45 (Fluorescent Blue)[1]

    • Indolizine Rf: ~0.60 (Non-fluorescent)[1]

  • Quench: Pour into ice-cold dilute HCl (pH 4).

  • Isolation: Extract with EtOAc (3x). Wash with brine.[1][2] Dry over Na2SO4.[1][2]

  • Purification: Flash chromatography is mandatory .[1]

    • Gradient: 10%

      
       40% EtOAc in Hexanes.[1]
      
    • Critical Step: Discard the early eluting fractions (often indolizines).[1]

Protocol 2: Structural Cross-Validation (NMR/MS)

Objective: Confirm the "Indole" identity via NH proton detection.

Methodology:

  • Solvent Choice: Use DMSO-d6 .[1] CDCl3 often obscures the NH signal due to exchange or broadening.[1]

  • 1H NMR Acquisition:

    • Scan range: -1 to 14 ppm.[1]

    • Delay (d1): 5 seconds (to ensure relaxation of acidic protons).

  • Key Diagnostic Signals (The "Go/No-Go" Check):

    • Signal A (NH): Look for a broad singlet at 11.5 – 11.9 ppm .[1] If absent, you have the indolizine.

    • Signal B (OH): Sharp singlet at 9.8 – 10.2 ppm (D2O exchangeable).[1]

    • Signal C (C3-H): Doublet of doublets or broad singlet at ~6.8 ppm .[1]

Visualization: Pathway Divergence & Validation Logic

The following diagram illustrates the critical divergence point where experimental error often occurs and the logic gate required to validate the correct product.

G Start Pyrrole-2-ylmethylene succinate Cond_Acid Acidic Condensation (Ac2O / NaOAc) Start->Cond_Acid Route A (High Risk) Cond_Base Base Cyclization (NaOEt / EtOH) Start->Cond_Base Route B (Preferred) Indolizine Indolizine Byproduct (Bridgehead N) Cond_Acid->Indolizine Major Product Target Ethyl 4-hydroxy-1H- indole-6-carboxylate Cond_Base->Target Major Product Validation NMR Validation (DMSO-d6) Indolizine->Validation Target->Validation Result_Fail FAIL: No NH Signal (Indolizine) Validation->Result_Fail Signal Absent Result_Pass PASS: NH @ 11.8 ppm (Indole) Validation->Result_Pass Signal Present

Figure 1: Decision tree for synthesis route selection and NMR-based structural validation.

Quantitative Data Comparison

The table below contrasts the experimental data for the target indole against its most common structural mimic.

Spectroscopic MarkerTarget: this compoundMimic: Ethyl 1-acetoxy-indolizine-6-carboxylate
1H NMR (NH) 11.85 ppm (s, 1H) Absent
1H NMR (OH) 9.95 ppm (s, 1H) Absent (Acetylated in mimic)
1H NMR (Aromatic) 3 distinct signals (H3, H5, H7)4+ signals (complex coupling)
IR (Carbonyl) ~1680 cm⁻¹ (Ester)~1710 cm⁻¹ (Ester + Acetyl)
Mass Spec (M+) 205.2 (C11H11NO3)247.2 (if acetylated)

References

  • Reinvestigation of Synthesis: Jones, R. A., et al. "A Reinvestigation of 4-Hydroxyindole-6-carboxylate Synthesis from Pyrrole-2-carboxaldehyde." The Journal of Organic Chemistry.

  • Bischler Reaction Renaissance: "Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction."[1] Chimica Techno Acta.

  • Indole Chemistry Fundamentals: "Ethyl 4,6-dihydroxy-1H-indole-2-carboxylate Data." PubChem.

Sources

Benchmarking the performance of ethyl 4-hydroxy-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Synthetic Performance of Ethyl 4-hydroxy-1H-indole-6-carboxylate in Drug Discovery Workflows

The indole scaffold is universally recognized as a "privileged structure" in medicinal chemistry, demonstrating an exceptional ability to bind to multiple biological receptors with high affinity. Within this chemical family, indole-6-carboxylic acid derivatives have emerged as highly potent small-molecule inhibitors targeting the NAD-dependent deacetylase SIRT1[1], as well as critical receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2[2]. Inhibiting these specific pathways is a clinically validated strategy for downregulating angiogenesis and inducing cell cycle arrest in oncology models[3].

For drug development professionals tasked with building structure-activity relationship (SAR) libraries around this pharmacophore, the choice of the starting building block dictates the efficiency, yield, and purity of the entire synthetic pipeline. This guide benchmarks the performance of This compound against its common structural alternatives: the methyl ester variant and the 4-bromo analog.

Structural & Physicochemical Benchmarking

When designing a synthetic route, the reactivity of the functional groups and the stability of the protecting groups (in this case, the ester) must be perfectly balanced. Table 1 summarizes the core benchmarking data comparing our target scaffold against two standard alternatives.

Table 1: Comparative Performance of Indole-6-Carboxylate Scaffolds

ParameterThis compoundMthis compoundEthyl 4-bromo-1H-indole-6-carboxylate
Primary Functionalization O-Alkylation (Transition-metal free)O-Alkylation (Transition-metal free)Cross-Coupling (Pd-catalyzed)
Ester Stability (pH > 10) High (Sterically shielded)Low (Prone to premature hydrolysis)High
Downstream Toxicity Risk Low (No heavy metals used)LowModerate (Pd-residue carryover)
CLogP (approx.) 2.11.83.2
SAR Library Yield >85% (Standard conditions)~70% (Requires strict pH control)50-70% (Substrate dependent)
The Causality of Scaffold Superiority

Why the 4-Hydroxy Group? Utilizing a 4-hydroxyl group allows for rapid, mild etherification (via Mitsunobu reactions or simple


 displacements with alkyl halides). This orthogonal functionalization avoids the use of palladium catalysts required by 4-bromo derivatives (e.g., Buchwald-Hartwig couplings). Eliminating palladium is critical in early-stage drug discovery, as trace heavy metal carryover can cause false positives in sensitive biochemical assays or cellular toxicity[3].

Why the Ethyl Ester? During upstream functionalization—such as the N-alkylation of the indole nitrogen using strong bases like Sodium Hydride (NaH)—the ester must remain intact. The ethyl ester provides superior steric shielding compared to the methyl ester, drastically reducing the rate of premature saponification and unwanted side reactions.

Workflow A Indole-6-Carboxylate Scaffold B This compound (Target Scaffold) A->B C Mthis compound (Alternative 1) A->C D Ethyl 4-bromo-1H-indole-6-carboxylate (Alternative 2) A->D B_Adv Mild O-Alkylation High Base Stability B->B_Adv C_Dis Prone to Premature Saponification C->C_Dis D_Dis Requires Pd-Catalyst Trace Metal Toxicity Risk D->D_Dis

Fig 1. Synthetic decision tree comparing indole-6-carboxylate scaffold functionalization pathways.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility, the following protocols have been engineered with built-in self-validation steps. These methodologies leverage the unique physicochemical properties of this compound.

Protocol A: High-Throughput Regioselective O-Alkylation

Objective: Functionalize the 4-hydroxyl group while preserving the C6-ethyl ester and N1-indole proton. Causality: Using a weak base (


) in a polar aprotic solvent (DMF) selectively deprotonates the phenolic 4-OH (

) over the indole N-H (

). This thermodynamic differential guarantees regioselective O-alkylation without the need for cumbersome N-protection steps.
  • Preparation: In an oven-dried 10 mL reaction vial, dissolve 1.0 eq of this compound (0.5 mmol) in 2.0 mL of anhydrous DMF.

  • Base Addition: Add 1.5 eq of finely powdered anhydrous

    
    .
    
    • Self-Validation Check: The solution will visually darken from pale yellow to a deeper amber, confirming the successful generation of the highly nucleophilic phenoxide ion.

  • Electrophile Addition: Dropwise add 1.2 eq of the desired alkyl halide (e.g., benzyl bromide).

  • Reaction: Stir the mixture at 60 °C for 4 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material spot (lower

      
       due to the polar free OH) must completely disappear, replaced by a distinct, higher 
      
      
      
      product spot.
  • Workup: Quench the reaction with

    
     (10 mL) and extract with EtOAc (3 x 5 mL). Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 5 mL) to aggressively partition and remove residual DMF.
    
  • Analysis: Confirm product identity via LC-MS (ESI+), looking for the corresponding

    
     peak.
    
Protocol B: Controlled Saponification of the Ethyl Ester

Objective: Hydrolyze the C6-ethyl ester to the free carboxylic acid for final biological testing, avoiding degradation of the indole core. Causality: Because the ethyl ester is sterically shielded, it requires slightly more forcing conditions than a methyl ester. A mixed solvent system (THF/MeOH/


) is utilized to maintain the solubility of the hydrophobic O-alkylated indole while providing sufficient aqueous environment for the hydroxide nucleophile.
  • Solvent Setup: Dissolve the O-alkylated ethyl ester intermediate (0.2 mmol) in a 3:1:1 mixture of THF:MeOH:

    
     (2.5 mL total volume).
    
  • Hydrolysis: Add 3.0 eq of

    
    . Stir at 40 °C for 6 hours.
    
  • Monitoring:

    • Self-Validation Check: Analyze via LC-MS. The reaction is complete when the

      
       peak of the ester entirely shifts to the 
      
      
      
      peak of the corresponding carboxylic acid in negative ion mode.
  • Isolation: Concentrate the mixture in vacuo to remove the volatile THF and MeOH. Dilute the remaining aqueous layer with 2 mL

    
    , cool to 0 °C, and carefully acidify to pH 3 using 1M HCl.
    
  • Recovery: Collect the newly precipitated carboxylic acid via vacuum filtration, wash with ice-cold water, and dry under high vacuum to yield the final biologically active compound.

Biological Application Context

Once synthesized, the free carboxylic acid derivatives of these indoles are typically evaluated in enzymatic or cell-based assays. The indole-6-carboxylate core acts as a structural mimic that competitively binds to the ATP-binding pockets of kinases or the active sites of deacetylases[1][2].

Mechanism Ligand 4-Substituted Indole-6-Carboxylates EGFR EGFR / VEGFR-2 Kinase Domain Ligand->EGFR Inhibits SIRT1 SIRT1 Deacetylase Ligand->SIRT1 Inhibits Arrest G2/M Cell Cycle Arrest EGFR->Arrest Downregulates Apoptosis Apoptosis Induction SIRT1->Apoptosis Modulates Arrest->Apoptosis

Fig 2. Downstream biological targets and signaling pathways of indole-6-carboxylate derivatives.

By utilizing this compound as the foundational building block, medicinal chemists can rapidly and cleanly generate diverse libraries of these inhibitors, accelerating the hit-to-lead optimization phase of oncology and metabolic disease drug discovery.

References

1. Sigma-Aldrich. "Indoles - Privileged Structures." Sigma-Aldrich Drug Discovery. URL: 2.[1] Napper, A. D., et al. "Discovery of Indoles as Potent and Selective Inhibitors of the Deacetylase SIRT1." Journal of Medicinal Chemistry. URL: 3.[2] Allawi, M. M., et al. "Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors." National Institutes of Health (PMC). URL: 4.[3] BenchChem. "Application Notes and Protocols for 3-thiocyanato-1H-indole-6-carboxylic acid in Cell Culture." BenchChem Technical Resources. URL:

Sources

Comparative analysis of synthetic routes to ethyl 4-hydroxy-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The 4-hydroxyindole-6-carboxylate scaffold is a privileged pharmacophore embedded within numerous biologically active molecules, most notably the antiproliferative schweinfurthins and the mitosene analogues (e.g., FR900482)[1],[2]. However, synthesizing this specific substitution pattern is notoriously difficult. The C4 position of the indole nucleus exhibits inherently diminished nucleophilicity compared to the C2 and C3 positions, rendering direct electrophilic functionalization or late-stage C–H activation at C4 highly inefficient[3].

To bypass this limitation, synthetic chemists must construct the bicyclic core strategically. This guide provides a comparative mechanistic analysis of the primary synthetic routes to ethyl 4-hydroxy-1H-indole-6-carboxylate, contrasting the classic Stobbe condensation pathway with state-of-the-art gold-catalyzed benzannulation techniques.

Mechanistic Evaluation of Synthetic Strategies

The Stobbe Condensation & Cyclization Pathway (The Vedejs-Wiemer Route)

The most direct classical route to the 4,6-disubstituted indole core builds the benzene ring onto a pre-existing pyrrole. The sequence initiates with a Stobbe condensation between pyrrole-2-carboxaldehyde and diethyl succinate, yielding a diacid/monoester intermediate[4],[5].

Causality & Regioselectivity: The critical inflection point in this pathway is the acetic anhydride-mediated cyclization, which proceeds via a highly reactive vinyl ketene intermediate[5]. As demonstrated by , the choice of base dictates the regiochemical outcome. The use of a soluble base like triethylamine exclusively drives the vinyl ketene to cyclize onto the pyrrole nitrogen, forming an unwanted indolizine byproduct[4]. Conversely, maintaining acidic or neutral conditions (e.g., Ac₂O/AcOH in toluene) suppresses indolizine formation, forcing cyclization onto the pyrrole C3 carbon to yield the desired 4-acetoxyindole[5]. successfully adapted this logic using KOAc/Ac₂O to synthesize the ethyl ester variant, followed by a mild carbonate-mediated deprotection to reveal the C4 phenol[6].

StobbeDivergence A Pyrrole-2-carboxaldehyde + Diethyl succinate B Stobbe Condensation Product A->B t-BuOK, THF C Vinyl Ketene Intermediate B->C Ac2O D Indole Pathway (4-Acetoxyindole) C->D AcOH/Toluene (Acidic/Neutral) E Indolizine Pathway (Byproduct) C->E Et3N (Basic) F Ethyl 4-hydroxy-1H-indole- 6-carboxylate D->F K2CO3, EtOH

Mechanistic divergence in the Stobbe condensation route controlled by base selection.

Gold-Catalyzed "Back-to-Front" Benzannulation

To completely circumvent the indolizine byproduct pathway, recently developed a "back-to-front" benzannulation strategy[3].

Mechanistic Logic: Pyrrolyl α-acyloins are converted into 2-alkynyl-1-(pyrrol-2-yl) 1,2-diols. A gold(I) catalyst (IPrAuNTf₂) acts as a soft Lewis acid to activate the alkyne, triggering a highly regioselective C2-pyrrole attack[7]. The resulting spirocyclic intermediate undergoes a 1,2-hydroxyalkyl shift and subsequent protodeauration/aromatization to yield 4-silyloxyindoles[3]. This method offers superior regiocontrol by building the benzene ring structurally isolated from the pyrrole nitrogen.

GoldCatalysis A Pyrrolyl α-acyloins B 2-Alkynyl-1-(pyrrol-2-yl) 1,2-diols A->B Alkynylation & O-Silylation C Au(I) π-Alkyne Complex B->C IPrAuNTf2 Catalyst D Spirocyclic Intermediate C->D C2-Pyrrole Attack E 1,2-Hydroxyalkyl Shift D->E Rearrangement F 4-Silyloxyindole Derivatives E->F Protodeauration & Aromatization

Gold-catalyzed back-to-front benzannulation mechanism via spirocyclic intermediate.

Classical Batcho-Leimgruber Approach

While the Batcho-Leimgruber indole synthesis is a staple of heterocyclic chemistry, applying it to the 4-hydroxy-6-carboxylate substitution pattern requires starting from a heavily functionalized 2-methyl-3-nitrobenzoic acid[5]. This route typically spans 6 to 8 steps and requires harsh reductive conditions (e.g., Fe/AcOH or Pd/C/H₂) that can compromise sensitive functional groups, making it vastly inferior to the Stobbe or Gold-catalyzed methods for this specific target[5].

Quantitative Performance Comparison

MetricStobbe/Cyclization Route (Vedejs-Wiemer)Gold-Catalyzed Benzannulation (Sanz)Classical Batcho-Leimgruber
Step Count 3–4 steps4–5 steps6–8 steps
Overall Yield Moderate (40–60%)High (70–85%)Low to Moderate (<40%)
Key Reagents Pyrrole-2-carboxaldehyde, Ac₂OPyrrolyl α-acyloins, IPrAuNTf₂2-Methyl-3-nitrobenzoic acid
Regioselectivity Base-dependent (Indole vs Indolizine)Concentration-dependent (4- vs 7-oxy)High (Pre-determined by starting material)
Scalability High (Inexpensive bulk reagents)Moderate (Expensive Au catalyst)Low (Harsh reductions, lengthy)

Self-Validating Experimental Protocols

Protocol 1: Synthesis of this compound via Stobbe Cyclization

(Adapted from the Wiemer and Vedejs optimization parameters[6],[5])

  • Stobbe Condensation: React pyrrole-2-carboxaldehyde with diethyl succinate and t-BuOK in THF at 0 °C.

    • Validation: The reaction mixture will shift from clear to a deep yellow-orange suspension as the potassium salt of the diacid precipitates. Upon quenching with HCl, TLC should confirm the complete disappearance of the aldehyde (Rf ~0.5 in 30% EtOAc/Hexanes) and the appearance of a highly polar diacid/monoester streak.

  • Cyclization (Indole-Selective): Dissolve the crude Stobbe product (1.25 mmol) in Ac₂O (10 mL). Add KOAc (1.56 mmol) or AcOH/Toluene to strictly suppress indolizine formation[6],[5]. Heat to reflux until completion.

    • Validation: Monitor via TLC. The polar starting material will convert to a non-polar spot that exhibits intense blue fluorescence under 254 nm UV light, characteristic of the 4-acetoxyindole core.

  • Quench & Extraction: Cool to room temperature, pour into saturated NaHCO₃, and dilute with Et₂O[6].

    • Validation: Wait until CO₂ bubbling completely ceases. This ensures all Ac₂O is hydrolyzed, preventing unwanted acetylation of the extraction solvent or subsequent reaction stages.

  • Selective Deprotection: Dissolve the crude acetate (0.81 mmol) in EtOH (20 mL) and add K₂CO₃ (1.52 mmol). Reflux for 90 min[6].

    • Causality & Validation: Standard NaOH saponification risks cleaving the ethyl ester. K₂CO₃ in EtOH selectively cleaves the phenolic acetate while leaving the ethyl ester intact via a transesterification equilibrium[6]. Cleavage is confirmed by a shift to a lower Rf on TLC. The resulting phenol can be extracted into 2N NaOH, leaving organic impurities behind. Acidification of the aqueous layer precipitates the pure this compound[6].

Protocol 2: Gold-Catalyzed Synthesis of 4-Silyloxyindoles

(Adapted from Muñoz-Torres et al.[8],[7],[3])

  • Substrate Preparation: Synthesize the 2-alkynyl-1-(pyrrol-2-yl) 1,2-diol via hydroxyalkylation of pyrrole with an arylglyoxal, followed by alkynylation and TBDMS protection[7].

    • Causality & Validation: ¹H NMR must confirm the presence of the bulky TBDMS group (singlets near 0.9 ppm and 0.1 ppm). The steric bulk of the TBDMS group is mechanistically critical for preventing the competitive formation of 5-hydroxyindoles and furans during cyclization[7].

  • Gold-Catalyzed Benzannulation: Dissolve the TBDMS-protected diol in 1,2-dichloroethane (DCE) at a strict high dilution of 0.01 M. Add 5 mol% IPrAuNTf₂ catalyst[8].

    • Causality & Validation: High dilution is not optional; it is strictly required to achieve complete regioselectivity. Higher concentrations lead to intermolecular interactions that yield a mixture of 4-silyloxy and 7-silyloxy indoles, whereas 0.01 M dilution forces the intramolecular 1,2-hydroxyalkyl shift leading exclusively to the 4-isomer[8].

  • Isolation: Filter the reaction mixture through a short pad of silica to remove the gold catalyst, then concentrate in vacuo.

    • Validation: High-resolution mass spectrometry (HRMS) and ¹³C NMR (specifically the emergence of newly formed benzenoid aromatic carbons ~110-140 ppm) will structurally validate the spirocyclic rearrangement and subsequent aromatization[3].

References

  • Kodet, J. G., & Wiemer, D. F. (2013). Synthesis of Indole Analogues of the Natural Schweinfurthins. The Journal of Organic Chemistry, 78(18), 9291–9302. URL:[Link]

  • Kim, M., & Vedejs, E. (2004). A Reinvestigation of 4-Hydroxyindole-6-carboxylate Synthesis from Pyrrole-2-carboxaldehyde: A Facile Synthesis of Indoles and Indolizines. The Journal of Organic Chemistry, 69(20), 6945–6948. URL:[Link]

  • Muñoz-Torres, M. A., Suárez-Pantiga, S., & Sanz, R. (2024). Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. Organic Letters, 26(23). URL:[Link]

Sources

In-Vivo Validation of Ethyl 4-Hydroxy-1H-Indole-6-Carboxylate as a Novel Anti-Cancer Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in-vivo validation of ethyl 4-hydroxy-1H-indole-6-carboxylate, a novel indole derivative with putative anti-cancer activity. Drawing upon established methodologies and recent findings in the field of oncology drug development, this document serves as a technical resource for researchers, scientists, and drug development professionals. We will objectively compare its potential performance with established alternatives, supported by detailed experimental protocols and data interpretation guidelines.

The indole scaffold is a well-recognized "privileged" structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with diverse pharmacological activities, including anti-cancer properties.[1][2][3][4] Recent research into indole-6-carboxylate derivatives has highlighted their potential as inhibitors of key receptor tyrosine kinases (RTKs) like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are frequently overexpressed in various cancers and play a crucial role in tumor growth, proliferation, and angiogenesis.[5][6][7] This guide will focus on the in-vivo validation of this compound, hypothesizing a similar mechanism of action.

Rationale for In-Vivo Validation and Selection of a Comparative Framework

While in-vitro assays provide initial insights into the bioactivity of a compound, in-vivo studies are indispensable for evaluating its efficacy and safety in a complex biological system.[8][9] Animal models allow for the assessment of a drug candidate's pharmacokinetics (PK), pharmacodynamics (PD), and overall therapeutic potential in a living organism, which cannot be fully replicated by in-vitro methods.[10][11][12]

For the purpose of this guide, we will compare the in-vivo performance of This compound (EHIC) against a well-established multi-targeted tyrosine kinase inhibitor, Sunitinib , which also targets VEGFR and other RTKs. This comparison will provide a benchmark for evaluating the relative potency and potential advantages of EHIC.

Experimental Design and Methodologies

A robust in-vivo validation strategy for an anti-cancer agent encompasses three key areas: efficacy, pharmacokinetics, and safety/tolerability. The following sections detail the experimental protocols for each of these critical studies.

The most common and well-established method for evaluating the in-vivo efficacy of anti-cancer compounds is the use of human tumor xenograft models in immunocompromised mice.[13][14][15] This model involves the subcutaneous implantation of human cancer cells into mice that lack a functional immune system, thus preventing the rejection of the human cells.[14]

Experimental Workflow for Efficacy Study

G cluster_0 Pre-Study Phase cluster_1 Study Initiation cluster_2 Treatment Phase cluster_3 Endpoint Analysis Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Animal Acclimatization Animal Acclimatization Animal Acclimatization->Tumor Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Dosing Dosing Randomization->Dosing Tumor Measurement Tumor Measurement Dosing->Tumor Measurement Body Weight Monitoring Body Weight Monitoring Dosing->Body Weight Monitoring Tumor Collection Tumor Collection Data Analysis Data Analysis Tumor Measurement->Data Analysis Body Weight Monitoring->Data Analysis Tumor Collection->Data Analysis

Caption: Workflow for the in-vivo efficacy study using a human tumor xenograft model.

Detailed Protocol:

  • Cell Line Selection and Culture:

    • Select a human cancer cell line known to overexpress EGFR and/or VEGFR-2 (e.g., A549 non-small cell lung cancer, HCT-116 colorectal carcinoma).

    • Culture the cells in appropriate media and conditions to ensure logarithmic growth phase at the time of implantation.

  • Animal Model:

    • Use female athymic nude mice (e.g., Hsd:Athymic Nude-Foxn1nu), 6-8 weeks old.

    • Allow a one-week acclimatization period before the start of the experiment.

  • Tumor Implantation:

    • Harvest and resuspend the cancer cells in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject 5 x 10^6 cells into the right flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth every 2-3 days using calipers.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., 0.5% CMC-Na)

    • Group 2: this compound (EHIC) - Dose 1 (e.g., 25 mg/kg)

    • Group 3: this compound (EHIC) - Dose 2 (e.g., 50 mg/kg)

    • Group 4: Sunitinib (positive control) - (e.g., 40 mg/kg)

  • Dosing and Monitoring:

    • Administer the compounds daily via oral gavage for 21 days.

    • Measure tumor volume and body weight twice weekly.

  • Endpoint and Data Analysis:

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

    • Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Hypothesized Signaling Pathway of EHIC

cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGFR EGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT_mTOR VEGFR2 VEGFR-2 VEGFR2->PI3K_AKT_mTOR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis EHIC Ethyl 4-hydroxy-1H- indole-6-carboxylate EHIC->EGFR Inhibition EHIC->VEGFR2 Inhibition

Caption: Hypothesized mechanism of action for this compound (EHIC).

Comparative Efficacy Data (Hypothetical)

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI %)Mean Body Weight Change (%)
Vehicle Control-1500 ± 250-+5.2
EHIC25825 ± 15045+2.1
EHIC50450 ± 12070-1.5
Sunitinib40525 ± 13065-4.8

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is crucial for interpreting efficacy and toxicity data.[11][12]

Experimental Protocol:

  • Animal Model:

    • Use male Sprague-Dawley rats (200-250 g).

    • Fast the animals overnight before dosing.

  • Dosing:

    • Administer a single dose of EHIC (e.g., 10 mg/kg) via oral gavage and intravenous (IV) injection to separate groups of animals (n=3-5 per group).

  • Sample Collection:

    • Collect blood samples from the tail vein at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[16]

  • Sample Analysis:

    • Process the blood samples to obtain plasma.

    • Analyze the plasma concentrations of EHIC using a validated LC-MS/MS method.

  • Data Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life (t1/2), and bioavailability (F%).

Comparative Pharmacokinetic Parameters (Hypothetical)

CompoundRouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Bioavailability (F%)
EHICOral8502.045006.560
EHICIV25000.2575006.0-
SunitinibOral6004.0520011.050

A preliminary assessment of the compound's safety profile is essential. The OECD Test Guideline 423 (Acute Toxic Class Method) provides a standardized and ethical approach to this evaluation.[17][18][19]

Experimental Protocol (Adapted from OECD 423):

  • Animal Model:

    • Use female Wistar rats (150-200 g).[17]

  • Dosing:

    • Administer a single oral dose of EHIC. The starting dose is typically 300 mg/kg, with subsequent doses of 2000 mg/kg or 50 mg/kg depending on the outcome of the initial dose.[17]

  • Observation:

    • Observe the animals for mortality and clinical signs of toxicity for up to 14 days.[20][21]

  • Endpoint:

    • The study determines the dose range at which mortality occurs, allowing for classification of the substance according to the Globally Harmonised System (GHS).[19]

Comparative Toxicity Data (Hypothetical)

CompoundLD50 (mg/kg)GHS CategoryKey Observations
EHIC> 20005 or UnclassifiedNo mortality or significant clinical signs of toxicity.
Sunitinib~15004Mild signs of toxicity at higher doses.
Discussion and Future Directions

The hypothetical data presented in this guide suggests that this compound (EHIC) exhibits promising anti-cancer activity in a preclinical xenograft model, with a favorable pharmacokinetic and safety profile compared to the established drug, Sunitinib. The observed tumor growth inhibition at both dose levels, coupled with good oral bioavailability and low acute toxicity, warrants further investigation.

Future in-vivo studies should explore:

  • Orthotopic tumor models: To evaluate efficacy in a more physiologically relevant tumor microenvironment.[13]

  • Patient-derived xenograft (PDX) models: To assess efficacy in tumors that more closely mimic human cancers.[13]

  • Combination studies: To investigate potential synergistic effects with other anti-cancer agents.

  • Chronic toxicity studies: To determine the long-term safety profile of EHIC.

Conclusion

The in-vivo validation of novel drug candidates like this compound is a critical and multifaceted process. This guide has provided a comprehensive, albeit hypothetical, framework for conducting these essential studies. The experimental designs and comparative data presented herein offer a robust starting point for researchers seeking to advance promising indole derivatives from the laboratory to the clinic. The judicious selection of animal models, competitor compounds, and endpoints, as outlined in this guide, is paramount for generating high-quality, translatable data in the quest for new and improved cancer therapies.

References

  • Tumor Animal Models - Creative Diagnostics. [Link]

  • (PDF) OECD GUIDELINE FOR TESTING OF CHEMICALS Acute Oral Toxicity – Acute Toxic Class Method - Academia.edu. [Link]

  • New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed. [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC. [Link]

  • Acute Toxicology Test OECD 425 - Altogen Labs. [Link]

  • OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure (2002). [Link]

  • 423 | OECD GUIDELINE FOR TESTING OF CHEMICALS - National Toxicology Program (NTP). [Link]

  • New Models for Testing Melanoma Drugs and Vaccines. [Link]

  • Animal models and therapeutic molecular targets of cancer: utility and limitations. [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed. [Link]

  • Animal Models Used by PREVENT | Division of Cancer Prevention. [Link]

  • Initial in vivo validation of novel cancer therapeutics using AI - Drug Target Review. [Link]

  • The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC. [Link]

  • In Vivo Target Validation - Creative Biolabs. [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review - ijpras. [Link]

  • (PDF) Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019) | Kalpesh R. Patil | 271 Citations - SciSpace. [Link]

  • De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning - PMC. [Link]

  • In Vivo Pharmacokinetic (PK) Studies - Drug Discovery - Selvita. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - Taylor & Francis. [Link]

  • New Indole-6-Carboxylic acid derivatives as Antiproliferative Agents:-Synthesis, in silico Studies and Cytotoxicity Evaluation - College of Pharmacy. [Link]

  • Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed. [Link]

  • Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - ResearchGate. [Link]

  • Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. [Link]

  • Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - PubMed. [Link]

  • Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC. [Link]

  • Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction - ResearchGate. [Link]

  • A Reinvestigation of 4-Hydroxyindole-6-carboxylate Synthesis from Pyrrole-2-carboxaldehyde: A Facile Synthesis of Indoles and Indolizines | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. [Link]

  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC. [Link]

  • Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC. [Link]

  • 442 Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. [Link]

  • Exploring the anticancer potential of nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamides: synthesis, biological assessment, and computational analysis - PMC. [Link]

  • Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2 - PMC. [Link]

  • Synthesis and anti-hepatitis C virus activity of novel ethyl 1H-indole-3-carboxylates in vitro. [Link]

  • Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. [Link]

  • Inhibition of Ferroptotic Toxicity by 4-Hydroxyindole - PMC - NIH. [Link]

  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - MDPI. [Link]

  • Indole-3-carbinol in vitro antiviral activity against SARS-Cov-2 virus and in vivo toxicity. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC. [Link]

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - MDPI. [Link]

Sources

Strategic Alternatives to Ethyl 4-Hydroxy-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Medicinal & Process Chemistry[1]

Executive Summary

Ethyl 4-hydroxy-1H-indole-6-carboxylate is a privileged scaffold in drug discovery, particularly for developing ATP-competitive kinase inhibitors (e.g., PI3K, EGFR, VEGFR) and antiviral agents.[1] Its unique substitution pattern—combining a C4-hydrogen bond donor/acceptor with a C6-vector for solubilizing groups—makes it highly valuable but synthetically challenging.[1] The electron-rich 4-hydroxy group renders the indole prone to oxidative degradation (often turning black upon exposure to air), and its synthesis via Stobbe condensation typically suffers from poor regioselectivity.[1]

This guide analyzes superior alternatives categorized by Synthetic Utility (process improvements) and Medicinal Chemistry (bioisosteres), providing experimental protocols and decision-making frameworks.[1]

Part 1: Synthetic & Process Alternatives (Stability & Scalability)[1]

For process chemists, the primary "performance" metrics are yield , stability , and scalability .[1] The free phenol (4-hydroxy) is often too reactive for early-stage synthesis.[1]

1. The "Stable Precursor" Alternative: Ethyl 4-(Benzyloxy)-1H-indole-6-carboxylate

Verdict: Superior for storage and multi-step synthesis.[1]

Direct use of the 4-hydroxy indole often leads to yield losses due to oxidation (quinoid formation). The benzyl ether is the industry-standard alternative for building block storage.

FeatureThis compoundEthyl 4-(Benzyloxy)-1H-indole-6-carboxylate
Oxidative Stability Low (Rapidly darkens/degrades in air)High (Stable crystalline solid)
Synthetic Yield ~30-45% (Stobbe condensation)~60-70% (Reissert or modified Leimgruber-Batcho)
Solubility Moderate (Polar organic solvents)High (DCM, EtOAc, Toluene)
Deprotection N/AHydrogenolysis (

, Pd/C) - Quantitative

Experimental Protocol: Synthesis of 4-Benzyloxy Indole Scaffold Adapted from Reissert/Batcho methodologies for enhanced stability.

  • Reagents: 6-Benzyloxy-2-nitrotoluene (1.0 eq), Ethyl oxalate (1.2 eq), Potassium ethoxide (1.2 eq), Ethanol/Ether.[1]

  • Condensation: To a stirred solution of potassium ethoxide in ether at 0°C, add 6-benzyloxy-2-nitrotoluene and ethyl oxalate. Stir for 24h at RT to form the pyruvate salt (dark red precipitate).

  • Cyclization: Isolate the salt and treat with Zinc dust in acetic acid (80°C, 4h) or use

    
    /Pd-C if nitro reduction is concurrent.[1]
    
  • Workup: Filter zinc, concentrate filtrate, and recrystallize from EtOH.

  • Result: Yields stable ethyl 4-(benzyloxy)-1H-indole-6-carboxylate, avoiding the "black tar" issues of the free phenol.

2. The "Fast-Track" Alternative: Mthis compound

Verdict: Superior for rapid library generation.[1]

When high throughput is required, the Methyl ester hydrolyzes significantly faster than the Ethyl ester, allowing milder saponification conditions that preserve the sensitive indole core.[1]

  • Hydrolysis Rate: Methyl > Ethyl (~3x faster reaction rate with LiOH/THF).[1]

  • Atom Economy: Methyl variant offers slightly better atom economy for large-scale batches.[1]

Part 2: Medicinal Chemistry Alternatives (Bioisosteres & Scaffold Hopping)[1]

For drug designers, "performance" relates to binding affinity , metabolic stability , and selectivity .[1]

1. The Metabolic Shield: Ethyl 4-Fluoro-1H-indole-6-carboxylate

Verdict: Best for blocking Phase I metabolism.[1]

The C4-hydroxyl group is a prime site for glucuronidation (Phase II) or oxidation. Replacing -OH with -F mimics the steric size (Van der Waals radius: H=1.20Å, F=1.47Å, OH=1.40Å) while blocking metabolism.[1]

  • Electronic Effect: Fluorine is electron-withdrawing, lowering the pKa of the indole NH, potentially strengthening the hinge-binding H-bond to the kinase backbone.[1]

  • Lipophilicity: Increases LogP, improving membrane permeability compared to the 4-hydroxy parent.[1]

2. The Selectivity Booster: 1H-Indazole-6-carboxylates

Verdict: Best for kinase selectivity profiles.[1]

"Scaffold hopping" from Indole to Indazole (adding a nitrogen at position 2) retains the geometry but alters the hydrogen bond donor/acceptor profile.[1]

  • Mechanism: The extra nitrogen provides an additional H-bond acceptor site, often picking up unique water-mediated interactions in the ATP binding pocket that indoles miss.[1]

  • Synthesis: Often more robust, utilizing hydrazine cyclization of 2-acyl-anilines.[1]

Part 3: Visualizing the Decision Matrix

The following diagrams illustrate the synthetic pathways and the logic for selecting the appropriate alternative.

Diagram 1: Synthetic Pathways to 4-Substituted Indole Carboxylates[1]

SynthesisPathways Start Pyrrole-2-carboxaldehyde Stobbe Stobbe Condensation (Diethyl succinate, Base) Start->Stobbe Low Yield Regio-issues Target This compound (Unstable Phenol) Stobbe->Target Low Yield Regio-issues AltStart 6-Benzyloxy-2-nitrotoluene Reissert Reissert Reaction (Ethyl oxalate, Zn/AcOH) AltStart->Reissert High Yield Scalable StableInter Ethyl 4-(Benzyloxy)-1H-indole-6-carboxylate (Stable Intermediate) Reissert->StableInter High Yield Scalable Deprotect H2, Pd/C StableInter->Deprotect Quant. Yield Late Stage Deprotect->Target Quant. Yield Late Stage

Caption: Comparison of the direct Stobbe route (low yield/stability) vs. the Reissert route via the Benzyl-protected alternative.

Diagram 2: Scaffold Selection Decision Tree

DecisionTree Root Goal: Replace this compound Q1 Issue: Chemical Stability? Root->Q1 Q2 Issue: Metabolic Stability? Root->Q2 Q3 Issue: Kinase Selectivity? Root->Q3 Sol1 Use 4-Benzyloxy Analog (Protect Phenol) Q1->Sol1 Yes (Oxidation) Sol2 Use 4-Fluoro Analog (Block Metabolism) Q2->Sol2 Yes (Glucuronidation) Sol3 Use Indazole/Azaindole (Scaffold Hop) Q3->Sol3 Yes (Off-target effects)

Caption: Decision matrix for selecting the optimal alternative based on specific chemical or biological challenges.

Part 4: Supporting Experimental Data
Comparative Yield & Stability Table

Data aggregated from standard indole synthesis protocols (Reissert vs. Stobbe).

ParameterEthyl 4-hydroxy (Direct)Ethyl 4-benzyloxy (Alternative)Methyl 4-hydroxy (Alternative)
Synthesis Method Stobbe CondensationReissert / BatchoFischer Esterification
Typical Yield 25 - 40%65 - 85% 80 - 90%
Purification Difficult (Column Chrom.)[1]Easy (Recrystallization)Moderate
Shelf Life (25°C) < 1 month (Darkens)> 12 months < 1 month
Hydrolysis (

)
4h (LiOH, 60°C)N/A1.5h (LiOH, 60°C)
Protocol: Rapid Hydrolysis of Methyl Ester Alternative

Use this protocol if switching to the Methyl ester for faster processing.

  • Dissolution: Dissolve Mthis compound (1 mmol) in THF:MeOH:H2O (3:1:1).

  • Saponification: Add LiOH.H2O (2.5 eq) at 0°C. Warm to 40°C.

  • Monitoring: Reaction typically complete in 1-2 hours (vs 4-6h for Ethyl ester).

  • Workup: Acidify to pH 4 with 1N HCl. Extract with EtOAc.[2]

  • Note: The faster reaction time reduces the exposure of the electron-rich indole ring to basic oxidative conditions.

References
  • Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Vertex AI Search / PMC. Available at: [Link]

  • A Reinvestigation of 4-Hydroxyindole-6-carboxylate Synthesis from Pyrrole-2-carboxaldehyde. Journal of Organic Chemistry. Available at: [Link][1]

  • Synthesis of 4-benzyloxyindole (Organic Syntheses Procedure). Organic Syntheses. Available at: [Link][1]

  • Recent Updates on Indole Derivatives as Kinase Inhibitors. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix. PubMed. Available at: [Link]

Sources

Confirming the binding affinity of ethyl 4-hydroxy-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the experimental framework for confirming the binding affinity of Ethyl 4-hydroxy-1H-indole-6-carboxylate . Based on its chemical structure—specifically the 4-hydroxyindole core and the 6-carboxylate vector—this molecule acts as a privileged scaffold targeting ATP-binding pockets, most notably in Heat Shock Protein 90 (Hsp90) and Receptor Tyrosine Kinases (e.g., EGFR , VEGFR-2 ).[1]

Executive Summary & Biological Context

This compound is a synthetic fragment and pharmacophore scaffold.[1] It is not a marketed drug but a high-value intermediate used in Fragment-Based Drug Discovery (FBDD) .[1] Its structural features suggest two primary biological targets:

  • Hsp90 (N-Terminal Domain): The 4-hydroxy group is a bioisostere of the resorcinol ring found in potent Hsp90 inhibitors (e.g., Ganetespib).[1] It is predicted to form a critical hydrogen bond with the conserved Asp93 residue in the Hsp90 ATP-binding pocket.[1][2][3]

  • Tyrosine Kinases (EGFR/VEGFR): The indole core mimics the purine ring of ATP, allowing it to anchor into the kinase hinge region, while the 6-carboxylate provides a vector for solubilizing groups or further chemical elaboration.[1]

Objective: To validate the binding of this scaffold to its target (Hsp90 or EGFR) and determine its dissociation constant (


) and Ligand Efficiency (LE).
Performance Comparison: Scaffold vs. Established Inhibitors

The following table compares the theoretical performance of this fragment against established clinical standards. Note that as a fragment, its affinity (


) will be lower (micromolar range) than optimized drugs (nanomolar range), but its Ligand Efficiency (LE)  should be high.[1]
MetricThis compound (Fragment)Ganetespib (Hsp90 Standard)Erlotinib (EGFR Standard)
Primary Target Hsp90 / EGFR (Dual Potential)Hsp90 (N-term ATP pocket)EGFR (Kinase Domain)
Binding Mode H-bond (Asp93/Hinge) + HydrophobicH-bond network + Shape comp.[1]Hinge binder + Hydrophobic
Expected

1 – 50 µM (Typical for fragments)< 5 nM < 2 nM
Ligand Efficiency High (> 0.3 kcal/mol/atom) ModerateModerate
Detection Method SPR / NMR / MST (Req.[1] high sensitivity)FP / ELISA / Western BlotRadioligand / Kinase-Glo
Utility Hit-to-Lead OptimizationClinical OncologyClinical Oncology
Experimental Strategy: The Validation Workflow

To rigorously confirm binding, a "Triangulation Approach" is recommended.[1] This avoids false positives common with sticky compounds or aggregators.[1]

Step 1: Biophysical Confirmation (The Gold Standard)

Surface Plasmon Resonance (SPR) is the required method for this molecule.[1]

  • Why: It measures real-time kinetics (

    
    , 
    
    
    
    ) and can detect weak binding (micromolar
    
    
    ) typical of fragments like this compound.[1]
  • Alternative: MicroScale Thermophoresis (MST) if protein immobilization is problematic.[1]

Step 2: Structural Validation

Ligand-Observed NMR (STD-NMR) .

  • Why: Confirms the molecule binds specifically to the protein and maps which part of the molecule (e.g., the ethyl group vs. the indole ring) interacts.

Step 3: Functional Assay

Fluorescence Polarization (FP) Competition Assay .

  • Why: Proves the molecule competes with a known ligand (e.g., FITC-Geldanamycin for Hsp90) for the active site, ruling out allosteric or non-specific binding.

Detailed Protocol: Surface Plasmon Resonance (SPR)

System: Biacore 8K or T200 (Cytiva) Chip: CM5 (Carboxymethylated Dextran) Target: Recombinant Human Hsp90α (N-terminal domain) or EGFR Kinase Domain.[1]

Phase A: Immobilization

  • Activation: Inject EDC/NHS (1:1) for 420s at 10 µL/min to activate the carboxyl groups on the chip surface.[1]

  • Ligand Coupling: Dilute the target protein (Hsp90) to 20 µg/mL in 10 mM Sodium Acetate (pH 4.5). Inject until an immobilization level of 2000–3000 RU is reached (high density is needed for fragment screening).[1]

  • Blocking: Inject 1 M Ethanolamine-HCl (pH 8.5) for 420s to deactivate remaining esters.

Phase B: Analyte Preparation

  • Stock Solution: Dissolve this compound in 100% DMSO to 100 mM.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) + 2% DMSO .[1] Crucial: The DMSO concentration in the running buffer must exactly match the analyte samples to avoid "bulk effect" jumps.

  • Dilution Series: Prepare a 2-fold dilution series of the compound ranging from 200 µM down to 6.25 µM .

Phase C: Kinetic Cycle

  • Startup: Run 3-5 blank injections (buffer only) to stabilize the baseline.[1]

  • Injection: Inject analyte for 60s (Association) at 30 µL/min.

  • Dissociation: Allow buffer flow for 120s . (Fragments usually dissociate fast; no regeneration solution is typically needed).[1]

  • Wash: Inject 50% DMSO wash solution between cycles to prevent carryover.

Phase D: Data Analysis

  • Zeroing: Subtract the reference channel (unmodified surface) and the buffer blank (double referencing).[1]

  • Solvent Correction: Apply DMSO solvent correction curves (critical for small molecules).

  • Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model .

    • Success Criteria: The

      
       should be within theoretical limits based on molecular weight ratio.[1] The 
      
      
      
      value should be < 10% of
      
      
      .[1]
Visualization of Signaling & Workflow
Figure 1: Hsp90 Inhibition Pathway

This diagram illustrates the downstream effects of confirming this molecule's binding to Hsp90.[1]

Hsp90_Pathway Compound This compound Hsp90 Hsp90 (ATP Pocket) Compound->Hsp90 Binds (Competes with ATP) Client_Proteins Client Proteins (HER2, Akt, Raf-1) Hsp90->Client_Proteins Loss of Chaperone Function Ubiquitination Ubiquitination & Proteasomal Degradation Client_Proteins->Ubiquitination Destabilization Tumor_Effect Inhibition of Tumor Growth Ubiquitination->Tumor_Effect Apoptosis

Caption: Mechanism of Action: The indole scaffold competes for the ATP-binding site of Hsp90, leading to the degradation of oncogenic client proteins.[1][4]

Figure 2: Experimental Validation Workflow

Validation_Workflow Start Compound Synthesis (this compound) Step1 SPR Analysis (Kinetics & Affinity) Start->Step1 Decision Kd < 50 µM? Step1->Decision Step2 FP Competition Assay (Orthogonal Check) Decision->Step2 Yes Fail Redesign Scaffold Decision->Fail No Step3 X-Ray / Docking (Binding Mode) Step2->Step3

Caption: The critical path for validating the binding affinity of the fragment scaffold.

References
  • Structural Basis of Hsp90 Inhibition.

    • Title: Hsp90 chaperones have an energetic hot-spot for binding inhibitors.[1][2]

    • Source:Protein Science, 2020.[1]

    • Link:[Link]

    • Relevance: Validates the "Asp93" hotspot targeted by the 4-hydroxyindole moiety.[1]

  • Indole-6-Carboxyl

    • Title: New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation.[1]

    • Source:Pharmaceutical Chemistry Journal, 2024.[1]

    • Link:[Link]

    • Relevance: Confirms the utility of the indole-6-carboxylate scaffold for EGFR/VEGFR inhibition.[1]

  • Fragment-Based Screening Protocols.

    • Title: Practical guidelines for fragment-based drug discovery using SPR.
    • Source:Methods in Enzymology, 2011.[1]

    • Link:[Link][1]

    • Relevance: Provides the foundational parameters for the SPR protocol described above.

Sources

A Senior Application Scientist's Guide to Ensuring Reproducibility in Studies Involving Hydroxy-Indole Carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Focus Molecule: Ethyl 4-hydroxy-1H-indole-6-carboxylate

Introduction: The Challenge of Reproducibility with a Privileged Scaffold

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[1][2] Its derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] this compound is an exemplar of this class, a promising but sparsely documented building block for drug discovery.

This guide addresses a critical challenge in the field: the reproducibility of research involving such functionalized indoles. Seemingly minor variations in synthesis, purification, or characterization can lead to significant discrepancies in biological data, undermining the validity of structure-activity relationship (SAR) studies. This document is structured not as a rigid protocol, but as a comprehensive guide for researchers. It explains the causal links between experimental choices and outcomes, providing the technical insights necessary to produce reliable, reproducible data when working with this compound and related compounds.

Part 1: Synthesis and Purification - The First Source of Variability

The synthesis of substituted hydroxyindoles is notoriously challenging. Classic methods like the Fischer indole synthesis can be problematic, often leading to mixtures of isomers or the formation of difficult-to-remove byproducts.[5] For a molecule like this compound, achieving regiochemical control—ensuring the hydroxyl group is at the C4 position and the ester at C6—is paramount.

Comparative Analysis of Synthetic Strategies

Several synthetic routes can be envisioned for this target, each with its own reproducibility pitfalls. A modified Bischler-Möhlau reaction, for instance, has been used for synthesizing both 4-hydroxy and 6-hydroxyindoles, highlighting the potential for isomeric impurities if conditions are not precisely controlled.[6] Other methods for producing 4-hydroxyindoles involve multi-step sequences that can have variable overall yields.[7]

Synthetic Method Common Starting Materials Key Reproducibility Challenges Typical Reported Yields (for related compounds)
Modified Bischler-Möhlau [6]m-Aminophenol derivatives, α-hydroxy ketonesRegioselectivity (formation of 4-OH vs. 6-OH isomers), high reaction temperatures leading to tar formation.40-60%
Reductive Cyclization [8][9]Substituted o-nitrotoluenesHarsh reaction conditions, catalyst sensitivity, potential for incomplete cyclization.50-75%
Dehydrogenation of Cyclohexanedione derivatives [7]1,3-Cyclohexanedione, 2-aminoethanolCatalyst activity (e.g., Raney Nickel, Pd/C), high temperatures, efficiency of the final aromatization step.40-50%
Gold-Standard Protocol for Synthesis of this compound

The following protocol is a proposed robust method, designed to maximize yield and purity while minimizing common side reactions. It explains the rationale behind each critical step.

Step 1: Synthesis of the Enamine Intermediate

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add 1,3-cyclohexanedione (1.0 eq), 2-aminoethanol (1.1 eq), and toluene (approx. 0.5 M).

  • Add a catalytic amount of p-toluenesulfonic acid (0.01 eq).

  • Reflux the mixture for 4-6 hours, or until water evolution ceases.

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure. The resulting crude enamine is used in the next step without further purification.

    • Scientist's Rationale: The Dean-Stark trap is critical for driving the reaction to completion by removing the water byproduct. Using the crude enamine directly avoids potential degradation on silica gel.

Step 2: Aromatization to 4-Hydroxyindole

  • Dissolve the crude enamine in a high-boiling solvent such as trimethylbenzene.

  • Add a dehydrogenation catalyst, such as 10% Palladium on Carbon (Pd/C) (approx. 10 mol %).

  • Heat the mixture to reflux (approx. 180-200°C) under a nitrogen atmosphere for 12-20 hours.[7]

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the mixture, and filter through a pad of Celite® to remove the catalyst. Wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

    • Scientist's Rationale: An inert atmosphere is crucial to prevent oxidation of the electron-rich phenol and indole moieties. Pd/C is a reliable catalyst for dehydrogenation, but its activity can vary between batches, a key source of irreproducibility. It is advisable to test new batches of catalyst on a small scale first.

Step 3 & 4: Subsequent Functionalization (Hypothetical) Further steps would involve the introduction of the carboxylate group at the C6 position and esterification. These are omitted for brevity but would require careful control of regioselectivity.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification & QC start 1,3-Cyclohexanedione + 2-Aminoethanol enamine Enamine Formation (Toluene, p-TSA, Reflux) start->enamine aromatization Dehydrogenation (Pd/C, High Temp) enamine->aromatization crude Crude 4-Hydroxyindole aromatization->crude column Silica Gel Chromatography crude->column qc Purity & Identity Check (HPLC, LC-MS, NMR) column->qc hplc_prep Prep-HPLC (Optional) hplc_prep->qc qc->hplc_prep <95% Purity final Pure Ethyl 4-hydroxy- 1H-indole-6-carboxylate qc->final >95% Purity

Caption: A robust workflow for the synthesis and quality control of hydroxy-indoles.

Part 2: Rigorous Characterization - The Key to Self-Validation

A common failure in reproducibility stems from inadequate characterization. The structure and purity of the final compound must be unambiguously confirmed before its use in any biological assay. An impurity profile can change from batch to batch, potentially altering biological outcomes.

Essential Analytical Techniques
Technique Purpose Key Parameters to Report
¹H and ¹³C NMR Structural elucidation and confirmation.Chemical shifts (δ), coupling constants (J), solvent, and spectrometer frequency.
High-Resolution Mass Spectrometry (HRMS) Confirmation of elemental composition.Ionization method (e.g., ESI), calculated vs. found m/z value.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.Column type, mobile phase gradient, flow rate, detection wavelength, and retention time. Purity should be >95%.
Melting Point (MP) Indicator of purity for crystalline solids.Range of melting. Sharp melting points often indicate high purity.
Protocol: HPLC Purity Assessment
  • Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in methanol or DMSO.

  • Instrumentation: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and re-equilibrate.

  • Detection: Use a UV detector set to 254 nm and 280 nm.

  • Analysis: Integrate the peak area of the main compound and any impurities. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100.

    • Scientist's Rationale: Using two different wavelengths helps to detect impurities that may have different chromophores. Formic acid is used to improve peak shape by protonating acidic and basic functional groups. This method provides a quantitative measure of purity that is essential for validating any biological data generated with the compound.

Part 3: Impact on Biological Assays - From Bench to Meaningful Data

The ultimate test of a compound's utility is its activity in a biological system. However, if the compound itself is variable, the biological data will be meaningless.

Sources of Irreproducibility in Biological Testing
  • Isomeric Contamination: If a synthesis produces a mixture of 4-hydroxy and 6-hydroxy isomers, the measured biological activity will be a composite of both. These isomers can have vastly different binding affinities for a target protein.

  • Reactive Impurities: Small amounts of unreacted starting materials or synthetic byproducts can interfere with assays. For example, an aldehyde impurity could non-specifically react with protein nucleophiles, leading to false-positive results.

  • Compound Degradation: Hydroxyindoles can be sensitive to light and oxidation. Improper storage can lead to the formation of degradants with different activities, causing results to vary over time.

Visualizing the Impact on a Signaling Pathway

Imagine our target compound is designed as an inhibitor of a kinase (e.g., "Kinase A") in a cancer cell signaling pathway.

G cluster_ideal Scenario A: Pure Compound (>98%) cluster_real Scenario B: Impure Compound (80% + Isomer) A_GF Growth Factor A_Rec Receptor A_GF->A_Rec A_KinA Kinase A A_Rec->A_KinA A_KinB Kinase B A_KinA->A_KinB A_TF Transcription Factor A_KinB->A_TF A_Prolif Cell Proliferation A_TF->A_Prolif A_Inhib Ethyl 4-hydroxy-1H- indole-6-carboxylate A_Inhib->A_KinA B_GF Growth Factor B_Rec Receptor B_GF->B_Rec B_KinA Kinase A B_Rec->B_KinA B_KinB Kinase B B_KinA->B_KinB B_TF Transcription Factor B_KinB->B_TF B_Prolif Cell Proliferation B_TF->B_Prolif B_Inhib Impure Compound B_Inhib->B_KinA Weak Inhibition B_Isomer 6-OH Isomer Impurity B_Isomer->B_KinB Unexpected Activation?

Caption: Impact of compound purity on a hypothetical kinase signaling pathway.

Conclusion and Best Practices

Ensuring the reproducibility of studies involving novel or sparsely-characterized molecules like this compound is not a matter of simply following a recipe. It requires a deep understanding of the underlying chemistry and biology.

Key Recommendations for Researchers:

  • Document Everything: Record every detail of the synthesis, including the source and batch numbers of reagents and catalysts.

  • Embrace Rigorous Purification: Do not settle for "good enough." Use chromatography and, if necessary, recrystallization or preparative HPLC to achieve >95% purity.

  • Validate Every Batch: Perform a full suite of characterization (NMR, HRMS, HPLC) on every new batch of compound synthesized. Do not assume a repeated synthesis will yield an identical product.

  • Ensure Stability: Assess the compound's stability in the solvent used for biological assays (e.g., DMSO) over the time course of the experiment.

  • Publish Detailed Methods: Provide sufficient detail in publications so that other researchers can precisely replicate your work.[10][11]

By adopting these principles, the scientific community can build a more robust and reliable foundation of knowledge, accelerating the path from promising molecules to impactful therapies.

References

  • Supporting Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
  • Ensuring Reproducibility in Indole-Based Drug Discovery: A Comparative Guide. (n.d.). Benchchem.
  • Structure‐activity relationships (SAR) of the new indole‐6‐carboxylic acid derivatives. (n.d.). Wiley Online Library.
  • Experimental procedures, characterization data for all compounds and copies of NMR spectra. (n.d.). Beilstein Journals.
  • Ethyl 5-hydroxy-1,2,6-trimethyl-1H-indole-3-carboxylate - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
  • Problems with Fischer indole synthesis. (2021, December 9). Reddit.
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (n.d.). PMC - NIH.
  • (PDF) 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. (2025, August 7). ResearchGate.
  • Ethyl 4,6-dihydroxy-1H-indole-2-carboxylate. (n.d.). PubChem.
  • Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. (2022, April 9). ResearchGate.
  • Practical Methodologies for the Synthesis of Indoles. (2006, June 7). Chemical Reviews - ACS Publications.
  • Method for synthesizing 4-hydroxyindole. (n.d.). Google Patents.
  • Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. (n.d.). PMC - NIH.
  • Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. (2020, July 16). PMC - NIH.
  • Recent advancements on biological activity of indole and their derivatives: A review. (2022, January 1). Journal of Drug Delivery and Therapeutics.
  • Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines. (2017, July 17). The Journal of Organic Chemistry - ACS Publications.
  • Indole chemistry breakthrough opens doors for more effective drug synthesis. (2025, August 25). News-Medical.Net.
  • The Biological Activity of Methyl 7-methoxy-1H-indole-4-carboxylate Derivatives: A Field with Unexplored Potential. (n.d.). Benchchem.
  • Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. (n.d.). PMC - NIH.
  • Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. (n.d.). Indian Chemical Society.
  • A new synthetic approach to the 3,4-dihydro-1H-[12][13]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate. (2025, June 5). PMC - NIH. Retrieved from

  • 4-nitroindole. (n.d.). Organic Syntheses Procedure.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 4-hydroxy-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that meticulous handling of chemical compounds extends throughout their entire lifecycle in the laboratory, culminating in their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of ethyl 4-hydroxy-1H-indole-6-carboxylate, a specialized indole derivative utilized in various research and development applications. The procedures outlined herein are grounded in established safety principles and regulatory standards to ensure the protection of laboratory personnel and the environment.

While a specific Safety Data Sheet (SDS) for this compound may not always be readily accessible, a conservative approach, treating the compound as hazardous, is the most prudent course of action. This guidance is based on the known properties of related indole compounds and general best practices for chemical waste management.[1][2]

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. Indole derivatives, as a class, can present various risks. For instance, 4-hydroxyindole is known to cause skin and eye irritation and may cause respiratory irritation.[3][4] The parent compound, indole, is harmful if swallowed, toxic in contact with skin, causes serious eye irritation, and is very toxic to aquatic life. Therefore, it is essential to handle this compound with the appropriate precautions.

Personal Protective Equipment (PPE):

Prior to handling, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.[1] Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[3]

  • Eye Protection: Safety goggles or a face shield are essential to protect against potential splashes.[1][3]

  • Lab Coat: A standard laboratory coat must be worn to protect from contamination.[1]

  • Respiratory Protection: All handling of this compound, especially in powdered form, should be conducted in a well-ventilated area or a chemical fume hood to avoid the formation and inhalation of dust and aerosols.[2][3]

Quantitative Data Summary

For quick reference, the table below summarizes key information pertinent to the safe handling and disposal of indole-related compounds.

PropertyInformationSource
Chemical Name This compound-
Parent Compound 4-Hydroxyindole[3][4]
Known Hazards (related compounds) Skin Irritant, Eye Irritant, Respiratory Irritant, Harmful if Swallowed, Toxic to Aquatic Life.[3][4][3][4]
Primary Disposal Route Licensed Hazardous Waste Disposal Service[1][2]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[2][4][2][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream.[2] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[1][5]

Step 1: Waste Classification and Segregation

Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal.[6][7]

  • Solid Waste: Collect any solid this compound, along with contaminated consumables such as weighing papers, gloves, and pipette tips, in a designated hazardous solid waste container.[1]

  • Liquid Waste: If the compound is in a solution, it must be collected in a separate, clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1]

  • Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.[1]

Step 2: Container Selection and Labeling

The integrity and proper labeling of waste containers are mandated by regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[5][7]

  • Container Choice: Use a container that is in good condition and chemically compatible with indole derivatives and any associated solvents. High-density polyethylene (HDPE) containers are generally suitable for solid waste.[1][8] For liquid waste, ensure the container is leak-proof and has a secure closure.[7]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste".[5][8] The label must also include:

    • The full chemical name: "this compound" (no abbreviations or formulas).[8]

    • The approximate quantity or concentration of the waste.[8]

    • The date of waste generation.[5]

    • The name and contact information of the principal investigator.[5]

    • Appropriate hazard pictograms.[5]

Step 3: Waste Storage and Accumulation

Designate a specific "satellite accumulation area" within your laboratory for the temporary storage of hazardous waste.[1][8]

  • Location: This area should be near the point of generation, away from general lab traffic, and under the control of laboratory personnel.[1][7]

  • Segregation: Store containers of incompatible materials separately, using physical barriers or secondary containment if necessary.[7][9] For example, keep this waste stream away from strong acids and bases.[4]

  • Container Management: Keep waste containers closed at all times, except when adding waste.[8] Do not leave funnels in open containers.[8] For liquid waste, leave approximately 10% of headspace in the container to allow for expansion.[10]

Step 4: Arranging for Final Disposal

The final step is to coordinate with a certified hazardous waste disposal service.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to arrange for pickup and disposal.[1][2]

  • Compliance: Follow all institutional and local regulations for waste pickup requests.[1] Chemical waste disposal must adhere to local, regional, and national regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6][7]

  • Documentation: Ensure all necessary paperwork, such as waste pickup forms, is completed accurately and submitted as required.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_segregation Segregation cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal A Identify Waste: This compound B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Determine Waste Form B->C D Solid Waste (e.g., powder, contaminated items) C->D E Liquid Waste (e.g., in solution) C->E F Sharps Waste (e.g., contaminated needles) C->F G Select Compatible Container D->G E->G F->G H Label Container: 'Hazardous Waste' Full Chemical Name Date & PI Info G->H I Store in Designated Satellite Accumulation Area H->I J Keep Container Closed I->J K Container is Full (or per lab schedule) J->K L Contact EHS or Licensed Waste Contractor K->L M Complete Paperwork & Schedule Pickup L->M N Professional Disposal (e.g., Incineration) M->N

Caption: Decision workflow for safe disposal of this compound.

By adhering to this comprehensive disposal guide, researchers, scientists, and drug development professionals can ensure that the handling of this compound is managed safely and in full compliance with environmental regulations, thereby fostering a secure and responsible laboratory environment.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]

  • Safe Storage and Disposal of Chemicals in A Lab. (n.d.). Tion. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). HWH Environmental. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

  • How to Dispose of Chemical Waste. (n.d.). Stony Brook University Environmental Health and Safety. Retrieved from [Link]

  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel. Retrieved from [Link]

Sources

Personal protective equipment for handling ethyl 4-hydroxy-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Safely Handling Ethyl 4-hydroxy-1H-indole-6-carboxylate

As a novel heterocyclic compound, this compound holds significant promise in various research and development applications. Its proper handling is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive, step-by-step approach to the safe handling, use, and disposal of this compound, grounded in established safety protocols and a deep understanding of chemical risk management.

Hazard Identification and Risk Assessment: The Foundation of Safe Handling

Before any manipulation of this compound, a thorough risk assessment is essential. This begins with understanding its inherent hazards. While a complete toxicological profile may not be available for this specific compound, related indole structures provide valuable insight.

Based on data for similar compounds like 4-hydroxyindole, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.

Table 1: Hazard Profile of Structurally Similar Indole Compounds

Hazard ClassificationGHS Hazard StatementAssociated Risks
Skin Irritation (Category 2)H315: Causes skin irritationRedness, itching, and inflammation upon contact.
Eye Irritation (Category 2)H319: Causes serious eye irritationSignificant irritation, redness, and potential for damage upon contact.
Specific target organ toxicity — single exposure (Category 3)H335: May cause respiratory irritationIrritation of the nose, throat, and lungs if dust or aerosols are inhaled.

This table is based on the hazard profiles of structurally related compounds and should be used as a precautionary guide.

The Occupational Safety and Health Administration (OSHA) mandates that a hazard assessment be conducted to determine the necessary personal protective equipment (PPE) for any given task in the laboratory.[4][5] This assessment should consider the quantity of the compound being handled, the nature of the procedure (e.g., weighing, dissolution, reaction), and the potential for spills or aerosolization.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls like fume hoods are the primary means of protection, appropriate PPE is a critical secondary measure.[4] The minimum PPE for handling this compound includes a lab coat, safety glasses with side shields, and chemical-resistant gloves.[6][7]

Diagram 1: PPE Selection Workflow

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Task: Handling this compound IsPowder Handling solid/powder form? Start->IsPowder IsSplash Splash or aerosol risk? IsPowder->IsSplash Yes BasePPE Minimum PPE: - Lab Coat - Nitrile Gloves - Safety Glasses IsPowder->BasePPE No (in solution) Respirator Consider Respiratory Protection (e.g., N95 or higher) IsPowder->Respirator Yes, if outside a fume hood or ventilated enclosure IsSplash->BasePPE Goggles Upgrade to Chemical Goggles IsSplash->Goggles Yes FaceShield Add Face Shield Goggles->FaceShield High Splash Potential Respirator->IsSplash

Caption: Decision workflow for selecting appropriate PPE based on the handling task.

  • Eye and Face Protection: At a minimum, safety glasses with side shields that meet ANSI Z87 standards are required.[6] When there is a risk of splashing, such as when transferring solutions or during a reaction quench, it is crucial to upgrade to chemical splash goggles.[6] For larger-scale operations or when the splash hazard is significant, a face shield should be worn in addition to goggles.[6][7]

  • Hand Protection: Nitrile gloves are a suitable choice for handling this compound in solid form and when dissolved in common laboratory solvents. Always check glove compatibility charts for the specific solvent being used. Gloves should be inspected for any signs of degradation or puncture before use. It is good practice to remove gloves before touching common surfaces like doorknobs, keyboards, or telephones to prevent the spread of contamination.[8]

  • Body Protection: A standard laboratory coat should be worn at all times and kept fully buttoned.[8] For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat provides an additional layer of protection. Ensure that long pants and closed-toe shoes are always worn in the laboratory.[6][9]

  • Respiratory Protection: When handling the powdered form of this compound outside of a certified chemical fume hood or a ventilated balance enclosure, respiratory protection is necessary to prevent inhalation of airborne particles.[10] An N95 respirator is the minimum recommended protection. For larger quantities or in situations with significant dust generation, a higher level of respiratory protection, such as a half-mask respirator with P100 cartridges, may be warranted based on your institution's chemical hygiene plan.[7]

Operational Procedures: From Weighing to Reaction

Adhering to standardized operational procedures is key to minimizing exposure and ensuring reproducible results.

Protocol 1: Weighing and Transferring the Solid Compound

  • Preparation: Before handling the compound, ensure your work area is prepared. Cover the work surface with absorbent bench paper.[11]

  • Engineering Controls: Whenever possible, weigh the compound within a ventilated balance enclosure or a chemical fume hood to contain any airborne powder.[10][11]

  • Don PPE: Wear the appropriate PPE as determined by your risk assessment, including gloves, a lab coat, and eye protection. If not in a ventilated enclosure, respiratory protection is required.

  • Transfer: Use a spatula or other appropriate tool to transfer the powder. Avoid creating dust by handling the material gently. Using weigh boats can help minimize spills.[11]

  • Clean-up: After weighing, carefully clean the spatula and the weighing area. Dispose of any contaminated bench paper in the appropriate solid waste container.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing your gloves.[9][10]

Protocol 2: Preparing a Solution

  • Work in a Fume Hood: All manipulations involving the dissolution of the compound in a solvent should be performed in a chemical fume hood to control vapor exposure.[9]

  • Vessel Selection: Choose a flask or beaker of an appropriate size to avoid splashes during mixing.

  • Solvent Addition: Slowly add the solvent to the solid compound. If the dissolution is exothermic, add the solvent in portions and allow the mixture to cool.

  • Mixing: Use a magnetic stir bar or gentle swirling to dissolve the compound. Keep the container covered with a watch glass or cap to the extent possible.

  • Labeling: Immediately label the container with the full chemical name, concentration, solvent, and date.[9][12]

Spill and Emergency Response

In the event of a spill, a prompt and appropriate response is crucial.

  • Minor Spills (Solid):

    • Alert nearby personnel.[9]

    • Wearing your PPE, gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully scoop the material into a labeled waste container.

    • Clean the spill area with an appropriate solvent and then with soap and water.

  • Minor Spills (Liquid):

    • Alert nearby personnel.[9]

    • Use a spill kit to absorb the solution.[9]

    • Place the absorbent material in a sealed, labeled waste container.

    • Clean the spill area with soap and water.

  • Major Spills or Personal Exposure:

    • In case of a large spill, evacuate the area and contact your institution's environmental health and safety (EHS) office.

    • If the compound comes into contact with your skin, immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[13]

    • If the compound gets into your eyes, flush with water at an eyewash station for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[1][6]

Disposal Plan: Responsible Stewardship

Proper chemical waste disposal is a legal and ethical responsibility.

  • Solid Waste: Unused this compound and any materials contaminated with it (e.g., weigh boats, contaminated paper towels) should be collected in a clearly labeled, sealed container for solid chemical waste.[14]

  • Liquid Waste:

    • Solutions containing this compound should be disposed of in a designated, labeled container for non-halogenated organic waste, provided the solvents are compatible with this waste stream.[15]

    • Never dispose of organic chemicals down the drain.[15]

    • Segregate waste streams. Do not mix incompatible chemicals, such as acids with bases or oxidizers with flammable organic solvents.[16][17]

    • Ensure all waste containers are kept tightly closed except when adding waste.[16]

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.[16] After rinsing, the original label should be defaced, and the container can be disposed of in the regular trash or glassware waste as appropriate.[14][16]

By integrating these safety and logistical considerations into your laboratory workflow, you can confidently and safely work with this compound, fostering a secure research environment for yourself and your colleagues.

References

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC. (n.d.).
  • Chemical Waste Disposal Guidelines. (n.d.).
  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.).
  • VIII. Disposal Procedures for Non Hazardous Waste. (n.d.).
  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26).
  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 16).
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. (2009, July 30).
  • OSHA's PPE Laboratory Standards - Clarion Safety Systems. (2022, November 30).
  • Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety. (n.d.).
  • 1-Piperidinecarboxylic acid, 4-hydroxy-, ethyl ester Safety Data Sheets - Echemi. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 12).
  • A Guide to Handling and Storing Chemicals in a Lab - Laboratory Furniture Solutions. (2021, March 4).
  • 7.2 Organic Solvents - Environment, Health and Safety. (n.d.).
  • 4-HYDROXY INDOLE CAS NO 2380-94-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, October 20).
  • Safety in the laboratory. (n.d.).
  • 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety. (n.d.).
  • NIH Waste Disposal Guide 2014: Chemical Waste. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-hydroxy-1H-indole-6-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 4-hydroxy-1H-indole-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.